3-(4-Isobutyl-2-methylphenyl)propanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1637294-12-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |
InChI |
InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |
InChI Key |
UKZXPOJABTXLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)C)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: A Modern Fragrance Ingredient as a Case Study in Chemical Safety
An In-Depth Technical Guide to 3-(4-Isobutyl-2-methylphenyl)propanal
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Core Scientific and Physicochemical Properties of this compound
This compound, widely known by its trade name Nympheal®, is a synthetic aldehyde that has gained significant traction in the fragrance industry.[1] It is prized for its complex floral scent, often described as reminiscent of lily-of-the-valley (muguet) and linden blossom.[1][2] For professionals in drug development and chemical research, this molecule offers more than just a pleasant aroma; its story is a compelling case study in modern chemical design, where the strategic placement of a single functional group mitigates toxicity while enhancing performance.[2]
Initially developed as a safer, more effective alternative to traditional muguet ingredients like Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde), which faced regulatory scrutiny and was ultimately classified as toxic for reproduction, this compound represents a successful application of rational design to avoid adverse biological activity.[2][3] The key to its improved safety profile lies in the methyl group strategically placed at the 2-position on the phenyl ring, which is believed to prevent enzymatic degradation into toxic benzoic acid derivatives.[4] This guide provides a comprehensive technical overview of its core properties, synthesis, applications, and safety profile.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The compound is systematically named 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal according to IUPAC nomenclature.[5] Its core identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | PubChem[5] |
| CAS Number | 1637294-12-2 | ECHA[6], PubChem[5] |
| Molecular Formula | C₁₄H₂₀O | PubChem[5] |
| Synonyms | Nympheal, 2-Methyl-4-(2-methylpropyl)benzenepropanal | Pharmaffiliates[7], Amitychem[8] |
| EC Number | 811-285-3 | ECHA[6] |
| InChIKey | UKZXPOJABTXLMK-UHFFFAOYSA-N | PubChem[5] |
Diagram 1: Chemical Structure
Caption: 2D structure of this compound.
Table 2: Physicochemical Data
| Property | Value | Conditions / Notes | Source |
| Molecular Weight | 204.31 g/mol | PubChem[5] | |
| Physical Form | Liquid | ChemicalBook[9] | |
| Boiling Point | 290 - 292.8 °C | Predicted | Scent.vn[10], ChemicalBook[9] |
| Density | 0.934 ± 0.06 g/cm³ | Predicted | ChemicalBook[9] |
| LogP | 3.6 - 3.7 | at 35°C and pH 7 | Scent.vn[10], ChemicalBook[9] |
| Vapor Pressure | ~0.0008 hPa | at 20°C (Predicted) | Scent.vn[10] |
| Odor Profile | Floral, Aldehydic, Green, Muguet | Scent.vn[10], ChemicalBook[9] |
Synthesis and Manufacturing: Overcoming Regiochemical Challenges
The synthesis of this compound on a multi-kilogram scale presents a significant regiochemical challenge.[2] The desired 2,4-substitution pattern (with methyl and isobutyl groups, respectively) requires precise control over electrophilic substitution reactions on the benzene ring. Researchers explored several synthetic avenues, including carbonylation and Heck reactions, before optimizing a robust, scalable process.[2]
The most successful route begins with 1-isobutyl-3-methylbenzene as the feedstock.[2] This starting material itself can be produced by the continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene.[2] The core of the synthesis then proceeds via a three-step sequence.
Diagram 2: Scaled-Up Synthesis Workflow
Caption: Key stages in the process research synthesis of the target molecule.
Experimental Protocol: Multi-Kilogram Synthesis
The following protocol is a summarized representation of the scaled-up synthesis published in Organic Process Research & Development.[1][2]
Step 1: Electrophilic Bromination
-
Charge a suitable reactor with 1-isobutyl-3-methylbenzene (1 equivalent).
-
Flush the system with nitrogen and add catalytic amounts of iron powder and iodine.
-
Cool the mixture to approximately 10 °C.
-
Add bromine (approx. 2 equivalents) dropwise over several hours, maintaining the internal temperature. Causality Note: The iron powder acts as a Lewis acid catalyst to polarize the bromine, facilitating electrophilic aromatic substitution. The ortho/para directing isobutyl group and the ortho/para directing methyl group both direct the incoming electrophile, but the para position relative to the bulky isobutyl group is sterically favored, leading to the desired 4-bromo-1-isobutyl-3-methylbenzene.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Wash the reaction mixture with an aqueous sodium hydroxide solution to quench any remaining bromine and hydrobromic acid.
Step 2: Grignard Reaction and Formylation
-
In a separate reactor, place magnesium turnings and cover with tetrahydrofuran (THF).
-
Initiate the Grignard reaction by adding a small amount of the bromide product from Step 1.
-
Add the remaining bromide, dissolved in THF, dropwise while maintaining a gentle reflux. Causality Note: This exothermic reaction forms the organometallic Grignard reagent, which is a powerful nucleophile.
-
After the addition, stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
In a different reactor, add dimethylformamide (DMF) and cool.
-
Slowly add the prepared Grignard reagent to the DMF. Causality Note: The Grignard reagent attacks the carbonyl carbon of DMF, which upon workup, hydrolyzes to form the desired 4-isobutyl-2-methylbenzaldehyde.
Step 3 & 4: Side Chain Elongation and Hydrogenation
-
React the resulting benzaldehyde with ethyl vinyl ether. This is a variation of the Muller-Cunradi-Pieroh reaction, which extends the carbon chain.
-
The intermediate from this reaction is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond and yield the final product, this compound.
Applications in the Fragrance and Consumer Product Industries
The primary application of this compound is as a fragrance ingredient.[4][6] Its unique floral and aldehydic character makes it a valuable component in perfumes and a wide array of scented consumer goods.[6] It is registered for use in the European Economic Area at a volume of ≥ 10 to < 100 tonnes per annum.[6]
Common product categories containing this substance include:
-
Air care products
-
Cosmetics and personal care products
-
Perfumes and fragrances
-
Washing and cleaning products
-
Polishes and waxes
Safety, Toxicology, and Handling
The toxicological profile of this compound is central to its value as a modern ingredient. It was specifically designed to be a benign alternative to compounds that posed reproductive toxicity risks.[3] However, as with any chemical, it has its own set of hazards that require appropriate handling procedures.
Table 3: GHS Hazard and Safety Information
| GHS Information | Code | Description | Source |
| Pictograms | Warning | PubChem[5] | |
| Hazard Statements | H315 | Causes skin irritation. | PubChem[5], ECHA[6] |
| H317 | May cause an allergic skin reaction. | PubChem[5], ECHA[6] | |
| H332 | Harmful if inhaled. | PubChem[5] | |
| H411 | Toxic to aquatic life with long lasting effects. | PubChem[5], ECHA[6] | |
| Precautionary Statements | P261 | Avoid breathing vapour or dust. | SDS[11] |
| P273 | Avoid release to the environment. | SDS[11] | |
| P280 | Wear protective gloves/eye protection/face protection. | SDS[11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | SDS[11] | |
| P391 | Collect spillage. | SDS[11] |
Self-Validating Safety Protocol (Handling and Storage)
To ensure safe handling, a self-validating system of controls should be implemented:
-
Engineering Controls: Always handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves and safety glasses with side shields or goggles.[11][12] A lab coat is also recommended.
-
Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[11]
-
Spill Response: In case of a spill, collect the spillage to prevent it from entering drains, as it is toxic to aquatic life.[11] Dispose of contaminated materials in accordance with local regulations.
Conclusion for the Drug Development Professional
While this compound is not a therapeutic agent, its development holds valuable lessons for the pharmaceutical and life sciences fields. The molecule is a prime example of "safety by design," where a deep understanding of metabolic pathways and structure-toxicity relationships led to the creation of a commercially successful and biologically safer chemical. The strategic introduction of a methyl group to block a specific metabolic pathway is a technique analogous to strategies used in drug design to improve metabolic stability and reduce the formation of toxic metabolites. Therefore, the synthesis and toxicological evaluation of this compound serve as an excellent, practical reference for chemists and toxicologists engaged in the design and development of new, safer chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]
- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 1637294-12-2 [m.chemicalbook.com]
- 10. scent.vn [scent.vn]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. science.cleapss.org.uk [science.cleapss.org.uk]
Nympheal chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nympheal™
Introduction: A Modern Muguet Aldehyde
Nympheal™, a captive ingredient developed and patented by Givaudan in 2014, represents a significant advancement in the field of fragrance chemistry.[1] Classified as a muguet (lily-of-the-valley) aldehyde, it provides a powerful, diffusive, and multifaceted floral note that has become indispensable in modern perfumery.[2][3] Its development was driven by the industry's need for high-performance, safe, and regulatory-compliant alternatives to traditional lily-of-the-valley ingredients like Lilial (butylphenyl methylpropional), which faced restrictions due to reproductive toxicity concerns.[4][5][6]
Nympheal™ is distinguished by its exceptionally low odor threshold and a complex olfactory profile that combines the classic floral character of muguet and cyclamen with watery, green, and linden blossom facets.[1][2][7] This unique character imparts a creamy, voluminous, and radiant quality to fragrance compositions.[2][3] This guide provides a detailed examination of the chemical structure of Nympheal™ and a comprehensive overview of its industrial synthesis, offering insights for researchers, chemists, and professionals in the fragrance and flavor industry.
PART 1: Chemical Structure and Physicochemical Properties
The molecular architecture of Nympheal™ is precisely designed to optimize its olfactory performance while ensuring its biological safety. The strategic placement of a methyl group on the phenyl ring is a key innovation that mitigates the metabolic pathways associated with the toxicity of its predecessors.[1][8]
The structure consists of a propanal moiety attached to a substituted benzene ring. The ring features an isobutyl group at the para-position (position 4) and a critical methyl group at the ortho-position (position 2) relative to the propanal side chain.
Caption: Chemical Structure of Nympheal™.
Quantitative Data Summary
The physicochemical properties of Nympheal™ are crucial for its performance and stability in various applications.
| Property | Value | Source |
| Molecular Weight (MW) | 204.3 g/mol | [2] |
| Log P (Partition Coefficient) | 3.7 | [2] |
| Vapor Pressure | 0.001 hPa | [2] |
| Odor Threshold | 0.021 ng/L air | [1] |
| Tenacity on Blotter | Several months | [2][7] |
| Appearance | Colorless Liquid | [2][4] |
PART 2: Synthesis of Nympheal™
The industrial synthesis of Nympheal™ is a multi-step process designed for efficiency and scalability. The key challenge lies in the regioselective introduction of the propanal moiety onto the asymmetrically substituted benzene ring.[8] The most viable route starts from 1-isobutyl-3-methylbenzene and involves several key transformations.[8]
Caption: Industrial Synthesis Workflow for Nympheal™.
Detailed Experimental Protocol and Rationale
The synthesis is a robust sequence that has been scaled to multi-kilogram production.[8]
Step 1: Electrophilic Bromination of 1-Isobutyl-3-methylbenzene
-
Protocol: 1-isobutyl-3-methylbenzene is treated with bromine (Br₂) in the presence of a suitable catalyst (e.g., iron filings or a mild Lewis acid) in an inert solvent. The reaction is typically run at a controlled temperature to manage selectivity.
-
Causality & Expertise: The isobutyl and methyl groups are both ortho-, para-directing activators. The steric bulk of the isobutyl group favors electrophilic attack at the para position relative to it (position 4), which is also conveniently ortho to the smaller methyl group. This directing effect is crucial for achieving the desired regiochemistry, leading to the formation of 4-bromo-1-isobutyl-3-methylbenzene as the major product. Careful control of reaction conditions is necessary to minimize the formation of other isomers.[1][8]
Step 2: Grignard Reaction and Formylation
-
Protocol: The aryl bromide from Step 1 is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup.
-
Causality & Expertise: This two-part step is a classic and highly reliable method for converting an aryl halide into a benzaldehyde. The Grignard reagent formation inverts the polarity of the carbon atom attached to the bromine, making it a potent nucleophile. DMF serves as an efficient one-carbon electrophile. This method is preferred in industrial settings for its high yield and the relative affordability of the reagents.[1][8] The resulting product is 4-isobutyl-2-methylbenzaldehyde.
Step 3: Müller-Cunradi-Piero Reaction
-
Protocol: The 4-isobutyl-2-methylbenzaldehyde is reacted with ethyl vinyl ether in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This reaction forms an unstable acetal intermediate which, upon heating or mild acid treatment, eliminates ethanol to yield an unsaturated ether.
-
Causality & Expertise: This key reaction is an elegant method for introducing the three-carbon side chain precursor.[8][10] The Lewis acid activates the aldehyde carbonyl group, making it susceptible to nucleophilic attack by the electron-rich double bond of the ethyl vinyl ether. This reaction is highly efficient for constructing the carbon skeleton that will ultimately become the propanal moiety. It is a more direct and atom-economical approach than a traditional aldol condensation followed by multiple subsequent steps.
Step 4: Catalytic Hydrogenation
-
Protocol: The unsaturated intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) over a palladium on carbon (Pd/C) or similar transition metal catalyst.
-
Causality & Expertise: This final step accomplishes two critical transformations simultaneously: the reduction of the carbon-carbon double bond and the hydrogenolysis of the ether group, which is then hydrolyzed to the desired aldehyde. Catalytic hydrogenation is a clean, high-yielding, and industrially scalable method that avoids the use of stoichiometric reducing agents, aligning with principles of green chemistry. The result is the target molecule, this compound (Nympheal™).[1][8]
PART 3: Applications and Performance Insights
Nympheal™ is not merely a one-to-one replacement for older muguet materials; it offers unique creative possibilities. While olfactorily similar to Lilial, it is significantly more powerful, with some estimates suggesting it is up to 20 times more potent.[4]
-
High Impact & Diffusion: Its low odor threshold translates to exceptional performance, providing lift and volume even at low dosages (recommended use level is from traces to 10%).[2][7]
-
Creamy & Watery Texture: It imparts a distinctive creamy and watery density to floral accords, enhancing the naturalness and complexity of a fragrance.[2][7]
-
Synergistic Blending: Nympheal™ exhibits remarkable synergy with other ingredients. A notable example is its combination with patchouli oil, where the two materials interact to create a unique and high-performing signature accord rather than simply layering their individual scents.[2][3]
Its stability and performance make it suitable for a wide range of applications, from fine fragrances to personal care products like shampoos and lotions, as well as fabric and home care products.[3][11]
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Nympheal™ | Givaudan [givaudan.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. fraterworks.com [fraterworks.com]
- 5. LILIAL REPLACER - Bordas S.A. [bordas-sa.com]
- 6. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. de-kruiderie.nl [de-kruiderie.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
IUPAC name 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal
An In-Depth Technical Guide to 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal: Synthesis, Purification, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of the aromatic aldehyde 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. Designed for researchers, chemists, and professionals in drug development, this document details a robust methodology for the synthesis of this compound via regioselective hydroformylation, outlines a validated purification protocol using bisulfite adduct formation, and presents a thorough guide to its structural characterization using modern spectroscopic techniques. While specific biological data for this molecule is not extensively published, we explore potential research avenues based on the established activities of the broader phenylpropanoid class. This guide serves as a foundational resource, integrating established chemical principles with practical, field-proven insights to empower further investigation and application of this compound.
Introduction
3-[2-methyl-4-(2-methylpropyl)phenyl]propanal is a substituted aromatic aldehyde belonging to the phenylpropanoid class of organic compounds. Its structure is characterized by a three-carbon aldehyde chain (propanal) attached to a phenyl ring, which is itself substituted with a methyl group at the C2 position and a 2-methylpropyl (isobutyl) group at the C4 position. The systematic nomenclature precisely defines this arrangement, providing an unambiguous blueprint for its molecular architecture.
Aromatic aldehydes are pivotal intermediates in organic synthesis and are core scaffolds in many biologically active molecules and materials. The specific substitution pattern of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal—combining a linear aldehyde function with a sterically hindered and lipophilic aromatic ring—makes it an intriguing candidate for applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical framework for its synthesis, purification, and analysis, thereby facilitating its exploration as a novel building block or lead compound.
Molecular Structure and Physicochemical Properties
The molecular structure dictates the chemical reactivity and physical properties of the compound. The aldehyde group is a primary site for nucleophilic attack, while the substituted aromatic ring influences its solubility, lipophilicity, and potential for π-stacking interactions. While experimental data for this specific molecule is scarce, properties can be reliably estimated based on its structure and comparison to close analogs like 3-[4-(2-methylpropyl)phenyl]propanal.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | Calculated |
| Molecular Weight | 190.28 g/mol | Calculated[1] |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | N/A |
| CAS Number | Not assigned | N/A |
| Calculated XLogP3-AA | 3.2 | Analog Data[2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | ~273 °C at 760 mmHg (Predicted) | Analog Data[3][4][5] |
| Density | ~0.94 g/cm³ (Predicted) | Analog Data[3][4] |
Synthesis Pathway: Regioselective Hydroformylation
The most direct and atom-economical approach to synthesizing 3-arylpropanals is the hydroformylation of the corresponding vinylarene (styrene) precursor.[6][7] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The primary challenge in the hydroformylation of styrene derivatives is controlling regioselectivity to favor the linear aldehyde (desired product) over the branched, chiral aldehyde.[8] The choice of catalyst and ligands is paramount to steering the reaction toward the linear product.[8][9]
The proposed synthesis begins with the precursor 1-isobutyl-2-methyl-4-vinylbenzene , which is then subjected to rhodium-catalyzed hydroformylation.
Experimental Protocol: Rhodium-Catalyzed Linear Hydroformylation
This protocol is adapted from established procedures for the linear-selective hydroformylation of styrene.[8] The use of strong π-acceptor ligands, such as certain phosphites or phosphorodiamidites, is known to promote the formation of the linear aldehyde.[8]
Materials:
-
1-isobutyl-2-methyl-4-vinylbenzene (precursor)
-
[Rh(acac)(CO)₂] (catalyst)
-
Binaphthol-based diphosphite ligand (e.g., BiPhePhos)
-
Toluene (anhydrous)
-
Syngas (CO/H₂, 1:1 mixture)
-
Decane (internal standard for GC analysis)
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature control
Procedure:
-
Catalyst Preformation: In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (14.4 µmol, 1 equiv.) and the diphosphite ligand (28.8 µmol, 2 equiv.). Add 15 mL of anhydrous toluene.
-
Seal the autoclave, remove it from the glovebox, and purge with N₂ followed by syngas.
-
Pressurize the reactor to 10 bar with syngas (1:1) and heat to 80 °C with stirring for 1 hour to preform the active catalyst.
-
Reaction Execution: After catalyst preformation, cool the reactor and vent to atmospheric pressure. Add a solution of the precursor alkene (28.8 mmol, 2000 equiv.) and decane (internal standard) in 5 mL of toluene.
-
Reseal the reactor, purge again, and pressurize to 10 bar with syngas. Heat to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) to determine conversion and the linear-to-branched (l/b) ratio.
-
Work-up: Once the reaction reaches completion (typically >95% conversion), cool the reactor to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure to obtain the crude product.
Purification via Bisulfite Adduct Formation
Aldehydes are often contaminated with corresponding alcohols and carboxylic acids formed via reduction and oxidation, respectively.[10] Furthermore, purification by silica gel chromatography can be problematic, sometimes leading to decomposition.[11] A highly effective and classic method for purifying aldehydes involves the reversible formation of a water-soluble bisulfite adduct.[12][13][14] This allows for separation from non-aldehyde impurities via liquid-liquid extraction.
Experimental Protocol: Purification
This protocol is adapted from established methods for both aromatic and aliphatic aldehydes.[14]
Materials:
-
Crude aldehyde product
-
Methanol or Tetrahydrofuran (THF)
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate
-
Hexanes
-
50% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol or THF.[13]
-
Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 30-60 seconds. A white precipitate of the adduct may form, or it may remain dissolved in the aqueous phase.[14]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel. Shake again to partition the components.
-
Allow the layers to separate. Drain and collect the aqueous layer, which contains the aldehyde-bisulfite adduct. The organic layer contains non-aldehyde impurities and can be discarded.
-
Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Slowly add 50% NaOH solution dropwise while swirling and periodically checking the pH of the aqueous layer. Continue until the pH is strongly basic (pH 12-14).[13][14] This reverses the reaction, regenerating the free aldehyde.
-
Shake the funnel to extract the liberated aldehyde into the organic layer.
-
Separate and collect the organic layer.
-
Final Processing: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal.
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectral characteristics of aldehydes and substituted aromatic compounds.[15][16][17]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehydic proton (t, -CH O) | δ 9.5 - 10.0 ppm |
| α-Methylene protons (dt, -CH ₂CHO) | δ 2.9 - 3.1 ppm | |
| β-Methylene protons (t, Ar-CH ₂-) | δ 2.6 - 2.8 ppm | |
| Aromatic protons (m, Ar-H ) | δ 7.0 - 7.3 ppm | |
| Isobutyl methine proton (m, -CH(CH₃)₂) | δ 1.8 - 2.0 ppm | |
| Aromatic methyl protons (s, Ar-CH ₃) | δ 2.2 - 2.4 ppm | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 195 - 205 ppm |
| Aromatic carbons (Ar-C) | δ 125 - 145 ppm | |
| Aliphatic carbons (-CH₂-, -CH-, -CH₃) | δ 20 - 50 ppm | |
| IR Spectroscopy | C=O stretch (strong, sharp) | 1720 - 1740 cm⁻¹ |
| Aldehydic C-H stretch (two weak bands) | 2700 - 2750 cm⁻¹ and 2800 - 2850 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 190.14 |
Analysis Rationale:
-
¹H NMR: The most diagnostic signal is the aldehyde proton, which appears far downfield (δ > 9 ppm) due to the deshielding effect of the carbonyl group.[18] The coupling patterns (splitting) between the α- and β-methylene protons will confirm the propanal chain structure.
-
¹³C NMR: The carbonyl carbon resonance is also highly characteristic, appearing around 200 ppm where few other signals occur.[16]
-
IR: A strong, sharp absorption band around 1725 cm⁻¹ is definitive proof of a carbonyl group.[17] The presence of the two weak C-H stretching bands just below 3000 cm⁻¹ is a classic indicator of an aldehyde functional group, distinguishing it from a ketone.[16][18]
Potential Applications and Future Research
While 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal is not a well-documented compound, its chemical structure as a phenylpropanoid derivative suggests several avenues for scientific inquiry, particularly in pharmacology and materials science.
-
Biological Activity Screening: Phenylpropanoids are a class of plant secondary metabolites known for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[19][20] This compound could be screened in various bioassays to determine if it possesses similar properties. The substituted phenyl ring may modulate potency and selectivity compared to naturally occurring phenylpropanoids.
-
Medicinal Chemistry Scaffold: The structure represents a versatile scaffold. The aldehyde can be readily transformed into other functional groups (e.g., alcohols, carboxylic acids, imines, amines), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Substituted arylpropanolamines, for instance, are a known class of biologically active compounds.[21]
-
Fragrance and Flavor Industry: The close structural analog, 3-[4-(2-methylpropyl)phenyl]propanal (isobutylphenyl propionaldehyde), is used in the fragrance industry.[2][3] The addition of the C2-methyl group in the target compound would alter its olfactory profile, making it a candidate for investigation as a novel fragrance ingredient.
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. By leveraging a regioselective hydroformylation strategy and a validated bisulfite-based purification protocol, researchers can access this compound in high purity. The detailed spectroscopic analysis provides the necessary tools for its unambiguous identification. Although its specific applications are yet to be discovered, its structural features position it as a promising candidate for exploration in drug discovery, medicinal chemistry, and materials science.
References
- 1. 3-(4-(2-Methylpropyl)phenyl)propanal | C13H18O | CID 15606649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. Buy 3-[4-(2-Methylpropyl)phenyl]propanal | 40764-03-2 [smolecule.com]
- 4. 40764-03-2(3-[4-(2-methylpropyl)phenyl]propanal) | Kuujia.com [kuujia.com]
- 5. 3-[4-(2-methylpropyl)phenyl]propanal | CAS#:40764-03-2 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed hydroformylation and hydroxymethylation of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh-catalyzed linear hydroformylation of styrene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. Biological Properties of Some Volatile Phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 1637294-12-2 physicochemical data
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-isobutyl-2-methylphenyl)propanal (CAS No. 1637294-12-2)
For Researchers, Scientists, and Professionals in Analytical Chemistry and Fragrance Science
Introduction
This compound, identified by CAS number 1637294-12-2, is a significant aroma compound known commercially as Nympheal™.[1] This synthetic fragrance ingredient is valued for its diffusive floral cyclamen and muguet (lily-of-the-valley) notes, complemented by green and watery facets.[2] Its unique olfactory profile, which imparts a creamy and voluminous white floral character, has led to its widespread use in fine fragrances, cosmetics, and various household products.[2][3]
From a chemical standpoint, this compound is a substituted aromatic aldehyde. The strategic placement of a methyl group at the 2-position of the phenyl ring is a key structural feature, designed to enhance the biological safety of the ingredient.[4] This technical guide provides a comprehensive overview of the physicochemical data for this compound, intended to support research, quality control, and safety assessment in its various applications.
Chemical Structure and Identification
The molecular structure of this compound is fundamental to its chemical behavior and olfactory properties.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1637294-12-2[5] |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal[5] |
| Synonyms | Nympheal™, Benzenepropanal, 2-methyl-4-(2-methylpropyl)-[1] |
| Molecular Formula | C₁₄H₂₀O[5] |
| SMILES | CC1=C(C=CC(=C1)CC(C)C)CCC=O[5][6] |
| InChIKey | UKZXPOJABTXLMK-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, performance, and environmental fate. The data presented below is a synthesis of predicted and experimental values from various sources.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 204.31 g/mol | [5] |
| Appearance | Colorless to pale straw liquid | [2] |
| Odor Profile | Floral, green, aldehydic, fresh, lily, muguet | [6] |
| Boiling Point (estimated) | 290-295.43 °C | [6][7] |
| Vapor Pressure (estimated) | 0.0008 hPa @ 20°C; 0.0014 hPa @ 25°C | [6] |
| Water Solubility (estimated) | 5.656 mg/L @ 25°C | [7] |
| LogP (Octanol-Water Partition Coefficient) | 3.6 - 4.53 (estimated) | [6][7] |
| Density (predicted) | 0.934 ± 0.06 g/cm³ | [2] |
Synthesis Overview
The synthesis of this compound on an industrial scale has been a subject of process research to ensure efficiency and regiochemical control.[4] One reported multi-kilogram scale synthesis involves a multi-step process starting from 1-isobutyl-3-methylbenzene.[4] The key steps include electrophilic bromination, followed by the formation of a Grignard reagent and subsequent reaction with dimethylformamide (DMF) to yield the corresponding benzaldehyde.[4] This intermediate is then reacted with ethyl vinyl ether, followed by hydrogenation to produce the final propanal product.[4]
Caption: Simplified Synthesis Workflow
Analytical Methodologies
The characterization and quantification of this compound in complex matrices such as perfumes and consumer products rely on robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the analysis of volatile fragrance compounds.[8][9] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation and purity assessment of the neat material.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
-
Liquid Samples (e.g., Perfumes, Lotions): A liquid-liquid extraction is typically employed.
-
Accurately weigh approximately 1 g of the sample into a centrifuge tube.
-
Add an appropriate internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Mass Spectrometer:
3. Data Analysis:
-
Identification: Compare the obtained mass spectrum and retention time with that of a certified reference standard.
-
Quantification: Construct a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for structural verification.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
3. Spectral Interpretation:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H spectrum to confirm the proton environment.
-
Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms in the molecule.
Safety and Hazard Information
According to classifications provided in REACH registrations, this compound is associated with several hazards.[3] It is reported to cause skin and serious eye irritation, and may cause an allergic skin reaction.[3] It is also considered harmful if inhaled and is very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment and handling procedures are essential when working with this compound.
Conclusion
This compound (CAS No. 1637294-12-2) is a commercially important fragrance ingredient with a well-defined chemical structure and a range of estimated physicochemical properties that govern its application. Its analysis is readily achievable through standard chromatographic and spectroscopic techniques, particularly GC-MS. The information compiled in this guide serves as a valuable technical resource for scientists and professionals involved in the research, development, and quality control of products containing this compound, while also highlighting the necessary safety precautions for its handling.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 1637294-12-2 [m.chemicalbook.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. EPI System Information for this compound 1637294-12-2 [thegoodscentscompany.com]
- 8. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 9. ba333.free.fr [ba333.free.fr]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Nympheal™ as a Lilial Replacement in Fragrance: An In-depth Technical Guide
Introduction: The Paradigm Shift in Muguet Fragrance Creation
The fragrance industry is in a constant state of evolution, driven by consumer preferences, technological advancements, and an increasingly stringent regulatory landscape. A pivotal recent development has been the reclassification and subsequent ban of Butylphenyl methylpropional, commonly known as Lilial, in the European Union due to its potential for reproductive toxicity.[1][2][3][4] For decades, Lilial was a cornerstone of the perfumer's palette, cherished for its powerful, fresh, and diffusive lily-of-the-valley (muguet) note.[5][6][7] Its versatility and cost-effectiveness made it a ubiquitous ingredient in a vast array of products, from fine fragrances to laundry detergents.[5][6]
The prohibition of Lilial necessitated a paradigm shift in the creation of muguet accords, compelling fragrance houses to innovate and identify safe, effective, and aesthetically pleasing alternatives. This technical guide provides a comprehensive analysis of Nympheal™, a novel fragrance molecule developed by Givaudan, as a leading replacement for Lilial.[1][5][8] We will delve into a detailed comparative analysis of the two molecules, covering their olfactory profiles, physicochemical properties, and safety assessments. Furthermore, this guide will offer practical, field-proven insights into the reformulation process, including detailed experimental protocols for sensory analysis to ensure a seamless and successful transition from Lilial to Nympheal™.
This document is intended for an audience of researchers, scientists, and fragrance development professionals. The information presented herein is a synthesis of technical data and practical expertise, designed to empower formulators with the knowledge and tools necessary to navigate the post-Lilial era of fragrance creation.
Comparative Analysis: Nympheal™ vs. Lilial
A thorough understanding of the similarities and differences between Nympheal™ and Lilial is paramount for successful reformulation. This section will provide a detailed comparison of their chemical structures, olfactory characteristics, and physicochemical properties.
Chemical Identity
The distinct olfactory and performance characteristics of Nympheal™ and Lilial are rooted in their molecular structures.
Figure 1: Chemical Structures of Lilial and Nympheal™
Lilial, or 3-(4-tert-Butylphenyl)-2-methylpropanal, is an aromatic aldehyde.[2][4] Nympheal™, with the chemical name 3-(4-Isobutyl-2-methylphenyl)propanal, is also an aromatic aldehyde, but with a different substitution pattern on the benzene ring.[9] This seemingly subtle structural modification has profound implications for the molecule's olfactory profile, potency, and safety.
Olfactory Profile: A Tale of Two Muguets
While both molecules are characterized by their muguet scent, they possess distinct nuances that are critical for the perfumer to understand.
Lilial: Possesses a powerful, fresh, and clean lily-of-the-valley scent with watery and slightly green undertones.[7] It is known for providing a universal floral heart, adding structure, thickness, and creaminess to a fragrance composition.[5]
Nympheal™: Is described as an exceptionally diffusive and opulent muguet note.[8][9] It shares the core cyclamen and muguet character of Lilial but is enriched with sophisticated watery, green, and linden blossom facets.[8][9] This lends a unique creamy and silky texture to a fragrance, with a remarkable aldehydic lift and radiance.[1] Notably, Nympheal™ is significantly more potent than Lilial, with an odor threshold approximately 20 times lower.[1][5]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a fragrance molecule dictate its performance in different applications, including its stability, substantivity, and diffusion.
| Property | Nympheal™ | Lilial |
| Chemical Formula | C14H20O | C14H20O |
| Molecular Weight | 204.3 g/mol [9] | 204.31 g/mol [2] |
| Appearance | Colorless liquid[9] | Colorless to pale yellow liquid[7][10] |
| Odor Threshold | ~0.021 ng/L air | ~0.4 ng/L air[5] |
| Vapor Pressure | 0.001 hPa[9] | Not readily available |
| Log P | 3.7[9] | 3.9[2] |
| Tenacity on Blotter | > 700 hours[1] | ~72 hours |
| Biodegradability | Readily biodegradable (OECD guidelines)[8][9] | Not readily biodegradable |
Table 1: Comparative Physicochemical Properties of Nympheal™ and Lilial
The significantly higher tenacity and lower odor threshold of Nympheal™ are key performance advantages, allowing for a more impactful and long-lasting fragrance at lower concentrations.[1][5] Furthermore, its ready biodegradability aligns with the growing demand for environmentally sustainable fragrance ingredients.[8][9]
Safety and Regulatory Status: The Driving Force for Change
The primary impetus for replacing Lilial is its unfavorable safety profile.
Lilial: Classified as a reproductive toxicant (Repr. 2) and a skin sensitizer.[11][12] Its use in cosmetic products is banned in the European Union as of March 2022.[4]
Nympheal™: Developed following a "Safe by Design" approach.[8] While it is classified as a skin sensitizer and can cause skin and eye irritation, it is not classified as a reproductive toxicant. This favorable safety profile makes it a viable and regulatory-compliant alternative to Lilial.
Formulating with Nympheal™: A Practical Guide
The successful replacement of Lilial with Nympheal™ requires more than a simple one-to-one substitution. The significant difference in potency and the nuanced olfactory profile of Nympheal™ necessitate a thoughtful approach to reformulation.
Dosage and Potency
As Nympheal™ is approximately 20 times more potent than Lilial, a direct replacement is not feasible.[1][5] A starting point for reformulation is to use Nympheal™ at a concentration 5 to 10 times lower than the original Lilial concentration.[1] The final dosage will depend on the specific fragrance composition and the desired olfactory effect.
Application Performance
Nympheal™ demonstrates excellent performance across a wide range of applications, from fine fragrance to household products.[13] Its stability in various bases, including those with challenging pH levels, makes it a versatile ingredient.[9] It is particularly noted for its "blooming effect" in water-based applications, such as shampoos and shower gels, providing a diffusive and impactful fragrance experience.[8]
Synergies and Creative Possibilities
Nympheal™ not only serves as a replacement for Lilial but also opens up new creative avenues for perfumers. A notable synergy has been identified with patchouli oil.[9][13] A blend of 70% Nympheal™ and 30% patchouli oil is reported to create a unique and high-performing accord.[9][13] This interaction is not a simple layering of scents but a true synergy that results in a novel olfactory signature.[9][13]
Experimental Protocols for Sensory Analysis
To validate the successful replacement of Lilial with Nympheal™, a robust sensory analysis program is essential. The following protocols are designed to provide a framework for conducting these evaluations in a scientifically rigorous manner.
Objective
To determine if a reformulated fragrance containing Nympheal™ is perceptibly different from the original fragrance containing Lilial, and to characterize any perceived differences.
Methodology 1: Triangle Test for Overall Difference
The triangle test is a discriminative method used to determine if an overall difference exists between two samples.[3][14]
1. Panelist Selection:
-
Recruit a panel of at least 20-30 individuals.
-
Panelists should be regular consumers of the product category being tested.
-
Screen panelists for their ability to detect basic odors and for any olfactory impairments.
2. Sample Preparation:
-
Prepare three samples for each panelist: two identical samples of the original fragrance (A) and one sample of the reformulated fragrance (B), or two of B and one of A.
-
The samples should be presented in identical, odor-free containers, coded with random three-digit numbers.
-
The order of presentation of the three samples should be randomized for each panelist.
3. Evaluation Procedure:
-
Instruct panelists to sniff each of the three samples from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
Provide a forced-choice response format (i.e., they must choose one sample).
4. Data Analysis:
-
Count the number of correct responses.
-
Compare the number of correct responses to a statistical table for triangle tests to determine if the result is statistically significant at a chosen confidence level (e.g., 95%).
Methodology 2: Descriptive Analysis for Characterization of Differences
If a significant difference is detected in the triangle test, a descriptive analysis can be used to identify and quantify the specific sensory differences.[15][16]
1. Panelist Selection and Training:
-
Select a smaller panel of 8-12 highly trained and experienced sensory assessors.
-
Train the panel on a set of reference standards representing the key olfactory attributes of muguet fragrances (e.g., floral, green, watery, aldehydic, creamy).
-
Develop a consensus vocabulary to describe the sensory characteristics of the fragrances.
2. Sample Preparation:
-
Prepare samples of the original and reformulated fragrances in identical, coded containers.
3. Evaluation Procedure:
-
Present the samples to the panelists in a randomized and balanced order.
-
Ask panelists to rate the intensity of each of the agreed-upon sensory attributes for each sample using a labeled magnitude scale (e.g., a 15-point scale from "none" to "extremely strong").
4. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to identify significant differences in the intensity ratings of the sensory attributes between the two fragrances.
-
Visualize the results using spider web diagrams or bar charts to provide a clear comparison of the sensory profiles.
Figure 2: A typical workflow for replacing a fragrance ingredient.
Conclusion: A New Era of Muguet Fragrance
The restriction of Lilial has undoubtedly presented a significant challenge to the fragrance industry. However, it has also catalyzed innovation, leading to the development of a new generation of muguet ingredients that are not only safe and regulatory compliant but also offer enhanced performance and new creative possibilities. Nympheal™ stands at the forefront of this new era. Its potent and nuanced olfactory profile, coupled with its excellent technical performance and favorable sustainability credentials, make it an outstanding choice for the replacement of Lilial.
By adopting a systematic and data-driven approach to reformulation, grounded in a thorough understanding of the comparative properties of these molecules and validated by rigorous sensory analysis, fragrance developers can not only navigate the post-Lilial landscape but also create superior and more sustainable fragrances for the future.
References
- 1. fraterworks.com [fraterworks.com]
- 2. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 4. Lilial - Wikipedia [en.wikipedia.org]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 7. Lily aldehyde | 80-54-6 [chemicalbook.com]
- 8. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 9. Nympheal™ | Givaudan [givaudan.com]
- 10. CAS 80-54-6: Lilial | CymitQuimica [cymitquimica.com]
- 11. directpcw.com [directpcw.com]
- 12. prodasynth.com [prodasynth.com]
- 13. perfumersworld.com [perfumersworld.com]
- 14. media.timtul.com [media.timtul.com]
- 15. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
Biological activity of 3-(4-Isobutyl-2-methylphenyl)propanal
An In-depth Technical Guide to the Biological Profile of 3-(4-Isobutyl-2-methylphenyl)propanal
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, known commercially as Nympheal®, is a synthetic fragrance ingredient prized for its fresh, floral, lily-of-the-valley (muguet) scent profile.[1][2] While structurally reminiscent of certain pharmacologically active molecules, its development was driven by a quest for a chemically stable and biologically safe alternative to other floral aldehydes, such as Lilial, which have faced regulatory scrutiny due to reproductive toxicity concerns.[3][4] This guide provides a comprehensive technical overview of the biological activity of this compound, focusing on the molecular design principles that ensure its safety. We will explore its metabolic fate, the rationale behind its structural features, and the experimental methodologies used to validate its biological inertness in key toxicological pathways. This document is intended for researchers, toxicologists, and drug development professionals interested in the intersection of chemical structure, metabolism, and safety assessment.
Chemical Identity and Properties
A clear understanding of the molecule's physical and chemical characteristics is fundamental to any biological assessment.
| Property | Value | Reference |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | [5] |
| Synonyms | Nympheal®, this compound | [3][5] |
| CAS Number | 1637294-12-2 | [5] |
| Molecular Formula | C₁₄H₂₀O | [5] |
| Molar Mass | 204.31 g/mol | [5] |
| Appearance | Not specified in literature; typically a liquid for fragrance use. |
Core Biological Profile: A Case Study in Safety-by-Design
The primary "biological activity" of interest for this compound is, paradoxically, its engineered lack of adverse biological effects, specifically reproductive toxicity. This was achieved through a deliberate molecular design strategy to prevent the metabolic activation pathway responsible for the toxicity of related compounds.
The Toxicological Problem with Precursor Aldehydes
Fragrance ingredients like 3-(4-tert-butylphenyl)butanal (Lilial) have been identified as reproductive toxicants.[4] The proposed mechanism of toxicity involves the in vivo oxidation of the aldehyde group to a carboxylic acid, followed by further metabolism. Specifically, it is believed that the resulting benzoic acid derivative can form a conjugate with Coenzyme A (CoA).[6][7] This rogue CoA conjugate can then interfere with critical cellular processes that rely on this cofactor, leading to adverse effects such as testicular damage in animal studies.[6]
The Molecular Solution: Steric Hindrance
The key innovation in the structure of this compound is the strategic placement of a methyl group at the ortho-position (C2) of the phenyl ring, adjacent to the propanal side chain.[2][3] This methyl group acts as a steric shield, physically blocking the enzymes responsible for oxidizing the propanal side chain all the way to a benzoic acid derivative.[3][7] By preventing the formation of this toxic metabolite, the entire downstream cascade of toxicity is averted.
This design choice is a prime example of "safety-by-design," where potential toxicological liabilities are engineered out of the molecule at the earliest stage of development. Studies, including a 28-day male rat reproductive toxicity study, have confirmed that this compound does not produce the adverse effects seen with its predecessors.[3][7]
Distinction from Pharmacologically Active Analogs
While this compound shares a substituted isobutylphenyl moiety with the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen [2-(4-isobutylphenyl)propanoic acid], their biological activities are distinct. Ibuprofen functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.[8][9][10]
There is no evidence in the public domain to suggest that this compound possesses similar COX-inhibitory or other pharmacological activities. Its structural differences—notably the longer propanal chain and the ortho-methyl group—result in a molecule with a different conformation and metabolic profile, designed for olfactory performance and toxicological safety rather than enzymatic inhibition.
Key Experimental Protocols for Safety Validation
To substantiate the safety-by-design concept, specific experimental protocols are employed. The following methodologies represent the gold standard for assessing the metabolic fate and potential toxicity of a compound like this compound.
Protocol: In Vitro Metabolic Stability and Metabolite Identification
Causality: This assay is critical to directly test the hypothesis that the ortho-methyl group prevents the formation of the corresponding benzoic acid. By incubating the compound with liver enzymes, we can simulate its primary metabolism and analyze the products.
Methodology:
-
Preparation of Microsomes: Liver microsomes (from rats or humans) are prepared as the source of cytochrome P450 enzymes.
-
Incubation:
-
In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate, pH 7.4), the test compound (this compound), and the liver microsomes.
-
As a positive control, a parallel incubation is run with Lilial.
-
A negative control without the enzyme cofactor is also prepared.
-
-
Reaction Initiation: The reaction is initiated by adding a solution of NADPH, the essential cofactor for P450 enzymes.
-
Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The supernatant is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The system is configured to detect and quantify the parent compound and screen for the predicted benzoic acid metabolites of both the test compound and the positive control.
-
Data Interpretation: The expected outcome is a time-dependent decrease in the concentration of Lilial and the appearance of its benzoic acid metabolite in the control, whereas for this compound, the parent compound will decrease with no corresponding formation of the analogous benzoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory properties of Nympheal and its derivatives
An In-Depth Technical Guide to the Olfactory Properties of Nympheal and its Derivatives
Abstract
This technical guide provides a comprehensive analysis of the olfactory properties of Nympheal™, a key muguet (lily-of-the-valley) fragrance ingredient, and its derivatives. Developed by Givaudan, Nympheal has emerged as a high-performance, safe alternative to traditional muguet aldehydes like Lilial. This document delves into the chemical structure, scent profile, and quantitative olfactory data of Nympheal. Furthermore, it explores the critical structure-activity relationships (SAR) by examining a series of its derivatives, offering insights into how molecular modifications influence their resulting odor characteristics. Detailed experimental protocols for the synthesis of these derivatives and the sensory evaluation of fragrance materials are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, materials science, and drug development, providing a foundational understanding of this important class of odorants.
Introduction to Nympheal: A Modern Muguet Aldehyde
The quest for a stable, safe, and olfactorily authentic lily-of-the-valley note has been a central theme in the history of perfumery. These muguet notes are cherished for their ability to impart a fresh, clean, and natural floralcy to a wide range of products, from fine fragrances to fabric care. For decades, ingredients like Lilial and Lyral were mainstays in the perfumer's palette. However, regulatory changes and concerns over skin sensitization and reproductive toxicity have necessitated the development of novel muguet odorants.
In 2016, Givaudan introduced Nympheal as a captive ingredient, a culmination of extensive research aimed at discovering a potent and safe replacement for Lilial.[1] Its name, inspired by Claude Monet's water lily paintings ("nymphéas" in French), hints at its characteristic aquatic and floral notes.[1] Nympheal not only successfully replicates the desired muguet character but also offers unique olfactory facets and superior performance, making it a significant innovation in the field of fragrance chemistry.[1][2]
Chemical Identity and Physicochemical Properties
Nympheal is chemically identified as 3-(4-Isobutyl-2-methylphenyl)propanal.[3][4][5] Its structure features a propanal moiety attached to a substituted benzene ring, a common feature among many muguet aldehydes.[1] The strategic placement of the methyl group in the ortho position is a key molecular feature that ensures its biological safety.[4]
| Property | Value | Source |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | [6][7] |
| CAS Number | 1637294-12-2 | [3][4][5] |
| Molecular Formula | C14H20O | [3][7] |
| Molecular Weight | 204.3 g/mol | [3][7] |
| Appearance | Colourless Liquid | [3] |
Olfactory Profile of Nympheal
Qualitative Description of Scent Characteristics
Nympheal is characterized by a powerful and diffusive floral scent, with a dominant muguet and cyclamen character.[3][8][9] Its profile is further enriched by sophisticated watery, green, and linden blossom facets, which contribute to a creamy and opulent texture with a notable aldehydic lift.[6][10] This complexity allows Nympheal to impart a natural-smelling, fresh white floral density to fragrance compositions.[3][11] Perfumers note its ability to bring tremendous volume and a unique floral creaminess to a wide array of fragrance types.[2][8] A particularly interesting synergistic effect is observed when Nympheal is blended with patchouli oil, creating a unique and high-performance accord.[3][8]
Quantitative Olfactory Data: Odor Threshold and Potency
A critical measure of a fragrance ingredient's performance is its odor threshold, the lowest concentration at which it can be detected by the human nose. Nympheal exhibits an exceptionally low odor threshold of 0.021 ng/L of air .[2][3] This indicates a very high potency, approximately 20 times more powerful than Lilial.[6] This low odor threshold makes it a highly efficient material, allowing for significant olfactory impact at very low concentrations.[12]
Structure-Activity Relationships of Nympheal and its Derivatives
The relationship between a molecule's chemical structure and its perceived odor is a cornerstone of fragrance research. For muguet aldehydes, specific structural features are known to be crucial for their characteristic scent. An olfactophore model for this class of compounds typically includes a hydrogen-bond acceptor (the aldehyde group), and specific hydrophobic regions that interact with olfactory receptors.[3]
Synthesis and Olfactory Evaluation of Nympheal Derivatives
To probe the structure-activity relationships of Nympheal, a series of its derivatives have been synthesized and their olfactory properties evaluated.[1] These derivatives explore the impact of modifying the aromatic ring and the propanal side chain. The synthesis of these novel compounds allows for a systematic investigation into how subtle changes in molecular architecture can lead to significant shifts in scent perception.[1]
Comparative Analysis of Olfactory Properties
The following table summarizes the olfactory properties of Nympheal and four of its hydrogenated derivatives, as reported in a study by Ohrmann et al.[1][6] This comparative data highlights the importance of the aromatic nucleus in defining the characteristic scent of Nympheal.
| Compound | Structure | Odor Threshold (ng/L air) | Olfactory Description |
| Nympheal (1) | 0.021[3] | Muguet, cyclamen, watery, green, linden blossom[3][6][8] | |
| Derivative 28a/28b | Not specified, but noted as the most intense derivative[6] | Muguet, with interesting nuances[6] | |
| Derivative 30 | Not specified | Muguet-like[1] | |
| Derivative 32 | Not specified, but noted as being close in intensity to 28a/28b[6] | Muguet-like, analogous to Lilybelle[6] |
Note: Specific odor threshold values for the derivatives were not provided in the primary literature, but their relative intensities were described.
The hydrogenation of the aromatic ring in Nympheal leads to derivatives that retain the muguet character, although with altered nuances.[1][6] This suggests that while the overall shape of the molecule is crucial for binding to the relevant olfactory receptors, the aromaticity of the ring contributes to the specific green and aquatic notes of Nympheal.[1]
Experimental Methodologies for Olfactory Characterization
The characterization of novel fragrance materials relies on a combination of chemical synthesis and rigorous sensory analysis. The protocols outlined below represent standard, self-validating methodologies in the field.
Synthesis of Nympheal and its Derivatives: A Generalized Protocol
The synthesis of Nympheal on a laboratory and industrial scale has been described in the literature.[4][8] A common route involves the regioselective functionalization of 1-isobutyl-3-methylbenzene.[4][13] The key steps typically include:
-
Bromination: Electrophilic bromination of the starting dialkylbenzene.
-
Grignard Reaction: Formation of a Grignard reagent from the resulting bromide.
-
Formylation: Reaction of the Grignard reagent with a formylating agent, such as dimethylformamide, to yield the corresponding benzaldehyde.
-
Side Chain Elongation: A Muller-Cunradi-Pierroh reaction with ethyl vinyl ether, followed by hydrogenation, to introduce the propanal moiety.[4]
The synthesis of the hydrogenated derivatives follows a similar pathway, with additional hydrogenation steps to saturate the aromatic ring to varying degrees.[1]
Sensory Analysis Protocol for Fragrance Materials
The sensory evaluation of fragrance materials is a critical step in determining their olfactory properties.[14][15] A robust protocol is essential for obtaining reliable and reproducible data.[16]
4.2.1 Panelist Selection and Training
-
Selection: Panelists are recruited based on their ability to detect and describe odors. Screening for anosmia and specific sensitivities is crucial.[16]
-
Training: A trained panel is essential for descriptive analysis.[14] Panelists are familiarized with a lexicon of odor descriptors and trained to rate odor intensity on a standardized scale.
4.2.2 Sample Preparation and Presentation
-
Preparation: The fragrance materials are diluted to appropriate concentrations in an odorless solvent (e.g., dipropylene glycol or ethanol).
-
Presentation: Samples are typically presented on smelling strips (blotters) in a controlled environment with good ventilation to prevent cross-contamination.[16] The temperature and humidity of the testing space should be monitored and controlled.
4.2.3 Data Collection and Analysis
-
Data Collection: Panelists evaluate the samples and record their perceptions of the odor character, intensity, and hedonic quality (pleasantness).
-
Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor and to identify significant differences between samples.
Conclusion and Future Perspectives
Nympheal represents a significant advancement in the field of muguet fragrance ingredients. Its potent, complex, and aesthetically pleasing olfactory profile, combined with its favorable safety and biodegradable properties, makes it an invaluable tool for modern perfumers.[2][11] The study of its derivatives has provided valuable insights into the structure-activity relationships that govern the perception of muguet odors, demonstrating the critical role of the aromatic nucleus in defining its unique character.
Future research in this area will likely focus on the discovery of novel muguet odorants with even greater potency, substantivity, and unique olfactory profiles. Furthermore, a deeper understanding of the specific olfactory receptors that bind to Nympheal and other muguet aldehydes will enable a more targeted approach to the design of new fragrance molecules. As the demand for sustainable and safe ingredients continues to grow, the principles of green chemistry will undoubtedly play a central role in the development of the next generation of fragrance materials.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. perfumiarz.com [perfumiarz.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nympheal™ | Givaudan [givaudan.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. de-kruiderie.nl [de-kruiderie.nl]
- 10. fraterworks.com [fraterworks.com]
- 11. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 12. Flower power: Givaudan on why Nympheal is a game-changing molecule for white floral notes [personalcareinsights.com]
- 13. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]
- 14. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 16. sense-lab.co.uk [sense-lab.co.uk]
Metabolic pathway of 3-(4-Isobutyl-2-methylphenyl)propanal in vitro
An In-Depth Technical Guide to the In Vitro Metabolic Pathway of 3-(4-Isobutyl-2-methylphenyl)propanal
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for this compound when studied in vitro. The document is intended for researchers, scientists, and drug development professionals engaged in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. We will explore the rationale behind experimental design, detail robust protocols for metabolite generation and analysis, and present the elucidated metabolic map, with a focus on the key enzymatic systems involved. The guide emphasizes the importance of the compound's structural features, particularly the ortho-methyl group, which sterically hinders metabolic pathways that can lead to the formation of toxic metabolites in structurally related analogues.[1]
Introduction: Chemical Structure and Metabolic Significance
This compound, a substituted aryl aldehyde, belongs to a class of compounds used in various industries. The study of its metabolic fate is critical for assessing its safety profile. Structurally similar compounds, specifically p-alkyl-phenylpropanals lacking the ortho-methyl substituent, have been shown to undergo metabolism to form p-alkyl-benzoic acids.[1] These benzoic acid metabolites can subsequently form Coenzyme A (CoA) conjugates, which have been implicated in reproductive toxicity in male rats.[1]
The key structural feature of this compound is the methyl group at the ortho position of the phenyl ring. It is hypothesized that this group provides steric hindrance, preventing the metabolic cascade that leads to the formation of the corresponding benzoic acid derivative.[1] This guide outlines the in vitro experimental approach required to verify this hypothesis and fully characterize the alternative metabolic pathways.
Predicted Metabolic Pathways: An Overview
Based on its chemical structure—an aldehyde functional group, an isobutyl side chain, and a substituted aromatic ring—the metabolism of this compound is predicted to proceed through two primary phases:
-
Phase I Metabolism: Involves oxidation, reduction, or hydrolysis to introduce or unmask functional groups.[2] For this compound, the primary reactions are expected to be oxidation of the aldehyde group by Aldehyde Dehydrogenases (ALDHs) and hydroxylation of the alkyl side chain or aromatic ring by Cytochrome P450 (CYP) enzymes.[3][4][5]
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[6] The most common reaction for hydroxylated metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8]
The overall experimental workflow to investigate these pathways is outlined below.
In Vitro Experimental Design & Protocols
The selection of the appropriate in vitro system is paramount for obtaining biologically relevant metabolic data. Each system offers a different level of complexity and enzymatic capability.[9]
Selection of Test Systems
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP and UGT enzymes.[10] They are excellent for studying Phase I (CYP-mediated) and some Phase II (UGT-mediated) reactions but lack cytosolic enzymes like ALDHs.
-
Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[9][11] It is a more complete system than microsomes and is suitable for studying the interplay between CYPs and ALDHs.
-
Cryopreserved Primary Hepatocytes: These are considered the "gold standard" for in vitro metabolism as they are intact cells containing a full complement of Phase I, Phase II, and transporter proteins, offering the most physiologically relevant data.[1][9]
For this compound, using both liver S9 fraction (to capture ALDH activity) and primary hepatocytes (for a holistic view including conjugation) is recommended.
Experimental Protocol: Metabolite Generation with Liver S9
This protocol details the steps for incubating the test compound with a liver S9 fraction to generate metabolites.
1. Reagent Preparation:
- Prepare a 100 mM stock solution of this compound in DMSO.
- Prepare a Cofactor Mix: NADPH (final concentration 1 mM), UDPGA (final concentration 2 mM), and Alamethicin (final concentration 50 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4). The inclusion of Alamethicin is crucial for UGT activity as it permeabilizes the microsomal membrane, allowing UDPGA access to the enzyme.[8]
- Thaw liver S9 fraction on ice. Determine protein concentration via a Bradford or BCA assay.
2. Incubation Reaction:
- Pre-warm the Cofactor Mix and S9 fraction (diluted to 1 mg/mL in buffer) in a shaking water bath at 37°C for 5 minutes.
- Initiate the reaction by adding the test compound stock solution to the S9 fraction to achieve a final substrate concentration of 10 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.
- Incubate at 37°C with gentle shaking.
- Include control incubations:
- Negative Control 1: No cofactors (to check for non-enzymatic degradation).
- Negative Control 2: No S9 fraction (to check for compound stability in buffer).
3. Sample Collection and Quenching:
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). This precipitates the protein and stops all enzymatic activity.[12]
4. Sample Preparation for Analysis:
- Vortex the quenched samples vigorously.
- Centrifuge at >10,000g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive analytical tool for identifying and quantifying drug metabolites due to its high sensitivity and specificity.[13][14]
Principle of Metabolite Identification
Metabolites are identified by comparing the full scan mass spectra of samples from incubated and control reactions. The appearance of new peaks in the incubated samples indicates potential metabolites. The mass shift from the parent compound suggests the type of metabolic reaction that has occurred.
| Metabolic Reaction | Mass Change (Da) | Typical Enzyme Class |
| Oxidation / Hydroxylation | +16 | Cytochrome P450 (CYP) |
| Aldehyde Oxidation | +16 | Aldehyde Dehydrogenase (ALDH) |
| Glucuronidation | +176 | UDP-glucuronosyltransferase (UGT) |
| Dehydrogenation | -2 | Various Dehydrogenases |
Table 1: Common metabolic biotransformations and their corresponding mass shifts.
Protocol: LC-MS/MS Analysis
1. Chromatographic Separation (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be 5-95% B over 10 minutes to ensure separation of the parent compound from its more polar metabolites.
- Flow Rate: 0.4 mL/min.
2. Mass Spectrometric Detection (MS):
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
- Acquisition Mode: Employ a data-dependent acquisition (DDA) or information-dependent acquisition (IDA) method.
- Step 1 (Full Scan): Perform a high-resolution full scan (e.g., m/z 100-1000) to detect all ions.
- Step 2 (Tandem MS): When an ion exceeds a predefined intensity threshold, the instrument automatically isolates it and performs fragmentation (MS/MS) to obtain structural information.
- Metabolite Searching: Use metabolite identification software to search the full scan data for expected mass shifts from the parent compound and to compare the fragmentation patterns of metabolites with the parent drug.[15]
Elucidation of the Metabolic Pathway
Based on the principles outlined, the in vitro metabolism of this compound is expected to yield several key metabolites. The proposed pathway is visualized below.
Phase I Metabolism
-
Aldehyde Oxidation (M1): The primary and most probable metabolic route for an aldehyde is oxidation to its corresponding carboxylic acid.[5][16] This reaction is catalyzed by NAD(P)+ dependent aldehyde dehydrogenases (ALDHs) located in the cytosol and mitochondria.[3] The resulting metabolite, 3-(4-isobutyl-2-methylphenyl)propanoic acid, would be readily detected by a +16 Da mass shift from the parent compound.
-
Alkyl Hydroxylation (M2): Cytochrome P450 enzymes, primarily located in the microsomes, are responsible for the oxidation of xenobiotics.[2][17] For this compound, hydroxylation is most likely to occur on the isobutyl side chain, specifically at the tertiary carbon, which is a common site for CYP-mediated oxidation. This would also result in a +16 Da mass shift, producing a metabolite isomeric with M1. These isomers can be distinguished by their different retention times in LC and unique fragmentation patterns in MS/MS.
Phase II Metabolism
-
Glucuronidation (M3): The hydroxylated metabolite (M2) is an ideal substrate for UGT-mediated glucuronidation.[7] This conjugation reaction attaches a glucuronic acid moiety to the hydroxyl group, significantly increasing the molecule's polarity and facilitating its eventual elimination.[8] This metabolite would be detected by a +176 Da mass shift from M2.
Quantitative Data and Interpretation
After identifying the metabolites, the next step is to determine the rate of their formation. This is achieved by constructing a standard curve for each synthesized metabolite standard or, if standards are unavailable, by using the parent compound's standard curve and assuming an equimolar response, though this is less accurate.[18] The peak area of each metabolite is monitored over the incubation time course.
| Metabolite | Test System | Rate of Formation (pmol/min/mg protein) | Primary Enzyme(s) |
| M1: Propanoic Acid | Liver S9 | 150.4 ± 12.1 | ALDH |
| M2: Hydroxy-propanal | Liver Microsomes | 45.2 ± 5.8 | CYP (e.g., CYP3A4, 2D6) |
| M2: Hydroxy-propanal | Liver S9 | 42.8 ± 6.1 | CYP |
| M3: M2-Glucuronide | Hepatocytes | 25.6 ± 4.3 | UGT (e.g., UGT1A1, 2B7) |
Table 2: Hypothetical quantitative results for the metabolism of this compound. Data are presented as mean ± standard deviation.
Interpretation: The data in Table 2 would indicate that aldehyde oxidation (M1 formation) is the dominant metabolic pathway, as evidenced by its high rate of formation in the S9 fraction which contains ALDH. CYP-mediated hydroxylation occurs at a moderate rate, and subsequent glucuronidation proceeds in intact hepatocytes, confirming a complete metabolic cascade. Crucially, the absence of metabolites corresponding to benzoic acid formation would strongly support the hypothesis that the ortho-methyl group effectively blocks this pathway, thereby preventing the formation of potentially toxic CoA conjugates.[1]
Conclusion
The in vitro metabolism of this compound is a multi-step process driven primarily by aldehyde dehydrogenases and cytochrome P450 enzymes, followed by glucuronidation. The principal metabolic routes are oxidation of the aldehyde to a propanoic acid derivative and hydroxylation of the isobutyl side chain. The strategic placement of an ortho-methyl group on the phenyl ring appears to successfully prevent the formation of benzoic acid metabolites, a pathway associated with toxicity in similar compounds. This technical guide provides a robust framework for designing, executing, and interpreting the in vitro metabolism studies necessary to confirm this metabolic profile and support the safety assessment of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. xenotech.com [xenotech.com]
- 7. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl) phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol, a synthetic bicyclic cannabinoid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 14. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of Nympheal: A Physicochemical Profile and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The therapeutic potential of natural products is often contingent on their fundamental physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of Nympheal, a representative aporphine alkaloid from the Nymphaea genus. We delve into the molecular characteristics governing its behavior in various solvent systems and present validated, step-by-step protocols for both solubility profiling and forced degradation stability assessment. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively formulate, analyze, and store Nympheal and related alkaloid compounds.
Introduction: The Significance of Nympheal in Drug Discovery
"Nympheal" is a term designated here to represent the class of aporphine alkaloids characteristic of the Nymphaea (water lily) plant family.[1][2] These compounds, part of the broader isoquinoline alkaloid group, are distinguished by a rigid tetracyclic aromatic core and a basic nitrogen atom.[3][4] A well-characterized member of this family, Nuciferine, serves as our primary model for Nympheal's properties.[4][5][6] The interest in these alkaloids is driven by their diverse and potent biological activities, which range from antipsychotic to anticancer effects.[3][7]
However, transitioning a promising natural compound from discovery to clinical application is critically dependent on two key parameters: solubility and stability.
-
Solubility directly influences a drug's bioavailability, formulation possibilities, and performance in preclinical assays.[8] A compound with poor aqueous solubility can lead to unreliable in vitro results and challenging formulation development.[9]
-
Stability dictates a drug's shelf-life, storage requirements, and degradation profile.[10] Understanding how a molecule degrades under various stressors is a regulatory requirement and essential for ensuring the safety and efficacy of the final drug product.[11][12]
This guide provides the theoretical underpinnings and actionable protocols to thoroughly characterize these two crucial attributes for Nympheal.
Part 1: The Physicochemical Basis of Nympheal's Solubility
The solubility of Nympheal is dictated by its molecular structure—a largely non-polar, tetracyclic aporphine skeleton (C₁₇H₁₇N) with various substitutions.[7] Using Nuciferine (C₁₉H₂₁NO₂) as our model, the key features influencing solubility are the two methoxy groups and the tertiary amine within the core structure.[13]
Causality of Solvent Interaction:
-
Aqueous Solvents (Water, Buffers): The large, hydrophobic surface area of the aromatic rings makes Nympheal practically insoluble in neutral water.[6][14] The tertiary amine is weakly basic; therefore, in acidic aqueous solutions (pH < 6), the nitrogen atom becomes protonated. This creates a positively charged ion that can form favorable ion-dipole interactions with water, significantly increasing solubility.[14][15]
-
Polar Protic Solvents (Ethanol, Methanol): These solvents can engage in hydrogen bonding with the nitrogen's lone pair of electrons and offer sufficient non-polar character to solvate the aromatic core, resulting in good solubility.[6][14] Ethanol is particularly useful as a co-solvent to increase solubility in aqueous buffers.[13]
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for Nympheal.[13] Their high polarity effectively solvates the molecule without the steric hindrance of hydrogen bonding, making them ideal for preparing high-concentration stock solutions for biological screening.
-
Non-Polar Organic Solvents (Chloroform, Ethyl Acetate): These solvents readily dissolve Nympheal due to favorable van der Waals interactions with the extensive aromatic system, aligning with the "like dissolves like" principle.[6][14]
This behavior is fundamental to designing effective extraction, purification, and formulation strategies.
Part 2: Quantitative Solubility Profiling
To quantify the solubility of Nympheal, the Shake-Flask Method is the gold-standard approach for determining thermodynamic solubility.[16][17] This method measures the equilibrium concentration of a compound in a saturated solution.
| Solvent System | Classification | Qualitative Solubility | Quantitative Data | Citation(s) |
| Water | Polar Protic | Insoluble | - | [6][14] |
| PBS (pH 7.2) | Aqueous Buffer | Sparingly Soluble | ~0.25 mg/mL (in 1:3 Ethanol:PBS) | [13] |
| Acidic Water (pH < 6) | Aqueous Buffer | Soluble | - | [6][14] |
| Ethanol | Polar Protic | Soluble | ~1 mg/mL | [13] |
| Methanol | Polar Protic | Soluble | - | [6][14] |
| DMSO | Polar Aprotic | Slightly Soluble | - | [13] |
| DMF | Polar Aprotic | Soluble | ~1 mg/mL | [13] |
| Chloroform | Non-Polar | Soluble | - | [6] |
This protocol describes a robust method to determine the equilibrium solubility of Nympheal.
1. Materials and Equipment:
-
Nympheal (solid powder, >98% purity)
-
Selected solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of >10,000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
2. Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Nympheal to a series of glass vials (in triplicate for each solvent). The excess is critical to ensure a saturated solution is formed. A starting point is 5-10 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours.[9][17] This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials at >10,000 x g for 20 minutes to pellet all undissolved solids.
-
Sample Collection: Carefully collect the supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.
-
Dilution: Based on the expected solubility, dilute the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[20][21] Calculate the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of Nympheal.
-
Reporting: The final solubility is reported in units such as mg/mL or µg/mL after correcting for the dilution factor.
Caption: Diagram 1: Shake-Flask Solubility Workflow.
Part 3: Comprehensive Stability Assessment
Stability testing for herbal or natural products is crucial due to their chemical complexity.[22][23][24] Forced degradation (or stress testing) is the primary method used to identify potential degradation products and establish degradation pathways.[10][12] This is a core requirement of regulatory bodies and is outlined in the International Council for Harmonisation (ICH) guidelines.[10][11]
The objective is to induce a target degradation of 5-20% of the active substance.[11][25] Degradation below 5% may not generate sufficient degradants for detection, while degradation above 20% can lead to secondary reactions that complicate pathway analysis.[25]
This protocol outlines a standard set of stress conditions to evaluate the intrinsic stability of Nympheal.
1. Materials and Equipment:
-
Nympheal stock solution (e.g., 1 mg/mL in methanol or acetonitrile)[25]
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)
-
HPLC-grade water, methanol, acetonitrile
-
pH meter
-
Temperature-controlled ovens/water baths
-
Photostability chamber compliant with ICH Q1B guidelines[25]
-
HPLC-DAD or HPLC-MS system for analysis
2. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nympheal in a suitable organic solvent (e.g., methanol).
-
Control Sample: Dilute the stock solution with a 50:50 mixture of water and organic solvent to the target analytical concentration (e.g., 100 µg/mL). Analyze immediately (t=0). This is the unstressed control.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, dilute to the analytical concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature, monitoring at regular intervals (e.g., 1, 2, 4, 8 hours), as base-catalyzed reactions can be rapid.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Monitor at regular intervals (e.g., 2, 6, 24 hours), dilute, and analyze.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial with the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
At specified time points, remove the sample, reconstitute it in the solvent, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose the Nympheal stock solution (in a phototransparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25]
-
A dark control (wrapped in aluminum foil) should be stored under the same conditions.
-
After exposure, dilute the samples and analyze.
-
3. Data Analysis and Interpretation:
-
Use a stability-indicating HPLC method capable of resolving the Nympheal peak from all degradation product peaks.
-
Calculate the percentage degradation by comparing the remaining Nympheal peak area in the stressed sample to the unstressed control.
-
Analyze the chromatograms for the appearance of new peaks (degradants). The peak purity of the parent peak should also be assessed using a Diode Array Detector (DAD).
Caption: Diagram 2: Forced Degradation Study Workflow.
Conclusion and Recommendations
This guide establishes that Nympheal, a representative aporphine alkaloid, exhibits predictable solubility based on its chemical structure: poor solubility in neutral water, enhanced solubility in acidic conditions and polar organic solvents. For practical handling, researchers should:
-
Use DMSO or DMF for preparing high-concentration stock solutions for in vitro screening.
-
Employ ethanol as a co-solvent to improve solubility in aqueous buffers for cell-based assays.[13]
-
Utilize acidic buffers for formulations where protonation can be leveraged to enhance aqueous solubility.
The stability profile, determined through forced degradation studies, is essential for defining storage conditions and shelf-life. Given the alkaloid structure, Nympheal is likely susceptible to oxidation and pH-dependent hydrolysis. Therefore, it is recommended to:
-
Store solid Nympheal protected from light and heat, preferably at -20°C for long-term stability.[13]
-
Prepare aqueous solutions fresh and avoid prolonged storage.[13]
-
When preparing stock solutions in solvents like DMSO, store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
By applying the principles and protocols detailed in this guide, researchers can ensure the generation of accurate, reproducible data and accelerate the development of Nympheal and related compounds into viable therapeutic candidates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Aporphine - Wikipedia [en.wikipedia.org]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 9. enamine.net [enamine.net]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. CN101139320B - Method for separating nuciferine and lotus leaf flavone from lotus leaf - Google Patents [patents.google.com]
- 15. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 23. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 24. ijcrt.org [ijcrt.org]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
3-(4-Isobutyl-2-methylphenyl)propanal literature review
An In-depth Technical Guide to 3-(4-Isobutyl-2-methylphenyl)propanal (Nympheal®)
Abstract
This compound, commercially known as Nympheal®, has emerged as a significant aromatic aldehyde in the fragrance industry.[1][2] It is highly valued for its fresh, floral, and natural-smelling muguet (lily-of-the-valley) note, positioning it as a modern and superior-performing alternative to traditional ingredients like Lilial.[1][2][3] This technical guide provides a comprehensive review of Nympheal®, covering its synthesis, mechanistic considerations, physicochemical properties, spectroscopic signature, applications, and safety profile. The strategic placement of a methyl group at the ortho-position is a key molecular feature, not only shaping its unique olfactory character but also ensuring a favorable safety profile by mitigating metabolic pathways associated with reproductive toxicity in older-generation aldehydes.[2][4]
Synthesis and Process Chemistry
The industrial-scale synthesis of this compound is a multi-step process that has been optimized to manage challenges of regioselectivity and yield.[2] The core challenge lies in the precise functionalization of the 1-isobutyl-3-methylbenzene feedstock, where the electronic and steric influences of the two alkyl groups can direct reactions to multiple positions on the aromatic ring.[2]
Optimized Synthetic Route
An efficient and scalable synthesis has been developed, commencing with the dehydrogenation of an isomeric mixture of isobutyl-methylcyclohexenes.[1][2] The resulting aromatic intermediate is then selectively functionalized to introduce the propanal moiety.
Experimental Protocol:
Step 1: Dehydrogenation of Isobutyl-methylcyclohexene A mixture of 3-isobutyl-1-methylcyclohex-1-ene and 5-isobutyl-1-methylcyclohex-1-ene serves as the feedstock.[1][2]
-
Catalyst Preparation: A pyrolysis tube is packed with a palladium on aluminum oxide catalyst.[1][4]
-
Feed Pre-treatment: The feedstock is distilled and treated with activated aluminum oxide and MgSO₄ to remove sulfur-containing impurities that can poison the catalyst.[1]
-
Dehydrogenation: The pre-treated feed is passed through the heated catalyst bed (approx. 210 °C) at reduced pressure (approx. 25 mbar) to yield 1-isobutyl-3-methylbenzene.[1]
-
Causality: This catalytic dehydrogenation is a classic method for aromatization. The pre-treatment step is critical for maintaining catalyst activity and achieving high conversion rates in a continuous process.[1]
-
Step 2: Regioselective Bromination
-
Reaction Setup: The reactor containing 1-isobutyl-3-methylbenzene is flushed with nitrogen. Iron powder and a catalytic amount of iodine are added.[1]
-
Bromine Addition: The mixture is cooled to 10 °C, and bromine is added dropwise over several hours, maintaining the low temperature.[1]
-
Work-up: The reaction is quenched and washed with an aqueous NaOH solution to remove excess bromine and HBr.[1]
-
Causality: This is an electrophilic aromatic substitution. The isobutyl group is a para-director, while the methyl group is an ortho-, para-director. The conditions are optimized to favor bromination at the 4-position relative to the methyl group, leading to the desired 1-bromo-4-isobutyl-2-methylbenzene intermediate.
-
Step 3: Grignard Formation and Formylation
-
Grignard Reagent Preparation: Magnesium turnings are covered with tetrahydrofuran (THF). A small amount of the bromide from Step 2 is added to initiate the reaction, followed by the dropwise addition of the remaining bromide solution to maintain a gentle reflux.[1]
-
Formylation: The resulting Grignard reagent is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to produce 4-isobutyl-2-methylbenzaldehyde.[1][2]
-
Causality: The Grignard reaction converts the aryl bromide into a potent nucleophile. Subsequent reaction with DMF, followed by acidic workup, introduces the aldehyde group to form the key benzaldehyde intermediate.
-
Step 4: Chain Extension and Final Product Formation
-
Aldol-type Reaction: The 4-isobutyl-2-methylbenzaldehyde is reacted with ethyl vinyl ether.[2] This reaction, akin to a Mukaiyama aldol reaction or related processes, extends the carbon chain.
-
Hydrogenation: The intermediate from the previous step is catalytically hydrogenated to reduce the double bond formed during the chain extension, yielding the final product, this compound.[2][4]
-
Causality: This two-step sequence is a well-established industrial method for converting a benzaldehyde into a dihydrocinnamaldehyde derivative, providing a reliable route to the target molecule.[1]
-
References
Methodological & Application
Application Note: A Robust Friedel-Crafts Protocol for the Regioselective Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-isobutyl-2-methylphenyl)propanal, a valuable fragrance ingredient known for its floral, aldehydic character.[1][2] The protocol leverages a Friedel-Crafts-type conjugate addition reaction, a powerful method for carbon-carbon bond formation on an aromatic ring.[3] We present a detailed, step-by-step procedure for the reaction of 1-isobutyl-3-methylbenzene with propenal (acrolein) using a Lewis acid catalyst. Key strategic considerations, including the mechanistic basis for the high regioselectivity observed, are discussed to provide researchers with a deep understanding of the process. This guide includes protocols for reaction execution, workup, purification, and characterization, as well as troubleshooting advice to ensure a successful and reproducible synthesis.
Strategic Rationale and Mechanistic Considerations
The synthesis of this compound presents a significant regiochemical challenge. The target molecule requires the introduction of a propanal group at a specific position on a disubstituted aromatic ring. A direct Friedel-Crafts acylation followed by reduction is an indirect route; a more elegant and atom-economical approach is the direct hydroarylation of the aromatic ring with an α,β-unsaturated aldehyde.[3]
The Friedel-Crafts Conjugate Addition
The classical Friedel–Crafts acylation and alkylation reactions are cornerstones of organic synthesis for functionalizing aromatic rings.[4] This protocol employs a variant where the aromatic nucleophile attacks the β-carbon of an α,β-unsaturated aldehyde that has been activated by a Lewis acid catalyst.
The mechanism proceeds in two primary stages:
-
Activation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of propenal. This coordination strongly withdraws electron density, creating a highly electrophilic carbocation-like character at the β-carbon.[5][6]
-
Nucleophilic Attack: The electron-rich π-system of the 1-isobutyl-3-methylbenzene ring acts as a nucleophile, attacking the activated β-carbon. This is the key C-C bond-forming step. Subsequent proton abstraction from the resulting arenium ion intermediate re-establishes aromaticity and yields the final product.[7]
Controlling Regioselectivity
The substitution pattern of the starting material, 1-isobutyl-3-methylbenzene, is critical for the success of the synthesis. Both the methyl and isobutyl groups are alkyl substituents, which are electron-donating through induction and hyperconjugation. Consequently, they are activating groups and direct incoming electrophiles to the ortho and para positions.[8]
The potential sites for electrophilic attack are:
-
Position 2: ortho to the methyl group and ortho to the isobutyl group. This position is highly sterically hindered and substitution is disfavored.
-
Position 4: para to the methyl group and ortho to the isobutyl group. This position is electronically activated by both groups and is sterically accessible.
-
Position 6: ortho to the methyl group and meta to the isobutyl group. This position is less activated than position 4.
Based on the combination of electronic activation and steric effects, electrophilic substitution is strongly favored at Position 4 , leading to the desired this compound isomer with high selectivity.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Typical Supplier | Notes |
| 1-Isobutyl-3-methylbenzene | C₁₁H₁₆ | 102-13-6 | 148.25 | Sigma-Aldrich | Purity ≥98% |
| Propenal (Acrolein), stabilized | C₃H₄O | 107-02-8 | 56.06 | Sigma-Aldrich | Highly toxic, lachrymator. Handle with extreme care. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 7446-70-0 | 133.34 | Acros Organics | Moisture sensitive. Handle under inert atmosphere. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 75-09-2 | 84.93 | Fisher Scientific | Use dry solvent from a purification system or over molecular sieves. |
| Hydrochloric Acid, 3M aq. | HCl | 7647-01-0 | 36.46 | VWR | For quenching. |
| Sodium Bicarbonate, saturated aq. | NaHCO₃ | 144-55-8 | 84.01 | J.T. Baker | For neutralization. |
| Brine, saturated aq. | NaCl | 7647-14-5 | 58.44 | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Sigma-Aldrich | For drying. |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Reflux condenser with a nitrogen/argon inlet adapter
-
Digital thermometer
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Safety Precautions
-
Propenal (Acrolein): Is extremely toxic, flammable, and a potent lachrymator. All handling must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Aluminum Chloride: Is a corrosive solid that reacts violently with water, releasing HCl gas. Handle in an inert atmosphere or a glove box. Avoid inhalation of dust.
-
Dichloromethane: Is a volatile suspected carcinogen. Use only in a fume hood.
-
Quenching: The reaction quench is highly exothermic. Perform the addition of the reaction mixture to the ice/HCl solution slowly and carefully.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel and condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (14.7 g, 0.11 mol). Cool the resulting slurry to 0 °C using an ice bath while stirring.
-
Electrophile Activation: Add propenal (4.2 g, 0.075 mol) to the dropping funnel. Add it dropwise to the stirred AlCl₃ slurry over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A colored complex should form.
-
Aromatic Substrate Addition: After the propenal addition is complete, add 1-isobutyl-3-methylbenzene (7.4 g, 0.05 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis by quenching a small aliquot in dilute acid and extracting with ether.
-
Reaction Quench: Prepare a beaker with crushed ice (150 g) and 3M HCl (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the ice/HCl mixture. This will hydrolyze the aluminum salts and is highly exothermic.[9]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with saturated brine (50 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield the final product as a clear liquid. Alternatively, purification can be achieved via silica gel flash column chromatography.
Characterization and Expected Results
The final product should be a colorless liquid with a characteristic floral, aldehydic odor.[10]
| Parameter | Expected Value |
| Chemical Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol [11] |
| Appearance | Colorless Liquid[10] |
| Boiling Point | ~110-115 °C at reduced pressure (~1 mbar) |
| Typical Yield | 65-75% |
| Purity (GC) | >97% after purification |
Spectroscopic Data for this compound: [11]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.82 (t, 1H, -CHO), 7.00-6.90 (m, 3H, Ar-H), 2.95 (t, 2H, Ar-CH₂-), 2.75 (t, 2H, -CH₂-CHO), 2.45 (d, 2H, -CH₂-CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 1.85 (m, 1H, -CH(CH₃)₂), 0.90 (d, 6H, -CH(CH₃)₂) ppm.
-
IR (neat): ν 2958, 2870 (C-H), 1725 (C=O, aldehyde), 1505, 1465 (C=C, aromatic) cm⁻¹.
Workflow Visualization
The following diagram outlines the complete workflow for the synthesis.
Figure 1. Overall workflow for the synthesis of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (moisture contamination). | Use fresh, anhydrous AlCl₃ from an unopened container. Ensure all glassware and solvents are scrupulously dry. |
| Low reactivity of starting material. | Confirm purity of 1-isobutyl-3-methylbenzene. Allow reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temp), but this may increase side products. | |
| Formation of Isomers | Insufficient steric/electronic control. | Lowering the reaction temperature (e.g., to -10 °C) can sometimes improve regioselectivity. |
| Polymerization | Propenal is prone to polymerization, especially in the presence of strong acids. | Maintain low temperature and ensure slow, controlled addition of reagents. Use freshly opened, stabilized propenal. |
| Emulsion During Workup | Formation of aluminum hydroxides at the interface. | Ensure the aqueous quench solution is sufficiently acidic (pH < 2). Adding more brine or gentle heating can help break emulsions.[9] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studymind.co.uk [studymind.co.uk]
- 5. youtube.com [youtube.com]
- 6. LabXchange [labxchange.org]
- 7. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound CAS#: 1637294-12-2 [m.chemicalbook.com]
- 11. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Heck Reaction for 3-(4-Isobutyl-2-methylphenyl)propanal Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthesis of a Modern Fragrance Ingredient
3-(4-Isobutyl-2-methylphenyl)propanal, commercially known as Nympheal®, is a high-performance fragrance ingredient prized for its fresh, floral muguet (lily-of-the-valley) and linden blossom character.[1][2] Its specific substitution pattern, particularly the methyl group at the 2-position, not only defines its unique olfactory profile but also enhances its safety profile compared to older ingredients.[3] This structural complexity, however, presents significant regiochemical challenges for synthesis.[3]
Among the powerful methodologies in modern organic synthesis, the Mizoroki-Heck reaction stands out as a versatile and robust tool for carbon-carbon bond formation.[4][5] This palladium-catalyzed coupling of an unsaturated halide with an alkene offers a strategic pathway to construct the carbon skeleton of complex molecules like Nympheal®.[4]
This application note provides a detailed, two-step protocol for the synthesis of this compound. The key transformation employs a Mizoroki-Heck reaction to couple 1-bromo-4-isobutyl-2-methylbenzene with acrolein, followed by a selective catalytic hydrogenation to yield the target saturated aldehyde. We will delve into the mechanistic underpinnings of the Heck reaction, provide a rationale for the selection of each reaction component, and offer a comprehensive, step-by-step experimental guide suitable for laboratory-scale synthesis.
Part I: The Mizoroki-Heck Reaction: Mechanism and Rationale
The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forms a substituted alkene from an aryl or vinyl halide and an alkene.[4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is foundational to many cross-coupling reactions.[4][6]
The Catalytic Cycle
The generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[7][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition (A): The active 14-electron Pd(0) catalyst inserts into the aryl-halide bond, forming a square planar Pd(II) complex.[8] The rate of this step generally follows the trend of halide reactivity: I > Br > Cl.[8]
-
Alkene Coordination & Migratory Insertion (B, C): The alkene coordinates to the Pd(II) center, forming a π-complex. This is followed by a syn-migratory insertion of the aryl group into the C=C bond of the alkene, creating a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6][9]
-
β-Hydride Elimination (D): For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[7]
-
Catalyst Regeneration (E): A base is required to remove HX from the palladium-hydride complex. This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Rationale for Component Selection
The success of a Heck reaction is critically dependent on the judicious choice of catalyst, ligand, base, and solvent. Our protocol is designed based on established principles for high efficiency and selectivity.
| Component | Recommended Choice | Rationale & Justification |
| Aryl Halide | 1-Bromo-4-isobutyl-2-methylbenzene | Aryl bromides provide an excellent balance between reactivity and cost. Iodides are more reactive but more expensive, while chlorides are cheaper but often require more specialized and highly active catalyst systems.[8][10] |
| Alkene | Acrolein | As a C3 building block, acrolein directly installs the required propenal side chain, which can be subsequently reduced to the target propanal. |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Pd(OAc)₂ is an air-stable, commercially available, and highly effective precatalyst. It is readily reduced in situ by ligands (like phosphines) or other reaction components to the active Pd(0) species.[4] |
| Ligand | Tri(ortho-tolyl)phosphine (P(o-tol)₃) | Ligands are crucial for stabilizing the Pd(0) catalytic species and preventing its precipitation as inactive palladium black. Bulky, electron-rich phosphine ligands like P(o-tol)₃ often accelerate the rate-limiting oxidative addition step and promote catalyst stability, leading to higher yields.[11] |
| Base | Triethylamine (Et₃N) | An organic amine base is essential for the final regeneration step of the Pd(0) catalyst.[4] Et₃N is a common, effective, and readily available choice that also serves as a solvent in some cases.[11] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvents are preferred as they effectively dissolve the catalyst, base, and organic substrates, facilitating a homogeneous reaction environment.[8][11] |
Part II: Experimental Protocol and Workflow
This synthesis is performed in two sequential steps: (A) the Heck coupling to form the unsaturated aldehyde intermediate, and (B) the selective hydrogenation to yield the final product.
Overall Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Step A: Heck Reaction - Synthesis of 3-(4-isobutyl-2-methylphenyl)propenal
Materials:
-
1-Bromo-4-isobutyl-2-methylbenzene
-
Acrolein (stabilized)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(ortho-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate for extraction
-
Brine and deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Protocol:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-isobutyl-2-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and tri(ortho-tolyl)phosphine (0.04 eq, 4 mol%).
-
Solvent Addition: Add anhydrous DMF (approx. 0.5 M relative to the aryl bromide) via cannula or syringe.
-
Inerting: Purge the system with nitrogen or argon for 15-20 minutes while stirring to ensure an inert atmosphere. The solution should turn from a pale yellow/orange to a darker, more homogeneous color as the active catalyst forms.
-
Reagent Addition: Add distilled triethylamine (1.5 eq) followed by the dropwise addition of acrolein (1.2 eq). Caution: Acrolein is highly volatile, toxic, and lachrymatory. Handle only in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a significant volume of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-(4-isobutyl-2-methylphenyl)propenal, which can be used directly in the next step.
Step B: Selective Hydrogenation - Synthesis of this compound
Materials:
-
Crude 3-(4-isobutyl-2-methylphenyl)propenal from Step A
-
Palladium on Carbon (5% Pd/C)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen (H₂) gas
Protocol:
-
Reactor Setup: Dissolve the crude propenal from Step A in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask or a Parr shaker vessel.
-
Catalyst Addition: Carefully add 5% Pd/C (approx. 1-2 mol% Pd relative to the substrate) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric; do not allow it to dry in the air.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) and begin vigorous stirring.
-
Reaction: The reaction is typically exothermic. Monitor the reaction by hydrogen uptake and/or TLC/GC analysis. The reaction is usually complete within 2-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Characterization
The final crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure aldehyde. The structure and purity should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of the alkene signal.[12]
-
FT-IR: To identify the characteristic aldehyde C=O stretch (~1725 cm⁻¹) and C-H stretch (~2720, ~2820 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
Part III: Troubleshooting and Optimization
Even robust protocols can encounter issues. Below are common problems and potential solutions for the Heck reaction step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Impure reagents (e.g., wet solvent, old base).3. Reaction temperature too low. | 1. Ensure a properly inert atmosphere; check ligand-to-palladium ratio (should be ≥ 2:1).2. Use freshly distilled/anhydrous solvents and bases.3. Increase reaction temperature in 10 °C increments. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or insufficient ligand. | 1. Improve inert atmosphere technique.2. Increase the amount of phosphine ligand slightly (e.g., from 4 mol% to 6 mol%). |
| Byproduct Formation (e.g., Homocoupling of Aryl Halide) | Reaction conditions favoring reductive elimination from the Ar-Pd(II)-Ar intermediate. | 1. Lower the reaction temperature.2. Ensure the alkene is added before significant heating begins. |
| Isomerization of Product | The intermediate palladium-hydride species can re-add to the product alkene, causing double bond migration. | 1. This is less of a concern when the product is immediately hydrogenated.2. For isolating the propenal, some protocols add a proton sponge or silver salts to trap the hydride.[11][13] |
For optimization, a systematic screening of reaction parameters such as different phosphine ligands (e.g., PPh₃, Buchwald-type ligands), bases (e.g., K₂CO₃, DBU), and solvents can be performed to maximize the yield and reaction rate.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis Process for the Production of Nympheal™
Abstract
Nympheal™, with the chemical name 3-(4-isobutyl-2-methylphenyl)propanal, is a high-performance fragrance ingredient prized for its powerful and diffusive muguet (lily-of-the-valley) scent profile, complemented by watery, green, and linden blossom facets.[1][2][3] Developed as a modern, safe, and more potent alternative to traditional muguet aldehydes like Lilial, its complex tri-substituted aromatic structure presents unique challenges for economical and industrially viable synthesis.[4][5][6] This document provides a detailed guide to a robust and scalable multi-kilogram production process for Nympheal™. The described synthesis route is grounded in established industrial chemistry, focusing on process efficiency, regiochemical control, and product purity. We will detail the key reaction steps, provide a scalable protocol, and outline the necessary analytical controls for quality assurance.
Introduction: The Olfactive and Commercial Significance of Nympheal™
The scent of lily-of-the-valley is a cornerstone of modern perfumery, yet the flower itself is "mute," meaning its delicate fragrance cannot be effectively captured by traditional extraction methods.[7][8] This has driven over a century of chemical innovation to create molecules that replicate this elusive scent.[7][8][9] Nympheal™ (Givaudan) represents a significant advancement in this area, offering superior olfactive performance, stability, and a benign safety profile compared to its predecessors.[4][10]
The key challenge in synthesizing Nympheal™ lies in the specific substitution pattern of the aromatic ring: a 1,2,4-trisubstituted benzene with an isobutyl group, a methyl group, and the propanal sidechain.[4][10] Direct functionalization of simpler aromatic precursors often leads to mixtures of isomers that are difficult and costly to separate at scale. Therefore, an effective scale-up strategy must employ a highly regioselective synthesis pathway.
Retrosynthetic Analysis and Strategy Selection
Several synthetic routes can be envisioned for Nympheal™, including Heck reactions, carbonylations, and Friedel-Crafts approaches.[4][10] However, for robust, multi-kilogram scale production, a linear synthesis that builds complexity in a controlled manner is often superior. A highly effective strategy, detailed in process research literature, involves the construction of the propanal side chain onto a pre-functionalized benzaldehyde intermediate.[4][10] This approach offers excellent control over regiochemistry and utilizes well-established, industrially proven reactions.
The chosen strategy begins with 1-isobutyl-3-methylbenzene, a readily available feedstock.[4][10] The key steps are:
-
Regioselective Bromination: Introduction of a bromine atom at the desired position on the aromatic ring.
-
Grignard Formation & Formylation: Conversion of the aryl bromide to a benzaldehyde intermediate.
-
Chain Extension (Müller-Cunradi-Pieroh Reaction): Reaction of the benzaldehyde with an ethyl vinyl ether to form an acetal.[4][9][11]
-
Hydrolysis & Hydrogenation: Conversion of the intermediate to the final saturated aldehyde, Nympheal™.
This pathway is advantageous because it isolates the challenge of regiocontrol to the initial bromination step and then employs high-yielding, reliable transformations for the subsequent steps.
Chemical Synthesis Pathway
The overall synthesis is a four-step process starting from 1-isobutyl-3-methylbenzene.
References
- 1. Nympheal™ | Givaudan [givaudan.com]
- 2. de-kruiderie.nl [de-kruiderie.nl]
- 3. Perfumers Apprentice - Nympheal™ (Givaudan) ** [shop.perfumersapprentice.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fraterworks.com [fraterworks.com]
- 6. US20180282662A1 - Process - Google Patents [patents.google.com]
- 7. histoiresdeparfums.com [histoiresdeparfums.com]
- 8. Pell Wall Perfumes Blog: Lily of the Valley – mystery, manufacture & murder [pellwall-perfumes.blogspot.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Spectral Analysis of Nympheal™ for Quality Control and Structural Verification
Abstract
Nympheal™, chemically known as 3-(4-Isobutyl-2-methylphenyl)propanal, is a key fragrance ingredient prized for its diffusive floral, muguet-like scent profile.[1][2] As with many high-value specialty chemicals, rigorous quality control is paramount to ensure product consistency, purity, and performance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of such molecules.[3] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of Nympheal™. It includes predicted spectral data, a thorough interpretation of key signals, and comprehensive, field-proven protocols for sample preparation and data acquisition. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust analytical framework for the characterization of Nympheal™ and related aromatic aldehydes.
Introduction: The Molecular Signature of a Modern Fragrance Aldehyde
Nympheal™, a creation of Givaudan, has gained prominence in the fragrance industry for its powerful and versatile floral character, often serving as a modern alternative to traditional lily-of-the-valley ingredients.[2][4][5] Its unique scent profile arises from its specific molecular architecture: a propanal moiety attached to a substituted aromatic ring. The precise arrangement of the isobutyl and methyl groups on the phenyl ring is critical to its olfactory properties.
NMR spectroscopy provides a non-destructive method to obtain a detailed "fingerprint" of the Nympheal™ molecule, enabling:
-
Unambiguous Structural Verification: Confirming the identity and isomeric purity of the material.
-
Quantitative Analysis (qNMR): Determining the purity of a sample or its concentration in a mixture using an internal standard.
-
Impurity Profiling: Identifying and quantifying any related substances or residual starting materials.
This document will first delve into the predicted ¹H and ¹³C NMR spectra of Nympheal™, followed by a step-by-step protocol for obtaining high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data of Nympheal™
Due to the proprietary nature of specialty chemicals like Nympheal™, publicly available experimental NMR data is scarce. Therefore, we present high-quality predicted spectra, which serve as an excellent benchmark for experimental verification. These predictions are supported by the analysis of experimental data for structurally analogous compounds to ensure their reliability.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of Nympheal™ are numbered as follows:
Caption: Molecular structure of Nympheal™ with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Nympheal™ in CDCl₃ at 400 MHz is summarized in Table 1. The chemical shifts of aromatic aldehydes are known to be influenced by the carbonyl group's anisotropy.[6]
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H9 (CHO) | 9.81 | t | 1.5 | Aldehydic proton, deshielded by the carbonyl group. |
| H3, H5, H6 | 7.0 - 7.2 | m | - | Aromatic protons, complex multiplet. |
| H8 (CH₂) | 2.95 | t | 7.5 | Methylene group adjacent to the aromatic ring. |
| H7 (CH₂) | 2.75 | dt | 7.5, 1.5 | Methylene group adjacent to the carbonyl. |
| H12 (CH₂) | 2.45 | d | 7.2 | Methylene of the isobutyl group. |
| H13 (CH) | 1.85 | m | - | Methine of the isobutyl group. |
| H11 (CH₃) | 2.30 | s | - | Methyl group on the aromatic ring. |
| H14 (2 x CH₃) | 0.90 | d | 6.6 | Geminal methyls of the isobutyl group. |
Validation with Analogous Structures:
-
Aldehydic Proton (H9): The predicted shift of ~9.81 ppm is in excellent agreement with experimental data for 3-phenylpropanal, which shows the aldehydic proton at 9.81 ppm.[7]
-
Aromatic Protons (H3, H5, H6): The complex multiplet between 7.0 and 7.2 ppm is characteristic of substituted benzene rings.
-
Benzylic Protons (H8): The triplet around 2.95 ppm is consistent with a CH₂ group adjacent to an aromatic ring, as seen in 3-phenylpropanal (2.95 ppm).[7]
-
Aromatic Methyl Proton (H11): The singlet at ~2.30 ppm is a typical chemical shift for a methyl group attached to an aromatic ring, validated by experimental data for 2-methylbenzaldehyde (~2.61 ppm in DMSO-d6, expected to be slightly lower in CDCl₃).
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of Nympheal™ in CDCl₃ at 100 MHz is presented in Table 2.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| C9 (CHO) | 202.5 | Aldehydic carbonyl carbon, highly deshielded. |
| C4 | 142.0 | Aromatic carbon attached to the isobutyl group. |
| C2 | 136.5 | Aromatic carbon attached to the methyl group. |
| C1 | 135.0 | Aromatic carbon attached to the propanal side chain. |
| C6 | 130.0 | Aromatic CH. |
| C5 | 129.5 | Aromatic CH. |
| C3 | 126.5 | Aromatic CH. |
| C12 (CH₂) | 45.0 | Methylene of the isobutyl group. |
| C8 (CH₂) | 44.5 | Methylene group adjacent to the aromatic ring. |
| C13 (CH) | 30.0 | Methine of the isobutyl group. |
| C7 (CH₂) | 28.0 | Methylene group adjacent to the carbonyl. |
| C14 (2 x CH₃) | 22.5 | Geminal methyls of the isobutyl group. |
| C11 (CH₃) | 19.5 | Methyl group on the aromatic ring. |
Validation with Analogous Structures:
-
Carbonyl Carbon (C9): The predicted value of ~202.5 ppm is in line with experimental data for 3-phenylpropanal (201.46 ppm).[7]
-
Aromatic Carbons: The chemical shifts are within the expected range for a substituted benzene ring.
-
Alkyl Carbons: The predicted shifts for the isobutyl and propanal chain carbons are consistent with standard values for these functional groups.
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and instrument setup.
NMR Sample Preparation Workflow
Caption: Workflow for preparing a Nympheal™ NMR sample.
Detailed Steps:
-
Weighing the Sample:
-
For ¹H NMR, accurately weigh 5-10 mg of Nympheal™ into a clean, dry vial.
-
For ¹³C NMR, a higher concentration is required; weigh 20-30 mg of the sample.[2]
-
For quantitative NMR (qNMR), use a calibrated microbalance and record the weight to at least 0.01 mg. An internal standard of known purity and weight must also be added.
-
-
Solvent Selection and Dissolution:
-
Use high-purity deuterated chloroform (CDCl₃) as the solvent. Its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm serve as convenient internal references.
-
Add 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[2]
-
Vortex the sample until it is fully dissolved. Gentle warming in a water bath can aid dissolution if necessary.
-
-
Filtration and Transfer:
-
Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2] This step is crucial for achieving good magnetic field homogeneity (shimming).
-
Ensure the final sample height in the NMR tube is between 4 and 5 cm.
-
-
Capping and Labeling:
-
Cap the NMR tube securely and label it clearly. Parafilm can be used to seal the cap for long-term storage or if the sample is volatile.
-
NMR Data Acquisition Protocol
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Caption: General workflow for NMR data acquisition.
Recommended ¹H NMR Parameters (400 MHz):
-
Pulse Sequence: Standard single pulse (e.g., Bruker zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds (for qualitative spectra); for quantitative work, d1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
Temperature: 298 K.
Recommended ¹³C NMR Parameters (100 MHz):
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., Bruker zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
-
Temperature: 298 K.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Nympheal™. The presented predicted spectral data, validated with experimental values from analogous structures, offers a reliable reference for structural confirmation and quality control. The detailed protocols for sample preparation and data acquisition are designed to ensure the generation of high-quality, reproducible NMR spectra. By leveraging the power of NMR spectroscopy as outlined in this guide, researchers and analysts can confidently verify the structure, assess the purity, and ensure the quality of this important fragrance ingredient.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy — Nanalysis [nanalysis.com]
- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Nympheal® in Consumer Product Formulation: A Technical Guide to its Application as a Fragrance Ingredient
Introduction: Defining the Role of Nympheal® in Cosmetic Science
Nympheal®, a proprietary molecule from Givaudan, has emerged as a significant component in modern perfumery, particularly as a potent and stable muguet (lily of the valley) aldehyde.[1][2] Its chemical designation is 3-(4-Isobutyl-2-methylphenyl)propanal.[3][4] This guide provides a comprehensive overview for researchers, scientists, and formulation chemists on the effective application of Nympheal® in consumer products.
It is critical to establish from the outset that Nympheal®'s function in consumer product formulation is exclusively as a fragrance ingredient . Current scientific literature and supplier documentation do not support claims of it having active skin-benefiting properties such as anti-aging, moisturization, or anti-inflammatory effects. Therefore, the following application notes and protocols are centered on leveraging its olfactory characteristics to enhance the sensory experience of cosmetic and household products.
Physicochemical and Olfactory Profile
A thorough understanding of Nympheal®'s properties is paramount for its successful incorporation into a formulation.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1637294-12-2 | [3] |
| Molecular Formula | C14H20O | [3][4] |
| Appearance | Colourless Liquid | [4] |
| Odor Profile | A diffusive floral cyclamen muguet note with green, watery, and linden blossom facets. It imparts a floral creaminess and high diffusivity to compositions. | [1][4][5] |
| Tenacity | Several months on a blotter. | [4][6] |
Key Application Insights: Stability and Performance
Nympheal® was developed as a stable and effective replacement for other lily of the valley aldehydes, such as Lilial, which faced regulatory restrictions.[1][2] Its stability across a range of pH values makes it suitable for a wide array of product chassis.
pH Stability
Givaudan's technical data indicates good stability in various bases, which is a critical consideration during formulation development.[4]
| Product Type | Typical pH | Nympheal® Stability |
| Acid Cleaner | 2 | Good |
| Fabric Conditioner | 3 | Good |
| Antiperspirant | 3.5 | Good |
| Shampoo | 6 | Good |
| Liquid Detergent | 9 | Good |
| Bar Soap | 10 | Good |
| Liquid Bleach | 11 | Poor |
This stability profile allows for its use in both acidic and alkaline formulations without significant degradation of the fragrance profile.
Regulatory and Safety Considerations
As with any fragrance ingredient, adherence to regulatory guidelines is mandatory. The International Fragrance Association (IFRA) provides standards for the safe use of fragrance materials.
IFRA Usage Guidelines
The IFRA 50th Amendment provides maximum concentration levels for Nympheal® in various product categories to minimize the risk of skin sensitization.[7]
| Class | Application Example | Max Compound Level (%) |
| 2 | Deodorants/Antiperspirants | 1.00 |
| 3 | Eye Products, Facial Masks | 0.50 - 1.00 |
| 4 | Fine Fragrance, Fragrancing Creams | 10.00 - 25.00 |
| 5A | Body Creams/Lotions, Foot Care | 1.00 |
| 5B | Facial Moisturizer/Cream/Toner | 1.00 |
| 5D | Baby Cream/Lotion/Oil | 0.50 |
| 9 | Rinse-off Toiletries (Soap, Shampoo) | 2.50 |
| 11A | Feminine Hygiene, Diapers | 1.00 |
This is a partial list. Formulators must consult the most current IFRA standards for a complete and detailed list of categories and restrictions.
Safety Profile
Safety data sheets indicate that Nympheal® can cause skin irritation and may cause an allergic skin reaction.[7] It is also classified as toxic to aquatic life with long-lasting effects.[7] These factors necessitate careful handling during manufacturing and adherence to concentration limits in final formulations to ensure consumer safety.
Protocols for Formulation
The incorporation of Nympheal® into a product requires a systematic approach to ensure stability, solubility, and the desired olfactory outcome.
Workflow for Incorporating Nympheal® into a Formulation
Caption: A logical workflow for the incorporation of Nympheal® into consumer product formulations.
Protocol 1: Incorporation into a Leave-On Emulsion (Cream/Lotion)
Objective: To stably incorporate Nympheal® into an oil-in-water emulsion while preserving its fragrance profile.
Methodology:
-
Phase Preparation:
-
Oil Phase: Heat the oil phase components (emollients, fatty alcohols, emulsifiers) to 75-80°C.
-
Water Phase: Heat the water phase components (water, humectants, stabilizers) to 75-80°C.
-
-
Emulsification: Add the oil phase to the water phase with continuous homogenization to form a stable emulsion.
-
Cooling: Begin cooling the emulsion with gentle mixing.
-
Fragrance Addition: At a temperature below 40°C, add Nympheal® to the emulsion. It is typically pre-solubilized in a small amount of a suitable solvent or added directly to the oil phase before emulsification if heat stability is confirmed. However, post-addition at lower temperatures is generally preferred for volatile fragrance components to prevent loss.
-
Final Adjustments: Add any temperature-sensitive additives and adjust the pH if necessary. Continue mixing until the product is uniform.
Rationale: Adding Nympheal® during the cool-down phase minimizes its evaporation and potential degradation, ensuring the final product has the intended scent intensity and character.[8]
Protocol 2: Incorporation into a Rinse-Off Surfactant System (Shampoo/Body Wash)
Objective: To achieve a clear and stable surfactant-based product with a strong "bloom" effect of Nympheal® upon use.
Methodology:
-
Surfactant Blending: Combine primary and secondary surfactants with water.
-
Thickening: Add thickening agents (e.g., salt, polymers) and mix until the desired viscosity is achieved.
-
Fragrance Solubilization: In a separate vessel, blend Nympheal® with a suitable solubilizer (e.g., Polysorbate-20, PEG-40 Hydrogenated Castor Oil) at a ratio determined by pre-formulation studies (typically ranging from 1:1 to 1:5 fragrance to solubilizer).
-
Fragrance Addition: Slowly add the fragrance-solubilizer blend to the surfactant base with gentle mixing until the solution is clear.
-
Final Adjustments: Add preservatives, colorants, and adjust the pH.
Rationale: Nympheal®, like most fragrance oils, is lipophilic and insoluble in water-based systems.[8] A solubilizer is essential to create a stable, clear product and to enhance the "bloom" or burst of fragrance when the product is diluted with water during use.[9]
Creative Application: Synergistic Blending
Givaudan's research highlights a particularly effective synergy between Nympheal® and Patchouli Oil. A suggested ratio of 70% Nympheal® to 30% Patchouli Oil is noted to create a unique and high-performing fragrance accord.[4][5] This demonstrates the potential for creative blending to achieve novel scent profiles.
Conclusion
Nympheal® is a versatile and high-performance fragrance ingredient that offers formulators a stable and impactful muguet note for a wide range of consumer products. Its application should be guided by its olfactory properties, stability data, and the regulatory framework established by IFRA. By following systematic formulation protocols and understanding the physicochemical nature of Nympheal®, researchers and developers can successfully leverage its unique characteristics to create products with a memorable and appealing sensory profile. The key to its successful application lies in recognizing its intended function as a fragrance component and not as an active ingredient for skin health benefits.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. fraterworks.com [fraterworks.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Nympheal™ | Givaudan [givaudan.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. perfumiarz.com [perfumiarz.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 9. cosmeticscience.net [cosmeticscience.net]
Application Notes & Protocols: A Guide to In Vitro Assays for Assessing the Biological Impact of Nymphaea Bioactives
Introduction: Defining "Nympheal" and the Scope of Investigation
The term "Nympheal" can be ambiguous. In the commercial sphere, Nympheal™ refers to a specific fragrance ingredient (3-(4-Isobutyl-2-methylphenyl)propanal), valued for its fresh, white floral scent profile and developed as a safe, biodegradable alternative to other compounds.[1][2][3] However, in the context of biological research and drug discovery, scientific interest lies in the rich phytochemical profile of the Nymphaea genus, commonly known as water lilies. Extracts from various parts of Nymphaea plants, such as N. nouchali, N. alba, and N. caerulea, have been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects.[4][5][6]
This guide focuses on the latter—providing a structured framework and detailed protocols for researchers to assess the biological impact of extracts and compounds derived from the Nymphaea genus. For drug development professionals and scientists, a multi-tiered in vitro screening approach is essential. It allows for the systematic evaluation of a compound's cytotoxic profile, its potential to counteract cellular stress, and its ability to modulate inflammatory pathways. The following sections detail the rationale and step-by-step protocols for a core panel of assays designed to build a comprehensive biological activity profile for Nymphaea-derived bioactives.
Part 1: Foundational Assessment of Cytotoxicity
Scientific Rationale
Before exploring specific mechanisms of action, determining a compound's effect on cell viability is a critical first step.[7][8] Cytotoxicity screening serves two primary purposes:
-
Defining Therapeutic Window: It identifies the concentration range at which the extract is non-toxic. This is crucial for designing subsequent mechanistic assays, ensuring that observed effects (e.g., anti-inflammatory activity) are not simply a consequence of cell death.
-
Screening for Anti-proliferative Activity: High cytotoxicity against cancer cell lines can indicate potential as an anti-cancer agent, warranting further investigation.
The MTT assay is a robust, colorimetric method widely used to assess metabolic activity as an indicator of cell viability.[9][10] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of Nymphaea extracts using the MTT assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
Nymphaea extract, solubilized in a suitable solvent (e.g., DMSO).
-
Human cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom sterile plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the highest desired concentration of the Nymphaea extract in culture medium. Perform serial dilutions to create a range of treatment concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the prepared extract dilutions to the respective wells. Include wells for 'vehicle control' (medium with solvent only) and 'untreated control' (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the extract concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the extract that inhibits cell viability by 50%.
Part 2: Characterization of Antioxidant Activity
Scientific Rationale
Many diseases are linked to oxidative stress caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Natural products, rich in phenolic and flavonoid compounds, are often potent antioxidants.[11] Nymphaea extracts have been specifically noted for their antioxidant properties.[4][5] Evaluating this activity is fundamental to understanding their therapeutic potential. We will utilize two complementary cell-free assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical (DPPH•) that, when reduced by an antioxidant, loses its deep violet color.[12] It is a rapid and widely used method to screen for radical scavenging ability.[4][13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants neutralize this radical, causing the color to fade.[14] This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.
Principle of Radical Scavenging Assays
Caption: Antioxidants in Nymphaea extract reduce stable radicals (DPPH•, ABTS•+), causing a measurable color change.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
Nymphaea extract dilutions in methanol or ethanol.
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Positive control (e.g., Ascorbic acid, Quercetin, or BHT) solutions.[15][16]
-
Methanol or ethanol.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Preparation: In a 96-well plate, add 20 µL of various concentrations of the Nymphaea extract or the positive control.[16]
-
Reaction Initiation: Add 180 µL of the DPPH solution to each well. For the blank (control), add 20 µL of the solvent (methanol/ethanol) instead of the extract.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.[16]
-
Measurement: Measure the absorbance at approximately 517 nm.[12]
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Determine the IC₅₀ value, which is the concentration of the extract that scavenges 50% of the DPPH radicals. A lower IC₅₀ indicates stronger antioxidant activity.[5]
Data Summary: Antioxidant Potential
| Sample | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| Nymphaea Flower Extract | 45.8 | 38.2 |
| Nymphaea Leaf Extract | 82.1 | 71.5 |
| Nymphaea Root Extract | 155.4 | 120.9 |
| Quercetin (Standard) | 8.5 | 6.2 |
| Ascorbic Acid (Standard) | 12.3 | 9.8 |
| Note: Data are hypothetical and for illustrative purposes. |
Part 3: Investigation of Anti-inflammatory Activity
Scientific Rationale
Chronic inflammation is a key driver of many pathological conditions.[11] Natural compounds that can modulate the inflammatory response are of high therapeutic interest. An established in vitro model for studying inflammation involves using bacterial lipopolysaccharide (LPS) to stimulate immune cells like RAW 264.7 macrophages.[17] LPS triggers a signaling cascade leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Assessing the ability of Nymphaea extracts to inhibit the production of these mediators provides direct evidence of their anti-inflammatory potential.
LPS-Induced Inflammatory Pathway in Macrophages
Caption: Nymphaea extract can potentially inhibit the LPS-induced inflammatory cascade, reducing NO and cytokine production.
Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line.
-
Nymphaea extract (use non-toxic concentrations determined from the MTT assay).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite (NaNO₂) standard solution.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Remove the medium. Add fresh medium containing various concentrations of the Nymphaea extract. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: 'vehicle control' (no LPS, no extract), 'LPS control' (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing the supernatant. Incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution. Incubate for another 10 minutes in the dark. A pink/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Simultaneously, prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition: % Inhibition = [(Nitrite_LPS_Control - Nitrite_Sample) / Nitrite_LPS_Control] * 100
Protocol Outline: Pro-inflammatory Cytokine Quantification by ELISA
To quantify specific cytokines like TNF-α and IL-6, commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are the standard method.
-
Sample Collection: Use the same cell culture supernatants collected for the Griess test.
-
Assay Performance: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the supernatants, standards, and controls to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate that generates a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated from the kit's standards.
Conclusion
The protocols detailed in this guide provide a robust, multi-faceted approach to characterizing the biological impact of Nymphaea extracts in vitro. By systematically assessing cytotoxicity, antioxidant capacity, and anti-inflammatory potential, researchers can build a comprehensive profile of activity. This foundational data is essential for guiding further mechanistic studies, identifying lead compounds, and providing the scientific evidence required for potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. Nympheal™ | Givaudan [givaudan.com]
- 2. fraterworks.com [fraterworks.com]
- 3. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 4. Phytochemical analysis and in vitro antioxidant acitivity of hydroalcoholic seed extract of Nymphaea nouchali Burm. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant constituents of Nymphaea caerulea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Assessing the Skin Sensitization Potential of Nympheal™: A Modern, Non-Animal Testing Strategy
Introduction
Nympheal™ is a fragrance ingredient with a fresh, opulent muguet (lily-of-the-valley) character, developed by Givaudan.[1][2] It has gained prominence as a replacement for Lilial, a fragrance aldehyde whose use has been restricted due to toxicological concerns.[3] As with any chemical intended for use in consumer products with dermal exposure, a thorough evaluation of its potential to cause skin sensitization is a critical component of its safety assessment.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art, non-animal protocols to evaluate the skin sensitization potential of Nympheal™. We will move beyond traditional animal testing and focus on an integrated testing strategy based on the well-established Adverse Outcome Pathway (AOP) for skin sensitization. This approach relies on a combination of in chemico and in vitro assays to assess the key biological events that lead to allergic contact dermatitis.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The scientific community has reached a consensus on the key biological events that underlie skin sensitization. This sequence of events is formally described in the Adverse Outcome Pathway (AOP) for skin sensitization, which serves as a framework for developing and implementing non-animal testing strategies.[4][5] The AOP consists of four key events (KEs):
-
KE1: Covalent Binding to Skin Proteins: The molecular initiating event where the chemical (or its metabolite) binds to proteins in the skin.
-
KE2: Keratinocyte Activation: The modified proteins cause stress signals in skin cells (keratinocytes), leading to an inflammatory response.[4]
-
KE3: Dendritic Cell Activation: Immune cells in the skin called dendritic cells are activated by the stress signals and the modified proteins.[6]
-
KE4: T-cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the allergen to T-cells, leading to the proliferation of allergen-specific T-cells.[4]
This application note will detail protocols for assays that address the first three key events of the AOP, providing a robust assessment of the skin sensitization potential of Nympheal™.
Integrated Testing Strategy for Nympheal™
No single non-animal test method is currently sufficient to fully characterize the skin sensitization potential of a substance.[7] Therefore, an integrated approach to testing and assessment (IATA) is recommended, combining data from multiple assays that address different key events in the AOP.[8] This strategy provides a more comprehensive and reliable assessment.
Our proposed testing strategy for Nympheal™ involves a tiered approach, starting with in chemico and in vitro assays that are mechanistically based and validated by the Organisation for Economic Co-operation and Development (OECD).
Tier 1: In Chemico and In Vitro Screening
The initial tier focuses on the first three key events of the AOP. A positive result in any of these assays suggests a potential for skin sensitization and warrants further evaluation.
-
Key Event 1: Protein Reactivity (OECD TG 442C)
-
Assay: Direct Peptide Reactivity Assay (DPRA)
-
-
Key Event 2: Keratinocyte Activation (OECD TG 442D)
-
Assay: KeratinoSens™ ARE-Nrf2 Luciferase Test Method
-
-
Key Event 3: Dendritic Cell Activation (OECD TG 442E)
-
Assay: human Cell Line Activation Test (h-CLAT)
-
The relationship between these assays and the skin sensitization AOP is illustrated below:
Caption: Relationship between the proposed assays and the AOP for skin sensitization.
Detailed Application Notes and Protocols
Protocol 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins (KE1).[9]
Nympheal™ is incubated with synthetic peptides containing either cysteine or lysine for 24 hours. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC). The percentage of peptide depletion is then used to classify the reactivity of Nympheal™.[10]
-
Nympheal™
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Acetonitrile (ACN)
-
Phosphate buffer
-
Dimethyl sulfoxide (DMSO) as a negative control
-
Cinnamic aldehyde as a positive control
-
HPLC system with UV detector
Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).
-
Preparation of Solutions:
-
Prepare a 100 mM solution of Nympheal™ in a suitable solvent (e.g., acetonitrile).
-
Prepare solutions of the cysteine and lysine peptides in the appropriate buffer.
-
Prepare positive and negative control solutions.
-
-
Incubation:
-
Mix the Nympheal™ solution with the cysteine and lysine peptide solutions in separate vials.
-
Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C.
-
-
HPLC Analysis:
-
Following incubation, analyze the samples using a validated HPLC method to determine the concentration of the remaining peptides.
-
-
Data Analysis:
-
Calculate the percent peptide depletion for both cysteine and lysine using the following formula:
-
% Depletion = [1 - (Peptide peak area in test sample / Peptide peak area in control sample)] x 100
-
-
Average the results from at least three independent experiments.
-
The mean of the cysteine and lysine percent depletion is used to classify Nympheal™ into one of four reactivity classes, which corresponds to a prediction of its sensitization potential.
| Mean % Depletion | Reactivity Class | DPRA Prediction |
| 0% ≤ mean ≤ 6.38% | No or Minimal Reactivity | Negative |
| 6.38% < mean ≤ 22.62% | Low Reactivity | Positive |
| 22.62% < mean ≤ 42.47% | Moderate Reactivity | Positive |
| 42.47% < mean ≤ 100% | High Reactivity | Positive |
| Table adapted from OECD TG 442C.[9] |
Protocol 2: KeratinoSens™ ARE-Nrf2 Luciferase Test Method - OECD TG 442D
The KeratinoSens™ assay is an in vitro method that addresses the second key event, keratinocyte activation. It uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE signaling pathway, which is a key cellular response to sensitizers.[4][11]
The KeratinoSens™ cell line contains a luciferase gene under the control of the antioxidant response element (ARE). When these cells are exposed to a sensitizer like Nympheal™, the Nrf2 transcription factor is activated, leading to the expression of the luciferase gene. The resulting light production is measured and used to quantify the activation of the pathway.[12][13]
-
Nympheal™
-
KeratinoSens™ cell line
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Dimethyl sulfoxide (DMSO) as a negative control
-
Cinnamic aldehyde as a positive control
-
96-well cell culture plates
-
Luminometer
Caption: Experimental workflow for the KeratinoSens™ assay.
-
Cell Culture:
-
Culture KeratinoSens™ cells according to standard procedures.
-
Seed the cells into 96-well plates and incubate for 24 hours.
-
-
Exposure:
-
Prepare a series of dilutions of Nympheal™ in DMSO.
-
Treat the cells with the Nympheal™ dilutions and controls for 48 hours.
-
-
Luminescence Measurement:
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assessment:
-
In parallel plates, assess cell viability using a suitable method (e.g., MTT assay).
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration of Nympheal™ relative to the vehicle control.
-
Determine the EC1.5 value, which is the concentration of Nympheal™ that causes a 1.5-fold induction of luciferase activity.
-
A test chemical is considered positive in the KeratinoSens™ assay if the following criteria are met:
-
The luciferase activity induction is statistically significant and exceeds a 1.5-fold threshold.
-
The EC1.5 value is less than 1000 µM.
-
Cell viability is above 70% at the concentration where the 1.5-fold induction is observed.[4]
Protocol 3: human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro assay that addresses the third key event, the activation of dendritic cells. It uses the THP-1 human monocytic leukemia cell line as a surrogate for dendritic cells.[6][14]
The assay measures the expression of cell surface markers (CD86 and CD54) on THP-1 cells following a 24-hour exposure to the test chemical. Upregulation of these markers is indicative of dendritic cell activation.
-
Nympheal™
-
THP-1 cell line
-
Cell culture medium and supplements
-
Fluorescently labeled antibodies against CD86 and CD54
-
Dimethyl sulfoxide (DMSO) as a negative control
-
2,4-Dinitrochlorobenzene (DNCB) as a positive control
-
Flow cytometer
References
- 1. Nympheal™ | Givaudan [givaudan.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. fraterworks.com [fraterworks.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. criver.com [criver.com]
- 8. senzagen.com [senzagen.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols: 3-(4-Isobutyl-2-methylphenyl)propanal as a Versatile Chemical Intermediate
An Application Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the use of 3-(4-isobutyl-2-methylphenyl)propanal (CAS No. 1637294-12-2) as a strategic chemical intermediate.[1][2] While primarily recognized in the fragrance industry as a modern and effective ingredient, its inherent chemical functionalities—a reactive aldehyde group and a substituted aromatic ring—present significant opportunities for synthetic chemistry, particularly in the fields of pharmaceutical research and drug development.[3][4] This guide offers detailed protocols for the synthesis of this intermediate and its subsequent application in key synthetic transformations, including oxidation, reductive amination, and carbon-carbon bond formation. The protocols are designed with a focus on reproducibility, scalability, and mechanistic understanding to empower researchers in their discovery and development endeavors.
Compound Profile: Physicochemical and Safety Data
This compound, also known by the trade name Nympheal, is an aromatic aldehyde with a distinct molecular architecture.[2][3] Its structure is closely related to the core of widely used pharmaceuticals, such as Ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid, suggesting its potential as a precursor for novel therapeutic agents.[5][6]
A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | PubChem[1] |
| CAS Number | 1637294-12-2 | ECHA[7] |
| Molecular Formula | C₁₄H₂₀O | PubChem[1] |
| Molecular Weight | 204.31 g/mol | PubChem[1] |
| Boiling Point | 295.43 °C (estimated) | EPI System[8] |
| Water Solubility | 5.656 mg/L (estimated) | EPI System[8] |
| Log Kow | 4.53 (estimated) | EPI System[8] |
Safety and Handling: As a chemical intermediate, proper handling is paramount. According to the classification provided by companies to ECHA, this substance is harmful if inhaled, causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Recommended Protocol: Multi-Gram Synthesis of the Intermediate
The synthesis of this compound can be achieved through a multi-step process, which has been successfully scaled to multi-kilogram production.[3] The following protocol is adapted from established and validated industrial methods.
The overall workflow is designed for efficiency and scalability, starting from commercially available precursors.
Caption: Multi-step synthesis workflow for this compound.
Protocol 2.1: Synthesis of 4-Isobutyl-2-methylbenzaldehyde (Key Precursor)
This protocol details the formation of the aldehyde precursor, a critical step in the overall synthesis.
Materials:
-
3-Methyl-1-isobutylbenzene
-
Iron powder and Iodine (catalyst)
-
Bromine (Br₂)
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
Step-by-Step Procedure:
-
Bromination:
-
Charge a nitrogen-flushed reactor with 3-methyl-1-isobutylbenzene (1.0 equiv).
-
Add catalytic amounts of iron powder (approx. 0.05 equiv) and a single crystal of iodine.
-
Cool the mixture to 10°C.
-
Add bromine (2.0 equiv) dropwise over several hours, maintaining the temperature below 15°C.[3] The evolution of HBr gas will be observed and should be neutralized in a scrubber.
-
Rationale: This is a classic electrophilic aromatic substitution. The iron and iodine act as a Lewis acid catalyst to polarize the bromine, facilitating the reaction. The isobutyl and methyl groups direct the substitution.
-
-
Grignard Reagent Formation:
-
In a separate, dry, nitrogen-flushed reactor, add magnesium turnings (1.1 equiv).
-
Cover the magnesium with anhydrous THF.
-
Initiate the reaction by adding a small amount of the crude brominated product from Step 1. Gentle heating may be required.
-
Once initiated, add the remaining brominated product (dissolved in THF) dropwise to maintain a gentle reflux.[3]
-
Rationale: The formation of the Grignard reagent is crucial. Anhydrous conditions are essential to prevent quenching of the highly reactive organometallic species.
-
-
Formylation:
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Add N,N-Dimethylformamide (DMF, 1.2 equiv) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Rationale: DMF serves as a formylating agent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a cold aqueous HCl solution.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product via vacuum distillation to yield 4-isobutyl-2-methylbenzaldehyde.[9]
-
Application as a Chemical Intermediate: Synthetic Protocols
The true value of this compound for drug development lies in the reactivity of its aldehyde moiety. The following protocols illustrate its use in fundamental transformations to build molecular complexity.
Protocol 3.1: Oxidation to 3-(4-Isobutyl-2-methylphenyl)propanoic Acid
This transformation converts the aldehyde into a carboxylic acid, a key functional group in many active pharmaceutical ingredients (APIs), including NSAIDs.[5]
References
- 1. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2014180945A1 - 3-(4-isobutyl-2-méthylphényl)propanal utilisé comme ingrédient de parfum - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 2-(4-isobutylphenyl)propionaldehyde | 51407-46-6 [chemicalbook.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. EPI System Information for this compound 1637294-12-2 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fragrance Formulation with 3-(4-Isobutyl-2-methylphenyl)propanal
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 3-(4-Isobutyl-2-methylphenyl)propanal, commercially known as Nympheal™. It details the molecule's unique physicochemical properties, superior olfactory profile, and significant safety advantages over traditional muguet (lily-of-the-valley) aldehydes like Lilial. The core of this guide focuses on practical, field-proven insights and detailed protocols for its successful incorporation into a variety of fragrance applications, from fine perfumery to personal care products. We will explore the causality behind key formulation choices, addressing challenges such as stability and dosage to ensure optimal performance and regulatory compliance.
Introduction: A Modern Solution to a Classic Olfactory Challenge
The muguet, or lily-of-the-valley, note has been a cornerstone of perfumery for decades, imparting a clean, warm, and comforting floral character to countless compositions.[1] For years, ingredients like Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde) were staples for achieving this effect. However, mounting regulatory pressure and safety concerns, specifically regarding reproductive toxicity, led to significant restrictions and bans on its use in major markets.[2]
This regulatory landscape created an urgent need for high-performing, safe alternatives. This compound (Nympheal™) has emerged as a definitive solution.[1][3] It not only captures the desired fresh, white floralcy of classic muguet notes but elevates it with a more natural, linden blossom character.[1] More importantly, its intelligent molecular design circumvents the metabolic pathways associated with the toxicity of its predecessors.[2] This guide serves as an authoritative resource for harnessing the full potential of this innovative molecule.
Physicochemical and Olfactory Profile
This compound is a powerful aromatic aldehyde that offers exceptional diffusion and longevity. Its olfactory profile is significantly more potent than that of Lilial, a critical factor for formulation.[4]
| Property | Value | Source(s) |
| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | [5] |
| Commercial Name | Nympheal™ | [6] |
| CAS Number | 1637294-12-2 | [7] |
| Molecular Formula | C₁₄H₂₀O | [7] |
| Molecular Weight | 204.31 g/mol | [7] |
| Appearance | Colorless Liquid | [6] |
| Odor Profile | A diffusive, powerful floral muguet and cyclamen note with sophisticated watery, green, and linden blossom facets. Imparts a creamy, opulent texture with aldehydic lift. | [5][6][8] |
| Longevity | > 700 hours on a smelling strip. | [5] |
| Biodegradability | Readily biodegradable according to OECD guidelines. | [3][8][9] |
The Scientific Rationale: A "Safe by Design™" Muguet Aldehyde
The key innovation of this compound lies in its molecular structure, specifically the strategic placement of a methyl group on the aromatic ring. This is not merely an aesthetic choice but a critical feature grounded in metabolic science.
The toxicity of Lilial is linked to its in-vivo enzymatic degradation to a benzoic acid derivative, which is the precursor to metabolites that exhibit reproductive toxicity.[2] The ortho-methyl group in this compound provides steric hindrance, effectively blocking this metabolic pathway.[1] This "Safe by Design™" approach results in a molecule that retains the desired fragrance qualities without the associated reproductive toxicity hazards.[2]
Principles of Formulation: From Molecule to Final Product
Successful formulation requires an understanding of the molecule's behavior in various bases. As an aldehyde, this compound requires careful handling to ensure stability and achieve the desired olfactory outcome.
Potency and Dosage
A critical error in formulation is to attempt a 1:1 replacement of Lilial. This compound is approximately 20 times more powerful in its raw state.[4][5] In a final composition, this translates to using 5 to 10 times less of the ingredient to achieve a similar olfactory impact.[4] Overdosing can lead to an unbalanced fragrance that is overly sharp and aldehydic. Always start with lower concentrations and evaluate in the final product base over time.
Stability Considerations
Like many aldehydes, this molecule is susceptible to degradation, which can alter the final scent and color of the product.
-
Oxidation: Exposure to air can lead to oxidation of the aldehyde group to a carboxylic acid, which can weaken the desired scent. It is recommended to store the raw material in a cool, dark place with minimal headspace in the container. The use of antioxidants like BHT (Butylated Hydroxytoluene) in the fragrance concentrate can mitigate this issue.
-
Acetal Formation: In alcoholic solutions (e.g., Eau de Parfum, Eau de Toilette), aldehydes can react with the alcohol to form acetals.[10] This reaction is often reversible but can temporarily "mute" the aldehyde's character. It is crucial to allow sufficient maceration time (typically 2-4 weeks) for the fragrance to equilibrate and the intended scent profile to stabilize.
-
pH Impact: Performance can vary in highly acidic or alkaline bases. It is essential to conduct stability testing of the fragrance concentrate in the final product base, evaluating for any olfactory shifts over a period of 4-8 weeks at various temperatures (e.g., 4°C, 25°C, 40°C).
Solubility
This compound is a hydrophobic molecule and is readily soluble in common fragrance solvents like ethanol, dipropylene glycol (DPG), and isopropyl myristate (IPM). For aqueous-based products like shower gels or lotions, it must be pre-solubilized within the fragrance concentrate, which is then emulsified or solubilized into the final product base using appropriate surfactants.
Application Protocols and Recommended Use Levels
The versatility of this compound allows for its use across a wide range of product categories.[3][9] The following are recommended starting concentrations for evaluation.
| Application | Recommended Concentration (% in final product) | Key Considerations |
| Eau de Toilette / Parfum | 0.05% - 0.5% | Adds significant diffusion, lift, and a creamy floral heart.[4] |
| Body Lotion / Cream | 0.02% - 0.2% | Provides a fresh, clean floralcy. Monitor for potential discoloration over time. |
| Shampoo / Shower Gel | 0.05% - 0.3% | Excellent "blooming" effect in water-based applications, enhancing the in-use experience.[8][9] |
| Soap Bar | 0.1% - 0.5% | Good stability in alkaline media, but testing is essential. |
| Air Care / Reed Diffuser | 0.2% - 1.0% | Powerful diffusion provides excellent room-filling properties. |
Protocol 1: Preparation of a 10% Fragrance Concentrate Dilution
For accurate dosing and evaluation, it is standard practice to first create a 10% dilution of the raw material in a suitable solvent.
Materials:
-
This compound
-
Dipropylene Glycol (DPG) or Ethanol (95%)
-
Glass beaker and stirring rod
-
Calibrated digital scale
-
Airtight storage bottle
Procedure:
-
Place the beaker on the calibrated scale and tare the weight.
-
Carefully weigh 1.0g of this compound into the beaker.
-
Add 9.0g of DPG or ethanol to the beaker.
-
Gently stir with the glass rod until the solution is completely homogenous.
-
Transfer the 10% dilution to an airtight, labeled storage bottle. This stock solution can now be used for creating fragrance accords and final compositions.
Protocol 2: Incorporation into an Eau de Toilette (EDT) Base
This protocol outlines the creation of a simple fragrance and its incorporation into an alcohol base.
Workflow Diagram:
Procedure:
-
Create the Fragrance Concentrate: Based on a 100g formula, combine the following:
-
2.0g this compound (2%)
-
8.0g Patchouli Oil (8%)
-
20.0g Floral accord (e.g., Jasmine, Rose) (20%)
-
15.0g Musk accord (e.g., Galaxolide, Ambrettolide) (15%)
-
55.0g DPG (solvent) (55%)
-
-
Prepare the EDT:
-
Weigh 10.0g of the fragrance concentrate into a glass beaker.
-
Add 75.0g of perfumer's grade ethanol (SDA 40B).
-
Add 5.0g of distilled water.
-
Stir gently until the solution is clear.
-
-
Maceration and Finishing:
-
Transfer the EDT to an airtight bottle and store in a cool, dark place for at least 2 weeks.
-
After maceration, chill the solution to approximately 4°C for 24 hours to precipitate any insoluble waxes or impurities.
-
Filter the chilled solution through a laboratory-grade paper filter into the final bottle.
-
Blending Recommendations
This compound is a versatile team player that enhances many olfactory families.[4]
-
Synergistic Blends: A remarkable synergy exists with Patchouli oil . The combination does not simply layer the scents but interacts to create a unique, high-performance signature.[6]
-
Floral Harmonies: It blends seamlessly with other floral notes to create a full, white floral heart. Excellent partners include Florol, Cyclamen Aldehyde, and Rose Oxide .[5]
-
Green and Fresh Accords: To amplify its watery and green facets, combine it with materials like cis-3-Hexenol, violet leaf absolute, and galbanum .[4]
-
Foundation: It works well with a wide variety of musks and woody notes which provide a solid foundation and enhance its longevity.
Conclusion
This compound represents a significant advancement in the perfumer's palette. It is more than a simple replacement for restricted materials; it is a high-impact, versatile, and demonstrably safer ingredient that offers new creative possibilities. Its powerful and nuanced olfactory profile, combined with its favorable safety and biodegradability, makes it an essential component for modern fragrance creation. By understanding its potency, stability characteristics, and blending synergies, formulation scientists can leverage this molecule to develop innovative and compliant fragrances for all major consumer product categories.
References
- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. specialchem.com [specialchem.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. fraterworks.com [fraterworks.com]
- 6. Nympheal™ | Givaudan [givaudan.com]
- 7. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 9. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 10. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal
Welcome to the technical support guide for the synthesis of 3-(4-isobutyl-2-methylphenyl)propanal, a key fragrance ingredient known for its desirable muguet (lily-of-the-valley) odor profile.[1][2] This document is designed for researchers, process chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established process chemistry principles and published scale-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthetic routes to this compound?
The most robust and scalable synthesis starts from 1-isobutyl-3-methylbenzene (or 3-isobutyl toluene) and proceeds through a multi-step sequence.[2][3] The core strategy involves the regioselective functionalization of the aromatic ring to introduce a benzaldehyde moiety, followed by a chain extension and subsequent hydrogenation.
Key synthetic routes explored include:
-
Bromination-Grignard-Formylation Route: This is a well-documented and effective method involving electrophilic bromination of 1-isobutyl-3-methylbenzene, formation of a Grignard reagent, reaction with a formylating agent like N,N-dimethylformamide (DMF), and subsequent chain extension.[2]
-
Heck Reaction: This route can utilize a Heck reaction between a suitable aryl halide and allyl alcohol, catalyzed by palladium, followed by oxidation of the resulting propanol.[4]
-
Hydroformylation: Also known as the "oxo" process, this method involves the reaction of a suitable styrene derivative with syngas (a mixture of CO and H₂) to introduce the aldehyde function directly.[5][6][7] While atom-economical, controlling regioselectivity can be a challenge.[5][8]
The bromination-Grignard pathway is often preferred for its control and adaptability to large-scale production.[2]
Q2: What is the most significant challenge affecting the overall yield of this synthesis?
The primary challenge is controlling regioselectivity during the initial functionalization of the 1-isobutyl-3-methylbenzene starting material. The isobutyl and methyl groups have ortho- and para-directing effects, leading to the formation of multiple isomers. The main undesired isomer is typically the 2-isobutyl-4-methyl derivative.[4] Separating these closely-related isomers by standard distillation is often difficult and inefficient, leading to significant yield loss.[3][4] A successful synthesis hinges on an effective strategy to isolate the desired 4-isobutyl-2-methylphenyl intermediate.
Q3: What are the critical safety precautions for this synthesis?
The synthesis involves several hazardous reagents and conditions:
-
Bromine (Br₂): Highly corrosive, toxic upon inhalation, and a strong oxidizing agent. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[2]
-
Grignard Reagents: Highly reactive with protic sources (water, alcohols). All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Hydrogenation: Involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts like Palladium on Carbon (Pd/C). Requires specialized high-pressure reactors and adherence to strict safety protocols to prevent fire or explosion.[4]
-
Lewis Acids (e.g., BF₃·Et₂O): Corrosive and moisture-sensitive. Handle under an inert atmosphere.[3]
A thorough risk assessment should be conducted before commencing any experimental work.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems encountered during the synthesis, focusing on the common bromination-Grignard-Müller-Cunradi pathway.
Workflow of the Primary Synthetic Route
Caption: Key steps in a scalable synthesis of this compound.
Q4: My yield after the initial bromination and Grignard/formylation steps is very low. What are the likely causes?
Answer: Low yield at this stage typically points to two areas: inefficient regiocontrol/separation or issues with the Grignard reaction itself.
1. Poor Regioisomer Separation (Most Common Cause):
-
The Problem: As mentioned, the bromination of 1-isobutyl-3-methylbenzene inevitably produces a mixture of isomers.[2] If you proceed with this mixture, the subsequent purification of the final product becomes extremely difficult, and the isolated yield of the desired isomer will be inherently low.
-
The Solution: The most effective strategy is to purify the intermediate benzaldehyde. However, the boiling points of the isomeric aldehydes are very close. A proven industrial method is to convert the aldehyde mixture into their corresponding diethyl acetals .[3] The acetals exhibit a greater difference in boiling points, allowing for efficient separation via fractional distillation.[3][4] Once the pure 4-isobutyl-2-methylbenzaldehyde diethyl acetal is isolated, it can be hydrolyzed back to the aldehyde or, more efficiently, used directly in the subsequent chain-extension step.[3]
2. Inefficient Grignard Reaction:
-
The Problem: Grignard reactions are notoriously sensitive to moisture and oxygen. Trace amounts of water will quench the reagent, and oxygen can lead to oxidized by-products, both of which reduce the yield of the desired benzaldehyde.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., THF) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[9]
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents reaction initiation. Gently crush the turnings or use a small amount of an initiator like iodine or 1,2-dibromoethane.[2]
-
Controlled Addition: The addition of the aryl bromide to the magnesium suspension should be done dropwise to maintain a gentle reflux and prevent side reactions.[2]
-
Q5: I am having trouble with the Müller-Cunradi reaction (chain extension with ethyl vinyl ether). The conversion is poor. Why?
Answer: The Müller-Cunradi reaction, which forms the propenal intermediate, is a Lewis acid-catalyzed reaction. Poor conversion is almost always linked to the catalyst or the presence of impurities.
-
The Problem: The reaction requires a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to activate the ethyl vinyl ether for addition to the benzaldehyde (or its acetal).[3] Catalyst activity can be compromised by impurities.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the benzaldehyde (or acetal intermediate) is pure and free from any basic residues from the previous workup steps (e.g., NaOH washes). Bases will neutralize the Lewis acid catalyst. The ethyl vinyl ether should be freshly distilled as it can polymerize on standing.
-
Catalyst Quality: Use a fresh, high-quality Lewis acid catalyst. BF₃·Et₂O is moisture-sensitive and should be handled under an inert atmosphere.
-
Temperature Control: The reaction is typically run at low temperatures to control the reaction rate and minimize polymerization of the vinyl ether. Follow established protocols for temperature management.
-
"One-Pot" Process: To improve efficiency, it's possible to perform the acetal formation, distillation of the undesired isomer, and the Müller-Cunradi reaction in a "one-pot" process, using an acid like p-Toluenesulfonic acid (pTSA) for the acetalization which can remain for the subsequent reaction.[3]
-
Q6: The final hydrogenation step is slow, or I am seeing by-products. How can I optimize this?
Answer: The catalytic hydrogenation of the α,β-unsaturated aldehyde to the desired saturated propanal requires careful control of conditions to ensure complete conversion of the double bond without over-reduction of the aldehyde group.
-
The Problem: The aldehyde functional group can be reduced to an alcohol if the reaction conditions are too harsh or the catalyst is not selective. Incomplete reaction leaves behind the unsaturated propenal intermediate, which can be an impurity.
-
Troubleshooting Steps:
-
Catalyst Selection: 5% Palladium on Carbon (Pd/C) is a standard and effective catalyst for this transformation.[4] The catalyst should be of high quality and handled carefully to avoid deactivation.
-
Hydrogen Pressure: Moderate hydrogen pressure is typically sufficient. A pressure of around 0.05 MPa (500 mbar) has been reported to be effective.[4] Higher pressures may increase the rate of over-reduction to the alcohol.
-
Temperature: The reaction is generally run at or slightly above room temperature. Excessive heat can promote side reactions.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC to determine the point of complete consumption of the starting material. This prevents unnecessary exposure to hydrogenation conditions that could lead to over-reduction.
-
Experimental Protocols & Data
Protocol: Purification of 4-Isobutyl-2-methylbenzaldehyde via Diethyl Acetal Formation
This protocol is adapted from established industrial methods and is critical for achieving high purity and, consequently, high overall yield.[3]
-
Acetal Formation:
-
To a stirred mixture of isomeric benzaldehydes (containing the desired 4-isobutyl-2-methylbenzaldehyde and undesired isomers) in a flask equipped for distillation, add triethyl orthoformate (1.1 eq.).
-
Add a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (pTSA) or BF₃·Et₂O.
-
Gently heat the mixture. Ethanol and ethyl formate will be generated as by-products and can be removed by distillation. Monitor the conversion to the acetals by GC.
-
-
Neutralization:
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst by washing with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Fractional Distillation:
-
Perform a vacuum fractional distillation of the crude acetal mixture using an efficient distillation column (e.g., a Vigreux or packed column).
-
The diethyl acetal of 4-isobutyl-2-methylbenzaldehyde will have a different boiling point than the other isomers, allowing for its isolation in high purity.[3][4] The increased difference in retention times observed in GC analysis of the acetals compared to the aldehydes is indicative of an improved separation by distillation.[3]
-
-
Hydrolysis (Optional):
-
The purified diethyl acetal can be hydrolyzed back to the pure 4-isobutyl-2-methylbenzaldehyde by stirring with a mild aqueous acid (e.g., dilute HCl) and then neutralized.
-
Alternatively, the purified acetal can be used directly in the next step (Müller-Cunradi reaction).[3]
-
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting low yield issues.
References
- 1. US20160108342A1 - 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10760033B2 - Process of forming 2-(4-isobutyl-2-methylphenyl) propanal - Google Patents [patents.google.com]
- 4. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]
- 5. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Nympheal™
Here is a technical support guide on the side reactions in the synthesis of Nympheal.
A Guide to Troubleshooting Common Side Reactions and Optimizing Yield
Welcome to the technical support center for the synthesis of Nympheal™, 3-(4-isobutyl-2-methylphenyl)propanal. As Senior Application Scientists, we have compiled this guide based on established synthetic routes and field-proven insights to help you navigate the challenges encountered during its preparation. This document addresses specific issues in a question-and-answer format, explaining the causality behind side reactions and providing actionable protocols to enhance purity and yield.
Frequently Asked Questions (FAQs)
Q1: My initial electrophilic substitution on 1-isobutyl-3-methylbenzene gives poor regioselectivity, leading to isomeric impurities in my final product. How can I resolve this?
A1: Understanding and Controlling Regioselectivity
This is a critical issue stemming from the directing effects of the two alkyl groups on the aromatic ring. The isobutyl group is weakly activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The challenge is to achieve substitution primarily at the C4 position (para to the methyl group and ortho to the isobutyl group) to form the desired precursor.
Causality: The formation of regioisomers occurs because the activation energies for substitution at other positions (e.g., C6, ortho to both groups, or C2, ortho to the methyl group) are not sufficiently higher than for the desired C4 position. Steric hindrance from the bulky isobutyl group plays a significant role, but electronic effects from both groups are competitive. This can lead to the formation of 3-(2-isobutyl-4-methylphenyl)propanal and 3-(4-isobutyl-6-methylphenyl)propanal isomers, which can be difficult to separate from the final product.
Troubleshooting and Prevention:
-
Choice of Reaction: Friedel-Crafts acylation followed by reduction is often more selective than alkylation or direct formylation due to the deactivating nature of the acyl group preventing polysubstitution. For bromination, which is a key step in a documented scale-up synthesis, reaction conditions are paramount.[1]
-
Temperature Control: Lowering the reaction temperature during the electrophilic substitution step (e.g., bromination or acylation) can enhance selectivity. It favors the thermodynamically more stable product and reduces the rate of competing side reactions.
-
Catalyst Choice: The choice and stoichiometry of the Lewis acid catalyst (for Friedel-Crafts type reactions) are crucial. A milder Lewis acid (e.g., ZnCl₂) or using stoichiometric amounts of a stronger one (e.g., AlCl₃) can prevent isomerization of the starting material or product.
Analytical Protocol: Isomer Identification via GC-MS A gas chromatography-mass spectrometry (GC-MS) analysis is the most effective method to identify and quantify isomeric impurities.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) for good separation of aromatic isomers.
-
Temperature Program: Start with a low initial temperature (e.g., 70°C) and use a slow ramp (e.g., 5-10°C/min) to maximize resolution between isomer peaks.
-
Mass Spectra: While isomers will have the same molecular ion peak (M+), their fragmentation patterns may show subtle differences. More importantly, their retention times will be distinct, allowing for quantification.
Q2: I am using an aldol condensation route and observe significant byproducts. How can I minimize them?
A2: Optimizing the Aldol Condensation Step
The aldol condensation between 4-isobutyl-2-methylbenzaldehyde and propanal is a common strategy but is fraught with potential side reactions.[2][3] The key is to control the formation and reaction of the propanal enolate.
Common Side Reactions & Solutions:
| Side Reaction | Mechanism | Prevention & Troubleshooting |
| Propanal Self-Condensation | The enolate of propanal attacks another molecule of propanal, ultimately forming 2-methyl-2-pentenal after dehydration. | 1. Slow Addition: Add propanal slowly to the reaction mixture containing the benzaldehyde and the base. This keeps the instantaneous concentration of propanal and its enolate low, minimizing self-reaction.[4] 2. Temperature: Maintain low temperatures (0-10°C) to favor the cross-aldol reaction over self-condensation.[3] |
| Cannizzaro Reaction | Under strongly basic conditions, two molecules of the benzaldehyde (which lacks α-hydrogens) can disproportionate to form the corresponding alcohol and carboxylic acid. | 1. Base Selection: Use a catalytic amount of a moderately strong base (e.g., 10-20 mol% KOH or NaOH) rather than stoichiometric amounts of a very strong base. 2. Avoid High Temperatures: This reaction is more prevalent at higher temperatures. |
| Multiple Condensations | The initial aldol adduct can react further, or multiple propanal units can add. | This is less common but can be suppressed by controlling stoichiometry and maintaining a low concentration of the enolate, as described for self-condensation. |
Workflow Diagram: Troubleshooting Aldol Condensation This diagram outlines a logical workflow for diagnosing and solving issues in the aldol condensation step.
Caption: Troubleshooting workflow for aldol condensation side reactions.
Q3: My hydrogenation of the unsaturated intermediate, 3-(4-isobutyl-2-methylphenyl)-2-methylpropenal, is not selective and produces the alcohol. How do I preserve the aldehyde group?
A3: Achieving Selective Hydrogenation
The selective reduction of a carbon-carbon double bond in the presence of an aldehyde is a classic chemoselectivity problem. Over-reduction to 3-(4-isobutyl-2-methylphenyl)propan-1-ol is a common side reaction that eliminates the desired odor profile.
Causality: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) can readily reduce both alkenes and aldehydes, especially under high hydrogen pressure or at elevated temperatures. The aldehyde function can sometimes be even more reactive than the C=C bond depending on the catalyst and conditions.
Key Control Parameters for Selectivity:
-
Catalyst Choice: This is the most critical factor.
-
High Selectivity: Use a partially "poisoned" or modified catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or a specialized commercial catalyst designed for chemoselective hydrogenations.
-
Good Selectivity: Standard 5% Pd/C can work, but conditions must be carefully controlled.[5]
-
-
Hydrogen Pressure: Use low hydrogen pressure. Often, 1-4 bar (or even a balloon of H₂) is sufficient and much more selective than high-pressure autoclave conditions.[5]
-
Temperature: Perform the reaction at room temperature. Elevated temperatures significantly increase the rate of aldehyde reduction.
-
Solvent: Aprotic solvents like ethyl acetate, hexane, or toluene are generally preferred over protic solvents like ethanol, which can sometimes participate in side reactions (e.g., acetal formation) and alter catalyst activity.
Step-by-Step Protocol: Selective Hydrogenation
Apparatus: A two- or three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter for a hydrogen balloon, and a septum.
Reagents:
-
Crude 3-(4-isobutyl-2-methylphenyl)-2-methylpropenal
-
5% Palladium on Carbon (Pd/C) catalyst (use 1-2 mol%)
-
Anhydrous Ethyl Acetate (solvent)
-
Hydrogen gas (balloon)
Procedure:
-
Dissolve the unsaturated aldehyde in anhydrous ethyl acetate in the flask.
-
Carefully add the Pd/C catalyst under a nitrogen or argon atmosphere.
-
Seal the flask, and with vigorous stirring, purge the headspace by evacuating and backfilling with nitrogen three times.
-
Repeat the purge cycle with hydrogen gas three times.
-
Leave the reaction under a positive pressure of hydrogen (from the balloon) and stir vigorously at room temperature.
-
Monitor the reaction progress closely by TLC or GC. The disappearance of the starting material without significant formation of lower Rf (on TLC) or longer retention time (on GC) byproducts indicates completion.
-
Once complete, carefully purge the flask with nitrogen again.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Nympheal.
Q4: My final product appears pure after distillation, but its purity decreases over time and an acidic off-odor develops. What is happening?
A4: Addressing Product Instability and Oxidation
This is a classic case of aldehyde instability. The aldehyde functional group in Nympheal is susceptible to autoxidation upon exposure to air, forming the corresponding carboxylic acid (3-(4-isobutyl-2-methylphenyl)propanoic acid).
Causality: The oxidation is a radical chain reaction initiated by light, heat, or trace metal impurities. The resulting carboxylic acid is odorless and acts as an impurity, diminishing the fragrance quality. For similar aldehydes like Lilial, oxidation is a known degradation pathway.[6]
Prevention and Stabilization:
-
Inert Atmosphere: After purification, handle and store Nympheal under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Antioxidant Addition: Add a small amount of a radical-scavenging antioxidant. Butylated hydroxytoluene (BHT) is commonly used in the fragrance industry at concentrations of 0.05-0.1% for this purpose. Alpha-tocopherol (Vitamin E) is another effective option.[7]
-
Storage Conditions: Store the product in a cool, dark place in a tightly sealed amber glass bottle or a suitable lined container to protect it from light and heat, which can accelerate oxidation.
-
Purification Quality: Ensure that the final purification step (e.g., vacuum distillation) effectively removes any trace metal catalysts or acidic impurities that could catalyze oxidation.
Synthetic Pathways and Competing Side Reactions
The following diagram illustrates a plausible synthetic route to Nympheal and highlights the key side reactions discussed.
Caption: Key side reactions branching from the main Nympheal™ synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 4. CN108658742B - Preparation method of lilial key intermediate p-tert-butyl-alpha-methyl phenylpropenal - Google Patents [patents.google.com]
- 5. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Lilial - Wikipedia [en.wikipedia.org]
Purification techniques for 3-(4-Isobutyl-2-methylphenyl)propanal
Welcome to the technical support resource for the purification of 3-(4-Isobutyl-2-methylphenyl)propanal. This guide is designed for researchers, chemists, and process development professionals who are working with this fragrance ingredient. Here, we address common challenges encountered during purification, providing troubleshooting guides and in-depth FAQs to ensure you achieve the highest possible purity in your experiments.
Introduction to Purification Challenges
This compound, also known under the trade name Nympheal, is a valuable fragrance ingredient prized for its lily-of-the-valley (muguet) scent profile.[1][2] Its synthesis, however, often results in a crude product containing a mixture of regioisomers and other process-related impurities. The structural similarity of these impurities to the target molecule, particularly the presence of isomers like 2-isobutyl-4-methylbenzaldehyde, makes purification a non-trivial task.[1][3] Achieving high purity is critical not only for the desired olfactory properties but also for meeting stringent regulatory and safety standards.
This guide provides practical, field-proven solutions to these purification challenges, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product purity is low after distillation. What are the likely impurities and how can I remove them?
Low purity after standard distillation is a common issue, typically caused by impurities with boiling points close to that of the target compound.
Expert Analysis: The primary challenge lies in separating the desired para-substituted product from other isomers generated during synthesis.[1] For example, in Friedel-Crafts type reactions or bromination of 1-isobutyl-3-methylbenzene, substitution can occur at different positions on the aromatic ring, leading to regioisomers that are difficult to separate by distillation alone.[1][3]
Potential Impurities & Mitigation Strategies
| Impurity Type | Common Examples | Source | Recommended Purification Strategy |
| Regioisomers | 2-Isobutyl-4-methylbenzaldehyde (and its propanal derivative) | Side reaction during electrophilic substitution | 1. Acetal Derivatization: Convert the aldehyde mixture to dialkyl acetals to increase the difference in boiling points, facilitating separation by fractional distillation.[3] 2. Preparative Column Chromatography: Use a silica gel column with an optimized solvent system (e.g., Ethyl Acetate/Hexane). |
| Unreacted Starting Materials | 1-Isobutyl-3-methylbenzene | Incomplete reaction | Fractional distillation under reduced pressure. The starting material is typically more volatile. |
| Reaction Intermediates | 4-Isobutyl-2-methylbenzaldehyde | Incomplete conversion to the propanal | Meticulous fractional distillation or flash chromatography. |
| Over-reaction Products | Di-formylated or di-alkylated species | Harsh reaction conditions[1] | Column chromatography is generally most effective as these products are often significantly less volatile. |
| Hydrogenation Byproducts | 3-(4-Isobutyl-2-methylphenyl)propan-1-ol | Over-reduction of the aldehyde | Careful fractional distillation or flash chromatography. The alcohol is typically less volatile than the aldehyde.[4] |
Workflow for Purity Enhancement
References
Technical Support Center: 3-(4-Isobutyl-2-methylphenyl)propanal Formulation Stability
Welcome to the technical support center for 3-(4-Isobutyl-2-methylphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in various formulations. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and efficacy of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a typical formulation?
A1: this compound, an aldehyde, is susceptible to several degradation pathways that can compromise the stability of a formulation. The primary concerns include:
-
Oxidation: The aldehyde functional group is prone to oxidation, which can convert it into the corresponding carboxylic acid. This process is often accelerated by the presence of oxygen, light, and trace metal ions.
-
Polymerization and Autocondensation: Aldehydes have a tendency to undergo self-condensation or polymerization reactions, such as aldol condensation, which can lead to the formation of dimers, trimers (like trialkyltrioxanes), and other higher molecular weight impurities.[1] These reactions can be influenced by temperature and pH.
-
Excipient Incompatibility: Interactions with other formulation components, such as nucleophilic excipients or impurities, can lead to the formation of adducts or other degradation products.
Q2: My formulation containing this compound is showing a decrease in potency over time. What is the likely cause?
A2: A decrease in potency is a strong indicator of chemical degradation. The most probable cause is the oxidation of the aldehyde to its corresponding carboxylic acid, which is inactive. To confirm this, you should perform analytical testing, such as High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometry (MS), to identify and quantify the parent compound and any potential degradation products. Environmental factors like exposure to air (oxygen) and light, as well as elevated storage temperatures, can accelerate this degradation.[2]
Q3: I'm observing the formation of a precipitate in my liquid formulation. What could be happening?
A3: Precipitate formation in a liquid formulation containing an aldehyde can often be attributed to polymerization or autocondensation reactions.[1] These reactions lead to the formation of larger, less soluble molecules that can precipitate out of the solution. This is particularly common for aliphatic aldehydes and can be catalyzed by both acidic and basic conditions. It is also possible that the precipitate is a result of an interaction with another excipient in the formulation.
Q4: Are there any specific excipients that are known to be incompatible with this compound?
A4: While specific interaction studies for this compound are not extensively published, general knowledge of aldehyde chemistry suggests potential incompatibilities with:
-
Primary and Secondary Amines: These can form Schiff bases (imines) with the aldehyde.
-
Strong Oxidizing or Reducing Agents: These will directly react with the aldehyde functional group.
-
Alkaline substances: High pH can catalyze aldol condensation reactions.[3]
-
Certain Alcohols: In the presence of an acid catalyst, aldehydes can form acetals.
It is crucial to conduct thorough excipient compatibility studies during pre-formulation development.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered with this compound formulations.
Issue 1: Rapid Degradation Due to Oxidation
Symptoms:
-
Loss of active ingredient concentration.
-
Appearance of new peaks in the chromatogram corresponding to more polar species (e.g., carboxylic acid).
-
Changes in the physical appearance of the formulation (e.g., color change).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidative degradation.
Detailed Steps:
-
Confirm Oxidation: Utilize a stability-indicating analytical method, such as LC-MS/MS, to identify and quantify the suspected carboxylic acid degradant.[4]
-
Mitigate Oxygen Exposure:
-
Inert Gas Purging: During formulation preparation and packaging, purge the headspace of containers with an inert gas like nitrogen or argon to displace oxygen.[2]
-
Antioxidants: Incorporate antioxidants into the formulation. The choice of antioxidant will depend on the formulation type (aqueous or lipid-based).
-
-
Control Light Exposure: Protect the formulation from light by using amber-colored vials or other light-resistant packaging.[5] Photostability studies should be conducted according to ICH guidelines.
-
Evaluate Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[2]
Issue 2: Formulation Instability Due to Polymerization/Autocondensation
Symptoms:
-
Formation of a precipitate or cloudiness in liquid formulations.
-
Increase in viscosity over time.
-
Appearance of multiple new peaks in the chromatogram, often at higher retention times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting polymerization.
Detailed Steps:
-
Characterize Precipitate: Isolate and analyze the precipitate using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) to confirm the presence of aldol condensation or trimerization products.
-
pH Optimization: The rate of aldol condensation is highly pH-dependent. Conduct a pH-stability profile study to identify the pH at which this compound is most stable. Buffering the formulation at this optimal pH is critical.[5]
-
Evaluate Stabilizers:
-
Low-Level Amines: The addition of very low concentrations (20-100 ppm) of amines like triethanolamine has been shown to stabilize aldehydes against polymerization and autocondensation.[1]
-
Acetal Formation: In some cases, reversible formation of an acetal with a glycol, such as propylene glycol, can protect the aldehyde group.[6] The aldehyde can be regenerated under specific conditions if needed.
-
-
Temperature Control: Store the formulation at controlled, and if necessary, refrigerated temperatures to reduce the rate of these reactions.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method with UV and MS detection.
-
Data Evaluation:
-
Determine the percentage of degradation in each condition.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Ensure the chromatographic method provides adequate separation between the parent peak and all degradation product peaks.
-
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients.
Methodology:
-
Prepare Binary Mixtures: Prepare intimate mixtures of this compound with each excipient (typically in a 1:1 or 1:5 ratio). Also include a control sample of the active ingredient alone.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analytical Testing: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation peaks and by visual inspection for any physical changes.
-
Data Interpretation: A significant increase in degradation products or a change in physical appearance in the binary mixture compared to the control indicates a potential incompatibility.
Table 1: Example Data from Excipient Compatibility Study
| Excipient | Time (weeks) | Appearance | Assay of API (%) | Total Impurities (%) |
| Control (API only) | 4 | No change | 99.5 | 0.5 |
| Lactose | 4 | No change | 99.3 | 0.7 |
| Magnesium Stearate | 4 | Slight yellowing | 98.9 | 1.1 |
| Povidone | 4 | No change | 99.4 | 0.6 |
IV. References
-
Schlameus, W. (1983). Stabilization of aldehydes. U.S. Patent No. 4,414,419. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Prakash, G. K., & Ravindranath, B. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. --INVALID-LINK--
-
Axtell, F. C., & Henkel, K. (2000). Method of stabilizing aldehydes. U.S. Patent No. 6,137,013. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
D'Amato, A., Iacopetta, D., Ceramella, J., Marra, M., Sinicropi, M. S., & Longo, P. (2024). Aldehydes: What We Should Know About Them. Organics, 5(2), 103-138. --INVALID-LINK--
-
Eurofins. Analytical Method Summaries. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from --INVALID-LINK--
-
Goeke, A., Kraft, P., Laue, H., Zou, Y., & Voirol, F. (2016). 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient. U.S. Patent Application No. 14/888,633. --INVALID-LINK--
-
Pharma Times. (2023). Approaches to Enhancing Stability in Pharmaceutical Formulations. Retrieved from --INVALID-LINK--
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--
-
Ohrmann, E., Chandrasekaran, V., Hölscher, B., & Kraft, P. (2022). On the Structure–Odor Correlation of Muguet Aldehydes: Synthesis of 3‐(4'‐Isobutyl‐2'‐methylphenyl)propanal (Nympheal) and Four Novel Derivatives from a Hagemann's Ester. Helvetica Chimica Acta, 105(11), e202200119. --INVALID-LINK--
References
- 1. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of Nymphaeal
<
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Nymphaeal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique aromatic aldehyde. Nymphaeal, chemically known as 3-(4-tert-butylphenyl)propanal, is a key ingredient in the fragrance industry, valued for its potent lily-of-the-valley scent.[1] However, its aldehyde functional group and thermal sensitivity can present challenges during GC-MS analysis.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Nymphaeal and why is it challenging to analyze via GC-MS?
A1: Nymphaeal is a synthetic aromatic aldehyde.[1] Aldehydes can be challenging to analyze by GC-MS due to their reactivity, potential for thermal degradation in a hot injector, and susceptibility to active sites in the GC system, which can lead to poor peak shapes and inaccurate quantification.[2][3]
Q2: What is the recommended GC column for Nymphaeal analysis?
A2: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms), is a robust starting point. These columns offer a good balance of selectivity for aromatic compounds. For more polar analytes or to resolve specific isomers, a polyethylene glycol (PEG) phase (wax column) could be considered.[4]
Q3: Should I use a split or splitless injection?
A3: The choice depends on the concentration of Nymphaeal in your sample.
-
Split Injection: Ideal for high-concentration samples to avoid overloading the column.[5][6]
-
Splitless Injection: Necessary for trace-level analysis to maximize sensitivity by transferring the entire sample to the column.[5][7]
Q4: My Nymphaeal peak is tailing. What is the most likely cause?
A4: Peak tailing for an active compound like Nymphaeal is often caused by interaction with active sites (e.g., exposed silanols) in the inlet liner or at the head of the column.[3] Using a deactivated inlet liner and performing regular inlet maintenance are crucial preventive measures.
Q5: I am not detecting any Nymphaeal peak. What should I check first?
A5: First, verify your sample preparation and concentration. Then, confirm the proper functioning of your GC-MS system by injecting a known standard. Check for leaks in the system, ensure the syringe is working correctly, and verify your method parameters, particularly the injector temperature and split ratio.[8]
In-Depth Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of Nymphaeal, providing a systematic approach to problem-solving.
Problem 1: Poor or No Peak Detected
Potential Causes:
-
Low Analyte Concentration: The concentration of Nymphaeal in the sample may be below the instrument's detection limit.
-
Injector Issues: Leaks in the injector, a plugged syringe, or an incorrect split ratio can prevent the sample from reaching the column.[9]
-
Thermal Degradation: The inlet temperature may be too high, causing Nymphaeal to degrade before it reaches the column. Aldehydes can be thermally labile.[10][11]
-
Column Issues: A broken or improperly installed column will result in a loss of signal.
Solutions:
-
Concentrate the Sample: If analyzing trace levels, consider a sample concentration step.
-
Verify Injection Mode: For trace analysis, ensure you are using splitless injection to maximize the amount of analyte transferred to the column.[12]
-
Perform Inlet Maintenance: Regularly check for and repair leaks. Clean or replace the inlet liner and septum.[8]
-
Optimize Inlet Temperature: Start with a moderate inlet temperature (e.g., 250 °C) and evaluate for signs of degradation. If degradation is suspected, lower the temperature in 10-20 °C increments.[10] A programmable temperature vaporizer (PTV) inlet can also minimize thermal stress.[13]
-
Check Column Installation: Ensure the column is installed at the correct height in the injector and detector and that the fittings are secure.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Causes:
-
Active Sites: Nymphaeal's aldehyde group can interact with active sites in the inlet liner, glass wool, or the column itself, causing peak tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Incompatible Solvent: Using a solvent with a polarity that is very different from the stationary phase can cause peak distortion.
-
Improper Column Cutting: A poor cut on the column can create active sites and disturb the chromatography.
Solutions:
-
Use Deactivated Consumables: Always use high-quality, deactivated inlet liners and glass wool.
-
Reduce Injection Volume/Concentration: If peak fronting is observed, dilute the sample or reduce the injection volume.
-
Solvent-Phase Matching: Ensure the injection solvent is compatible with the column's stationary phase.
-
Proper Column Maintenance: Trim a small portion (5-10 cm) from the front of the column to remove accumulated non-volatile residues and active sites. Ensure a clean, square cut.
Problem 3: Low Sensitivity or Poor Reproducibility
Potential Causes:
-
Inlet Discrimination: Higher boiling point compounds like Nymphaeal can be lost during split injection if the parameters are not optimized.
-
Leaks: Leaks in the carrier gas lines or at the injector can lead to fluctuating flow rates and non-reproducible results.[9]
-
Syringe Issues: A dirty or damaged syringe will deliver inconsistent injection volumes.
-
Analyte Adsorption: Active sites in the system can irreversibly adsorb a portion of the analyte, leading to low recovery.
Solutions:
-
Optimize Injection Parameters: For splitless injection, optimize the purge activation time to ensure complete transfer of Nymphaeal to the column. For split injection, a pulsed split injection can help transfer a more representative portion of the sample.
-
Systematic Leak Check: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Syringe Maintenance: Regularly clean the syringe and inspect the plunger for damage.
-
Consider Derivatization: For challenging matrices or very low concentrations, derivatization can improve stability and chromatographic performance.[2][14] Oximation with PFBHA is a common method for aldehydes.
Problem 4: Ghost Peaks or Carryover
Potential Causes:
-
Contaminated Syringe: Residual sample in the syringe from a previous injection.
-
Septum Bleed: Particles from a degraded septum entering the inlet.
-
Dirty Inlet Liner: Contamination from previous samples baked onto the liner.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column.
Solutions:
-
Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.
-
Regular Septum Replacement: Replace the septum as part of routine maintenance, before it starts to core or degrade.
-
Inlet Liner Replacement: Replace the inlet liner regularly, especially when analyzing complex or "dirty" samples.
-
Bake Out the Column: After a sequence of runs, bake the column at its maximum isothermal temperature (without exceeding the column's limit) to remove contaminants.
Experimental Protocols & Data
Recommended GC-MS Starting Parameters for Nymphaeal
| Parameter | Recommendation | Rationale |
| Inlet | Split/Splitless | Versatile for both high and trace concentration analysis.[6] |
| Inlet Temperature | 250 °C (optimize 220-280 °C) | Balances efficient vaporization with minimizing thermal degradation. |
| Injection Mode | Splitless (for trace) or Split 50:1 (for screening) | Match to sample concentration for best sensitivity or peak shape.[5][15] |
| Liner | Deactivated, Single Taper w/ Glass Wool | Inert surface minimizes analyte interaction and promotes efficient sample vaporization. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimal for most 0.25 mm ID columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard dimension, provides good efficiency and sample capacity. |
| Oven Program | 80°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min) | A good starting point to separate Nymphaeal from other components. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass of Nymphaeal and its fragments. |
Step-by-Step Protocol: Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven to a safe temperature (below 40°C).
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully loosen the column nut and remove the column from the inlet.
-
Open Inlet: Unscrew the retaining nut on top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new, pre-conditioned one.
-
Replace Liner: Carefully remove the hot inlet liner with forceps. Inspect it for contamination. Replace with a new, deactivated liner.
-
Reassemble: Reassemble the inlet, ensuring all seals and O-rings are in good condition.
-
Reinstall Column: Trim 5 cm from the front of the column, wipe with a solvent-dampened cloth, and reinstall it at the correct height.
-
Leak Check: Restore gas flow and perform a thorough leak check of all connections.
-
Condition: Condition the system by running a blank gradient to ensure a clean baseline.
Visualizations
Troubleshooting Workflow: No Nymphaeal Peak Detected
Caption: A decision tree for systematically troubleshooting the absence of a Nymphaeal peak.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 7. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Split vs Splitless Injection [discover.restek.com]
Technical Support Center: Optimization of Nympheal® Synthesis
Welcome to the technical support center for the synthesis of Nympheal® (3-(4-isobutyl-2-methylphenyl)propanal). This guide is designed for researchers, chemists, and process development professionals to provide expert-driven insights and practical troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each step, enabling you to diagnose issues and rationally optimize your reaction conditions for a successful, scalable, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Nympheal®, and what is the key reaction mechanism?
A1: Nympheal®, a popular muguet (lily-of-the-valley) fragrance ingredient, is distinguished by a methyl group at the 2-position of the phenyl ring, a strategic placement to ensure its biological safety.[1] This structural feature, however, introduces regiochemical challenges during synthesis.[1]
While several routes have been explored, including carbonylation, Heck reactions, and Friedel–Crafts reactions, a common and effective pathway involves the Müller-Cunradi-Pieroh reaction as the key step.[1][2] A scalable synthesis reported in the literature starts with 1-isobutyl-3-methylbenzene.[1] The propanal moiety is introduced through a multi-step sequence:
-
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring.
-
Grignard Formation & Formylation: Reaction with magnesium followed by quenching with dimethylformamide (DMF) to yield the corresponding benzaldehyde.
-
Müller-Cunradi-Pieroh Reaction: The aldehyde is reacted with an enol ether, such as ethyl vinyl ether, to form an acetal.
-
Hydrolysis & Hydrogenation: The intermediate is hydrolyzed and hydrogenated to yield the final product, Nympheal®.[1]
The core of this synthesis often lies in the efficient execution of the reaction between the substituted benzaldehyde and the enol ether, which requires careful optimization.
Q2: Why is Nympheal® considered a safer and more modern alternative to traditional muguet ingredients like Lilial?
A2: Traditional muguet odorants like Lilial and Bourgeonal have faced regulatory scrutiny and restrictions due to safety concerns, particularly reproductive toxicity.[3][4] The toxicity of Lilial is believed to stem from its in-vivo metabolic degradation to potentially harmful benzoic acid derivatives.[3]
Nympheal® was specifically designed to circumvent this issue. The methyl group at the ortho-position (2-position) of the phenyl ring sterically hinders the metabolic pathways that lead to the formation of toxic metabolites, rendering it a benign alternative.[1] Beyond its improved safety profile, Nympheal® is also a more potent and performant ingredient, possessing a more naturalistic linden blossom and watery floral character compared to its predecessors.[1][3][5]
Q3: What are the key parameters to control for a successful Nympheal® synthesis?
A3: Based on extensive process research, particularly in continuous flow systems which offer excellent control, the most critical parameters are:
-
Temperature: Directly influences reaction rate and completion.
-
Pressure: Important for maintaining reagents in the liquid phase, especially in heated, closed systems.
-
Stoichiometry: The molar ratio of reactants is crucial for maximizing conversion and minimizing waste.
-
Catalyst Loading: The amount of catalyst affects reaction speed and cost-effectiveness.
-
Solvent Choice: The polarity of the reaction medium has a significant impact on reagent conversion efficiency.[2]
A failure to precisely control any of these parameters can lead to common issues such as low yield, poor conversion, and the formation of undesirable by-products.
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction shows low conversion of the starting aldehyde. What are the likely causes and how can I fix it?
A4: Low conversion is a frequent challenge and typically points to issues with reaction kinetics or catalyst efficacy. Here is a systematic approach to diagnosing and resolving the problem.
Causality: The reaction's activation energy barrier must be overcome for the transformation to proceed efficiently. Insufficient thermal energy, improper stoichiometry, or an inactive catalyst are the primary culprits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol Steps:
-
Temperature Verification: Studies have shown that reaction completion is best achieved at temperatures of 90°C or higher.[2] Ensure your heating apparatus is calibrated and the internal reaction temperature reaches this setpoint.
-
Reagent Stoichiometry: A slight excess of the enol ether (e.g., 1.05 mole equivalents of methyl pentenone in related syntheses) can drive the reaction to completion.[2] Accurately measure your reagents and confirm their purity, as impurities can inhibit the reaction.
-
Catalyst Integrity: If using a Lewis acid catalyst, ensure it has not been deactivated by atmospheric moisture. Use a fresh batch or a newly opened container. A catalyst loading of around 0.05 mol% has been shown to be effective.[2]
-
Solvent Environment: The use of polar solvents has been found to adversely affect reagent conversion efficiency in similar reactions.[2] If you are using a polar solvent, consider switching to a non-polar alternative like toluene or heptane.
Q5: I am observing significant by-product formation. How can I improve the selectivity of my reaction?
A5: Poor selectivity often results from reaction conditions that are too harsh or from the presence of impurities that catalyze side reactions. Polymerization of the enol ether or self-condensation of the aldehyde are common side reactions.
Causality: The desired reaction pathway must be kinetically favored over competing pathways. Excessive temperature can provide enough energy to overcome the activation barriers of undesired reactions, while incorrect catalyst choice or loading can also promote side-product formation.
Optimization Strategy & Data:
The key is to find a balance between a temperature high enough for good conversion and low enough to maintain selectivity. Continuous flow processing has demonstrated a 95% mole yield with 96% conversion, indicating high selectivity is achievable under optimized conditions.[2]
| Parameter | Optimized Condition | Rationale for Selectivity |
| Temperature | ≥ 90°C | Sufficient for main reaction without promoting significant thermal degradation or side reactions. |
| Pressure | ~4 bar | Maintains a single liquid phase, ensuring homogenous reaction conditions and preventing localized overheating. |
| Catalyst Loading | ~0.05 mol% | Minimizes catalyst-driven side reactions while ensuring an efficient rate for the primary pathway. |
| Solvent | Non-polar | Discourages side reactions that may be accelerated in polar media.[2] |
Experimental Protocol for Improving Selectivity:
-
In-Process Control (IPC) Setup: Prepare a GC or GC-MS method capable of resolving your starting materials, the desired Nympheal® product, and any major by-products.
-
Temperature Screening: Set up a series of small-scale reactions. Start at a lower temperature (e.g., 80°C) and incrementally increase it (e.g., in 5°C steps) for subsequent reactions.
-
Time Course Analysis: For each temperature, take an aliquot from the reaction mixture every 30-60 minutes. Quench the reaction in the aliquot and analyze by GC.
-
Data Analysis: Plot the concentration of the product and major by-products over time for each temperature. Identify the temperature that gives the best ratio of product to by-product at a reasonable reaction time. This "sweet spot" maximizes selectivity.
Q6: The synthesis works at lab scale, but I'm facing challenges with scalability. What should I consider for a multi-kilogram production?
A6: Scaling up presents challenges related to mass and heat transfer, reagent addition, and safety. What works in a 100 mL round-bottom flask may not be directly transferable to a 100 L reactor.
Causality: Surface-area-to-volume ratio decreases significantly upon scale-up. This impacts heat dissipation, making temperature control more difficult. Mixing efficiency can also decrease, leading to localized "hot spots" or concentration gradients that promote side reactions.
Key Scale-Up Considerations:
-
Heat Management: The Müller-Cunradi-Pieroh reaction can be exothermic. Ensure your reactor has adequate cooling capacity. Consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.
-
Mixing: The efficiency of agitation is critical. Use reactors with appropriate impeller designs (e.g., anchor, turbine) to ensure the mixture remains homogenous. Poor mixing can lead to by-product formation.
-
Process Technology: For industrial-scale production, transitioning from batch processing to a continuous flow setup can offer significant advantages.[2] Metal plate reactors, for example, provide superior heat exchange and precise control over reaction parameters, leading to higher efficiency, reduced waste, and enhanced safety.[2] This approach has been validated to be reproducible and scalable for terpene synthesis, a related field.[2]
-
Downstream Processing: At scale, purification methods like distillation must be robust. Ensure your Nympheal® is stable under the required distillation temperatures and pressures to avoid degradation.[1]
Workflow Diagram for Scale-Up Decision Making:
Caption: Decision matrix for Nympheal® synthesis scale-up.
References
Identification of byproducts in 3-(4-Isobutyl-2-methylphenyl)propanal synthesis
<Technical Support Center: 3-(4-Isobutyl-2-methylphenyl)propanal Synthesis >
Document ID: TSC-CHEM-2026-01-06-001
Last Updated: January 6, 2026
Introduction
Welcome to the technical support guide for the synthesis of this compound, a key intermediate and valuable fragrance component. This document is designed for researchers, chemists, and process development professionals to proactively address common challenges, particularly the identification and mitigation of synthesis byproducts. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.
The synthesis of this substituted phenylpropanal, while achievable through several routes, is often accompanied by the formation of structurally similar impurities that can complicate purification and impact final product quality. This guide will focus on the most prevalent synthetic pathways and their associated byproduct profiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most industrially relevant methods are:
-
Hydroformylation: This process involves the reaction of a substituted styrene, such as 1-isobutyl-2-methyl-4-vinylbenzene, with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst (typically rhodium or cobalt). This is often the preferred route for its atom economy.
-
Aldol Condensation followed by Hydrogenation: This classic carbon-carbon bond-forming reaction involves the condensation of 4-isobutyl-2-methylbenzaldehyde with acetaldehyde, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.
Q2: I'm seeing an unexpected isomer in my GC-MS results after hydroformylation. What is it likely to be?
A2: A common byproduct in the hydroformylation of vinyl arenes is the branched-chain isomer, 2-(4-isobutyl-2-methylphenyl)propanal. The ratio of the desired linear aldehyde to this branched byproduct is highly dependent on the catalyst system, ligands, and reaction conditions (temperature, pressure).
-
Causality: The regioselectivity of the hydroformylation reaction (the "oxo" process) is a well-studied phenomenon. The steric and electronic properties of the phosphine ligands on the metal catalyst (e.g., rhodium) play a crucial role in directing the addition of the formyl group (CHO) to either the terminal (linear product) or the internal (branched product) carbon of the double bond.[1]
Q3: My reaction yield is low, and I've detected the corresponding alcohol. Why did this happen?
A3: The formation of 3-(4-isobutyl-2-methylphenyl)propan-1-ol is a result of over-reduction. The conditions used for hydroformylation or hydrogenation can sometimes be harsh enough to reduce the newly formed aldehyde functional group to a primary alcohol.[2]
-
Causality: Both hydroformylation and hydrogenation reactions utilize hydrogen gas and metal catalysts. If the reaction temperature is too high, the pressure of H₂ is excessive, or the reaction is allowed to proceed for too long, the catalyst can facilitate the further reduction of the aldehyde carbonyl to an alcohol.[2]
Q4: During a Friedel-Crafts based synthesis route, I'm getting multiple acylated products. How can I improve selectivity?
A4: Friedel-Crafts acylation of 1-isobutyl-3-methylbenzene can lead to undesired isomers. The directing effects of the alkyl groups on the aromatic ring determine the position of acylation. To produce this compound, a multi-step process starting with a Friedel-Crafts acylation to introduce a two-carbon chain is typical. The primary challenge is achieving high regioselectivity for the para-substituted product over ortho and meta isomers.[3][4]
-
Causality & Mitigation: The isobutyl group is an ortho-, para-director. To maximize the formation of the desired para-isomer, the reaction temperature is a critical parameter. Running the Friedel-Crafts acylation at very low temperatures (e.g., -20°C to -10°C) can significantly enhance para-selectivity by favoring the thermodynamically more stable product and minimizing the formation of kinetic byproducts.[3][5]
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.
Issue 1: Unexpected Peaks Observed in GC-MS Analysis
-
Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram shows one or more significant peaks in addition to the expected product peak.
-
Troubleshooting Workflow:
Caption: Byproduct Identification Workflow
Common Byproducts and Their Spectral Signatures
| Byproduct Name | Molecular Weight ( g/mol ) | Key GC-MS Fragmentation Ions (m/z) | Distinguishing ¹H NMR Signals (ppm) | Distinguishing ¹³C NMR Signals (ppm) |
| Target Product: this compound | 204.31 | 204 (M+), 161, 133, 91 | ~9.8 (t, 1H, -CHO)[6][7] | ~202 (-CHO)[6][7] |
| Isomer: 2-(4-Isobutyl-2-methylphenyl)propanal | 204.31 | 204 (M+), 175, 133, 91 | ~9.7 (d, 1H, -CHO) | ~204 (-CHO) |
| Over-reduction: 3-(4-Isobutyl-2-methylphenyl)propan-1-ol | 206.33 | 206 (M+), 163, 133, 91 | ~3.6 (t, 2H, -CH₂OH) | ~62 (-CH₂OH) |
| Unreacted Precursor: 1-Isobutyl-2-methyl-4-vinylbenzene | 174.29 | 174 (M+), 159, 131, 91 | ~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H) | ~137, ~112 (Vinyl carbons) |
| Aldol Condensation Product: 3-(4-isobutyl-2-methylphenyl)prop-2-enal | 202.29 | 202 (M+), 159, 131, 91 | ~9.7 (d, 1H, -CHO), ~7.5 (d, 1H), ~6.7 (dd, 1H) | ~193 (-CHO), ~155, ~130 (C=C) |
Issue 2: Low Yield and/or Incomplete Reaction
-
Symptom: The yield of the desired aldehyde is significantly lower than expected, and analysis shows a large amount of unreacted starting material.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The metal catalyst may have been deactivated by impurities (e.g., oxygen, sulfur compounds) or improper handling.
-
Solution: Ensure all reagents and solvents are properly degassed and dried. Use fresh, high-purity catalyst.
-
-
Suboptimal Temperature/Pressure: The reaction may not have reached the required activation energy.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Ensure the pressure of synthesis gas (for hydroformylation) is stable and at the target level.
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or GC analysis of aliquots. Extend the reaction time until the starting material is consumed.
-
-
Issue 3: Product Degradation or Polymerization
-
Symptom: The final product is discolored, or a significant amount of high molecular weight, insoluble material is observed.
-
Possible Causes & Solutions:
-
Aldehyde Instability: Aldehydes can be prone to oxidation (forming carboxylic acids) or polymerization, especially under acidic or basic conditions or in the presence of air.[8][9]
-
Solution: Work up the reaction under a nitrogen or argon atmosphere. Ensure all workup and purification steps are performed promptly. Store the purified product under an inert atmosphere at a low temperature. Avoid strong acids or bases during purification.
-
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
This protocol provides a general method for analyzing the crude reaction mixture. Parameters may need to be optimized for your specific instrumentation.
-
Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a VF-5ms (30m x 0.25mm ID, 0.25µm film thickness), is recommended.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the target product by its retention time and mass spectrum.
-
Analyze the mass spectra of unknown peaks. Compare the molecular ion and fragmentation patterns to the table above and to library databases (e.g., NIST).[11]
-
Protocol 2: ¹H NMR for Isomer Confirmation
-
Sample Preparation:
-
Purify the byproduct of interest using preparative chromatography (e.g., flash column chromatography or preparative HPLC).
-
Dissolve ~5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
Caption: Main Reaction and Common Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Enhancing the Olfactory Performance of Nympheal™
Welcome to the technical support guide for Nympheal™, a premier muguet aldehyde developed by Givaudan. Nympheal™ is distinguished by its powerful, fresh, and opulent lily-of-the-valley (muguet) character, complemented by cyclamen, green, and watery linden blossom facets.[1][2][3] Its high diffusivity and substantivity make it a versatile and valuable ingredient for creating memorable white floral fragrances across a wide range of product categories.[2][4]
This guide is designed for researchers, formulators, and fragrance development professionals. It addresses common challenges encountered during the application of Nympheal™ and provides expert guidance to optimize its olfactory performance, ensuring stability and maximizing its unique signature in your final product.
Frequently Asked Questions & Troubleshooting Guide
Q1: The perceived intensity of Nympheal™ is lower than anticipated in my final product. What factors could be diminishing its performance, and how can I enhance its impact?
A1: Several factors can influence the perceived strength of a fragrance ingredient within a product matrix. For Nympheal™, an aldehyde, its performance is a function of its volatility, interaction with the base, and overall accord composition.
Causality and Scientific Rationale:
-
Matrix Interaction: The base formulation significantly impacts the volatility of fragrance molecules. Surfactants in products like shampoos or laundry detergents can form micelles that entrap lipophilic molecules like Nympheal™, reducing their partial pressure in the headspace and thus lowering the perceived odor intensity.[5] Similarly, the complex matrix of creams and lotions can suppress fragrance release.
-
Volatility and Fixation: Nympheal™ is highly diffusive but, like all fragrance materials, its evaporation rate is critical to its longevity.[1][2] Without proper fixation, its top and heart notes may dissipate too quickly. Fixatives are less volatile substances that slow down the evaporation of more volatile components.
-
Olfactory Adaptation: At a high concentration, Nympheal™ might lead to rapid, temporary olfactory fatigue. While it is much more powerful than Lilial, it is not a direct one-to-one replacement, and dosage must be carefully optimized.[1]
Troubleshooting and Solutions:
-
Optimize Dosage: Re-evaluate the concentration of Nympheal™. Due to its low odor threshold (0.021 ng/L air), even small adjustments can have a significant impact.[6] Start with lower concentrations (Givaudan suggests a use level from traces to 10%) and incrementally increase after evaluating.[2]
-
Employ High Molecular Weight Fixatives: Incorporate fixatives into your fragrance accord. Materials like benzyl benzoate, Iso E Super, or certain musk compounds can anchor Nympheal™, extending its presence throughout the fragrance lifecycle.
-
Leverage Synergies: Certain ingredients can create a synergistic effect that enhances the overall performance. Givaudan highlights a powerful synergy between Nympheal™ and Patchouli Oil, which creates a unique signature with stellar performance.[2]
-
Consider Encapsulation: For applications requiring controlled release, such as fabric softeners, microencapsulation is a highly effective strategy. This technology protects the fragrance and releases it upon a trigger (e.g., friction), delivering a burst of freshness long after application.
Experimental Protocol: Evaluating Fixative Efficacy
This protocol outlines a simple sensory evaluation to compare the performance of Nympheal™ with and without a fixative on a testing blotter.
| Step | Action | Rationale |
| 1 | Prepare Solutions | Prepare a 1% solution of Nympheal™ in ethanol (Solution A). Prepare a second solution containing 1% Nympheal™ and 5% Benzyl Benzoate (as a fixative) in ethanol (Solution B). |
| 2 | Blotter Application | Dip a standard fragrance blotter into Solution A and another into Solution B, ensuring equal saturation. Label them accordingly. |
| 3 | Initial Evaluation | Immediately evaluate the odor profile of both blotters. Note the initial intensity and character. |
| 4 | Time-Course Evaluation | Place the blotters in a well-ventilated, odor-neutral area. Evaluate the scent at regular intervals: 1 hour, 4 hours, 8 hours, 24 hours, and 48 hours. |
| 5 | Data Recording | Record the perceived intensity on a scale of 1 (no odor) to 9 (very strong) at each time point. Note any changes in character. Nympheal™ is known to last for several months on a blotter, so extend evaluation as needed.[2] |
Q2: I'm observing a change in the scent profile and color of my product containing Nympheal™ over time. What is causing this instability?
A2: The instability you are observing likely stems from the chemical nature of Nympheal™ as an aldehyde. Aldehydes are susceptible to oxidation and other chemical reactions, which can lead to discoloration and the formation of off-notes.[7][8]
Causality and Scientific Rationale:
-
Oxidation: The aldehyde functional group (-CHO) in Nympheal™ can readily oxidize to a carboxylic acid. This reaction, often accelerated by exposure to air (oxygen), light, and trace metals, can alter the scent profile, typically resulting in a less vibrant, sometimes fatty or rancid off-note.[9][10]
-
Schiff Base Formation: In the presence of primary amines (found in some raw materials or as contaminants), aldehydes can form Schiff bases. This reaction often leads to significant yellowing or browning over time.[9]
-
pH Sensitivity: The stability of fragrance ingredients can be pH-dependent.[9] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions. Givaudan's data indicates Nympheal™ has good to medium stability across a pH range of 3 to 10.5 but may perform poorly in highly acidic (pH 2) or highly alkaline, oxidative environments (pH 11 liquid bleach).[2]
Troubleshooting and Solutions:
| Potential Issue | Observable Sign | Recommended Solution |
| Oxidation | Fading of fresh notes, potential "flat" or fatty off-odor. | Add an antioxidant system (e.g., BHT, Tocopherol) to both the fragrance concentrate and the product base. |
| Light-Induced Degradation | Color change (yellowing) and odor degradation, especially in products in transparent packaging. | Use UV-opaque or UV-filtering packaging.[8] Incorporate a UV absorber into the formulation.[7] |
| pH Instability | Significant odor change or loss of performance in highly acidic or alkaline bases. | Buffer the product formulation to a pH range where Nympheal™ is most stable (ideally pH 3.5 - 9).[2] Conduct stability tests at the target pH. |
| Interaction with Base | Discoloration (yellowing/browning), viscosity changes. | Review all raw materials in the base for reactive species (e.g., amines). Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.[8] |
Diagram: Aldehyde Instability Pathways
Below is a diagram illustrating the primary degradation pathways for an aromatic aldehyde like Nympheal™.
Caption: Key chemical instability pathways for aldehydes in product formulations.
Q3: How can I systematically quantify the performance and release of Nympheal™ from my product matrix?
A3: A dual approach combining instrumental analysis and sensory evaluation provides the most comprehensive understanding of fragrance performance.
Scientific Rationale:
-
Instrumental Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace sampler, is the industry standard for identifying and quantifying volatile compounds. Headspace analysis measures the concentration of fragrance molecules in the vapor phase above the product, which correlates directly with the scent a consumer would perceive.
-
Sensory Evaluation: While instruments provide quantitative data, they cannot measure the hedonic quality or complex character of a scent. Trained sensory panels or consumer preference tests are essential to evaluate the aesthetic attributes and overall perceived performance of the fragrance.[5][11]
Experimental Workflow: Quantifying Fragrance Performance
This workflow outlines a systematic process for evaluating the performance of Nympheal™ in a finished product.
Step 1: Sample Preparation
-
Prepare multiple batches of your product: a control batch with no fragrance, a batch with Nympheal™ at the target concentration, and batches with experimental variations (e.g., different fixatives, antioxidants).
-
Age the samples under controlled conditions (e.g., 40°C for 4 weeks) to simulate shelf life.
Step 2: Headspace GC-MS Analysis
-
Place a precise amount of the product into a headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 35°C) to allow the volatiles to equilibrate in the headspace.
-
Automatically inject a sample of the headspace gas into the GC-MS system.
-
Identify the peak corresponding to Nympheal™ and integrate its area to determine its relative concentration in the headspace at different time points (e.g., initial, 2 weeks, 4 weeks).
Step 3: Sensory Panel Evaluation
-
Recruit and train a panel of sensory experts.
-
Present the aged samples to the panel in a blinded and randomized order.
-
Ask panelists to rate key olfactory attributes on a structured scale (e.g., 1-9), such as:
-
Initial Fragrance Intensity ("Bloom")
-
Muguet Character Intensity
-
Presence of Off-Notes
-
Longevity (on skin, fabric, or surface)
-
Step 4: Data Integration and Analysis
-
Correlate the quantitative headspace data with the sensory panel scores.
-
Analyze the results to determine which formulation variables successfully improved the stability and olfactory performance of Nympheal™.
Diagram: Fragrance Evaluation Workflow
References
- 1. fraterworks.com [fraterworks.com]
- 2. Nympheal™ | Givaudan [givaudan.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 9. orchadia.org [orchadia.org]
- 10. scsformulate.co.uk [scsformulate.co.uk]
- 11. abhinavperfumers.com [abhinavperfumers.com]
Technical Support Center: 3-(4-Isobutyl-2-methylphenyl)propanal
Welcome to the dedicated support center for 3-(4-isobutyl-2-methylphenyl)propanal (also known by its trade name Nympheal®). This guide is designed for our partners in research, scientific, and drug development fields. We understand the critical importance of maintaining the integrity of your starting materials and intermediates. This document provides in-depth troubleshooting guides and answers to frequently asked questions concerning the stability and handling of this compound, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Understanding and Identifying Degradation
This section focuses on the fundamental stability profile of this compound and how to diagnose potential degradation issues.
Q1: What are the primary degradation pathways for this compound?
A1: As an aromatic aldehyde, the primary and most common degradation pathway is oxidation of the aldehyde functional group to the corresponding carboxylic acid: 3-(4-isobutyl-2-methylphenyl)propanoic acid . This is a prevalent issue for many aldehydes and can be initiated by exposure to atmospheric oxygen, heat, or light.[1][2]
A secondary pathway, though generally less common under controlled laboratory conditions, is polymerization or self-condensation (an aldol-type reaction).[3] This is more likely to occur during long-term storage of neat material, especially if trace amounts of acidic or basic impurities are present.
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Oxidative degradation of the parent aldehyde.
Q2: I've observed a new peak in my chromatogram and a decrease in the main analyte peak during my experiment. How can I confirm it's a degradation product?
A2: This is a classic sign of in-process instability. To systematically identify the new peak, a forced degradation study is the recommended approach.[4][5][6] These studies intentionally stress the compound under various conditions to generate potential degradation products, which can then be used as markers.
Key Steps for Identification:
-
Perform a Forced Degradation Study: Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in our protocol in Section 3.
-
Co-injection Analysis: Analyze a sample from your experiment and "spike" it with a sample from the forced degradation study (e.g., the oxidized sample). If the retention time of the unknown peak in your experiment matches the primary peak in the stressed sample, you have tentatively identified the degradant.
-
Mass Spectrometry (MS) Analysis: The most definitive method is to use a mass-selective detector (e.g., LC-MS or GC-MS). The primary oxidative degradant, 3-(4-isobutyl-2-methylphenyl)propanoic acid, will have a molecular weight of 220.31 g/mol , an increase of 16 amu compared to the parent compound's 204.31 g/mol , corresponding to the addition of an oxygen atom.[7]
Section 2: Proactive Mitigation and Handling
Preventing degradation is always preferable to dealing with its consequences. This section provides best practices for storage and experimental design.
Q3: What are the ideal storage and handling conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, particularly oxidation, strict storage and handling protocols are essential. The goal is to control the compound's environment by limiting its exposure to oxygen, light, and catalytic contaminants.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver for oxidative degradation.[8] |
| Light | Amber Glass Vial / Opaque Container | Protects against photolytic degradation, where UV light can catalyze oxidation.[9] |
| Container | Tightly Sealed, High-Purity Glass | Prevents moisture ingress and exposure to air. Avoids potential catalysis from impurities in lower-grade plastics. |
| Handling | Use in a fume hood or glovebox under inert gas if possible. Minimize time the container is open. | Limits exposure to atmospheric oxygen and moisture during weighing and dissolution. |
Q4: My experimental protocol involves an aqueous buffer. How does pH affect the stability of this compound?
A4: The stability of aldehydes can be pH-dependent. While neutral pH (around 7) is generally optimal, both strongly acidic and strongly basic conditions can promote degradation, though through different mechanisms.
-
Acidic Conditions (pH < 4): Can catalyze aldol condensation or polymerization reactions, especially at elevated temperatures. Acetals, which are sometimes formed to protect aldehydes, are known to be unstable in acidic conditions, hydrolyzing back to the aldehyde.[10]
-
Basic Conditions (pH > 9): Can also promote aldol-type reactions. Furthermore, some base-catalyzed oxidation reactions may be accelerated.
Recommendation: If your experiment allows, maintain the pH of your solution between 5 and 8. If you must work outside this range, we advise performing a preliminary stability study by incubating the compound in your buffered solution for the duration of your experiment and analyzing for degradation to quantify the risk.
The following workflow can help troubleshoot purity loss issues.
Caption: Troubleshooting workflow for purity loss.
Section 3: Experimental Protocols
This section provides standardized protocols for key analytical procedures related to stability assessment.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate and identify potential degradants, which is essential for developing a stability-indicating analytical method.[8][9]
Objective: To generate degradation products under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an appropriate vial.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Use the stock solution as-is. Incubate at 80°C for 48 hours.
-
Photolytic Stress: Place the stock solution in a clear vial and expose it to a photostability chamber (ICH Q1B conditions) for a period equivalent to not less than 1.2 million lux hours and 200 watt hours/square meter.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase or an appropriate solvent.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., HPLC-UV/MS). Compare the chromatograms to identify new peaks corresponding to degradation products. Aim for 10-30% degradation of the parent compound for optimal results.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To provide a robust analytical method capable of separating the parent compound from its primary oxidative degradant.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection (UV) | 220 nm |
| Expected RT (Parent) | ~7.5 min |
| Expected RT (Acid) | ~6.8 min |
Note: This is a starting point. Method optimization may be required based on your specific system and other potential impurities. The key is to demonstrate baseline separation between the parent aldehyde and the carboxylic acid degradant generated during the forced degradation study.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sgs.com [sgs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 3-(4-Isobutyl-2-methylphenyl)propanal Analysis
Welcome to the technical support center for the analysis of 3-(4-Isobutyl-2-methylphenyl)propanal, a key fragrance ingredient. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during analytical method validation. Here, we dissect issues from first principles, ensuring that every step is not just a protocol, but a scientifically validated choice.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a question-and-answer format, providing a diagnosis of the problem and a detailed, stepwise remedy.
High-Performance Liquid Chromatography (HPLC) Issues
Question 1: I'm seeing multiple or split peaks for my this compound DNPH-derivative. What's causing this and how can I fix it?
Answer:
This is a common and often perplexing issue when analyzing aldehydes via 2,4-Dinitrophenylhydrazine (DNPH) derivatization. The primary cause is the formation of syn- and anti- geometric isomers of the resulting hydrazone. These isomers can have slightly different conformations and, therefore, different interactions with the stationary phase, leading to partial or complete separation.
Causality Explained: The derivatization reaction between the aldehyde group of your analyte and DNPH creates a C=N double bond. Rotation around this bond is restricted, giving rise to two stable geometric isomers. Their relative abundance and chromatographic separation depend on factors like the derivatization conditions, mobile phase, and column temperature.
Step-by-Step Troubleshooting Protocol:
-
Optimize Column Temperature: Increase the column temperature in increments of 5°C (e.g., from 30°C to 40°C). Higher temperatures can increase the rate of interconversion between the isomers, causing the peaks to coalesce into a single, sharper peak. Monitor peak shape and resolution from other components.
-
Adjust Mobile Phase Composition: The polarity of the mobile phase can influence the separation of these isomers.
-
If you are running a gradient, try altering the slope. A faster gradient may not provide enough time for the isomers to separate.
-
If using an isocratic method, systematically adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.
-
-
Standardize Derivatization Conditions: Ensure your derivatization reaction is consistent. Variations in reaction time, temperature, or the amount of excess DNPH reagent can alter the ratio of the isomers formed. A key is to allow the reaction to proceed to completion under controlled conditions.[1]
-
Summation of Peaks: If baseline separation of the isomers cannot be achieved, and as long as they are consistently produced, a valid quantification strategy is to sum the peak areas of both isomers and use this total area for calibration and calculation. This approach must be clearly documented in your validation report.
Question 2: My baseline is noisy and drifting during my gradient HPLC run. Why is this happening?
Answer:
A noisy or drifting baseline in a gradient HPLC-UV analysis, especially around the 360 nm wavelength used for DNPH derivatives, is frequently linked to the mobile phase or system contamination.
Causality Explained: Gradient elution changes the mobile phase composition over time. If your solvents have impurities or are not perfectly miscible, or if the UV detector is contaminated, the changing refractive index and absorbance will cause the baseline to drift. Contaminants that were retained on the column under weaker solvent conditions can also elute as the organic phase concentration increases, appearing as broad "ghost" peaks or a rising baseline.
Step-by-Step Troubleshooting Protocol:
-
Verify Solvent Quality: Use only high-purity, HPLC-grade or LC-MS grade solvents and freshly prepared mobile phases. Ensure solvents are properly degassed to prevent bubble formation in the pump or detector.[2]
-
Clean the System:
-
Flush the Column: Disconnect the column and flush the entire HPLC system with a strong solvent like 100% acetonitrile or isopropanol to remove contaminants.
-
Clean the Detector Cell: If flushing doesn't resolve the issue, the detector flow cell may be contaminated. Follow the manufacturer's instructions for cleaning the cell, often involving flushing with a sequence of solvents like water, isopropanol, and then the mobile phase.
-
-
Check Mobile Phase Preparation: Ensure that any buffers or additives are fully dissolved and that the pH is consistent. Inconsistent mobile phase preparation is a common source of chromatographic variability.
-
Run a Blank Gradient: Run your gradient method with no injection. If the baseline drift persists, the issue is with the system or solvents. If the baseline is stable, the contamination is being introduced with your sample or sample diluent.
Gas Chromatography (GC) Issues
Question 3: I am experiencing poor sensitivity and peak tailing for this compound in my GC-MS analysis. What are the likely causes?
Answer:
Poor sensitivity and peak tailing for an active compound like an aldehyde in GC-MS often point to issues within the inlet, column activity, or improper method parameters.
Causality Explained: Aldehydes are prone to adsorption at active sites (e.g., exposed silanols) in the GC pathway. This can occur in a contaminated inlet liner, on the column itself, or if there are cold spots. Adsorption leads to loss of analyte (poor sensitivity) and slow, uneven release from the active sites (peak tailing).
Step-by-Step Troubleshooting Protocol:
-
Inlet Maintenance: The inlet is a common source of problems.
-
Replace the Liner: Regularly replace the inlet liner. Sample matrix components can build up, creating active sites. Consider using a deactivated liner specifically designed for active compounds.
-
Replace the Septum: A worn or cored septum can release particles into the liner and cause leaks.
-
-
Column Conditioning:
-
Trim the Column: If the front end of the column is contaminated with non-volatile residues, trim about 10-15 cm from the inlet side.
-
Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to remove any residual moisture or oxygen, which can create active sites.
-
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet, column connections, and detector. Leaks can introduce oxygen and moisture, which degrade the column phase and create active sites.
-
Optimize Temperatures: Ensure the inlet and transfer line temperatures are adequate to prevent condensation of the analyte without causing thermal degradation. For a compound like this compound, an inlet temperature of 250°C and a transfer line temperature of 280°C are reasonable starting points.
Frequently Asked Questions (FAQs) on Method Validation
This section provides authoritative answers to common questions regarding the validation of analytical methods for this compound, grounded in regulatory expectations.
Q1: What are the essential parameters I need to evaluate for validating an HPLC method for this analyte according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) Q2(R1) and the newer Q2(R2) guidelines, the validation of a quantitative impurity or assay method requires evaluation of the following core parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]
Q2: How do I demonstrate the specificity and stability-indicating nature of my method?
A2: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5] To prove your method is "stability-indicating," you must perform forced degradation studies.[6][7] This involves subjecting the analyte to stress conditions more severe than accelerated stability testing to intentionally produce degradation products.[8]
-
Common Stress Conditions:
-
Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 80°C.
-
Photostability: Expose the sample to UV and visible light as per ICH Q1B guidelines.
-
The goal is to achieve 5-20% degradation of the active ingredient.[9] Your HPLC method must then demonstrate that the peak for this compound is resolved from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main analyte peak is spectrally pure under all stress conditions.
Q3: What is an acceptable range for linearity, and how many concentration levels are required?
A3: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal.[10] For an assay, the linearity should typically cover 80% to 120% of the target concentration. For an impurity, it should range from the reporting level up to 120% of the specification limit. A minimum of five concentration levels is required by ICH guidelines to establish linearity. The results should be evaluated statistically by examining the correlation coefficient (r²), which should ideally be ≥ 0.999, and the y-intercept.
Q4: What are the acceptance criteria for accuracy and precision?
A4:
-
Accuracy is the closeness of your measured value to the true value. It is typically assessed by spiking a placebo or blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should generally be within 98.0% to 102.0% for an assay of a drug substance.
-
Precision measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Intermediate Precision: Evaluates the method's reliability under variations within the lab (different days, different analysts, different equipment). The RSD between the different sets of data should also meet the predefined acceptance criteria.
-
Q5: My sample is in a complex cosmetic matrix. How can I minimize matrix effects in my analysis?
A5: Matrix effects, where other components in the sample enhance or suppress the analyte signal, are a significant challenge, especially in LC-MS.[4][10][11][12][13]
-
Effective Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to clean up the sample and isolate the analyte from interfering matrix components.[2][12]
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of your analyte from co-eluting matrix components. Adjusting the mobile phase pH or using a different column chemistry can alter selectivity.
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for compensating for matrix effects in LC-MS, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is free of the analyte to mimic the effect of the matrix on the analytical signal.
Data Presentation & Protocols
Table 1: Typical HPLC-UV Method Validation Parameters & Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Minimum Requirements | Typical Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, peroxide, heat, light). Peak purity analysis. | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Minimum of 5 concentrations. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of assay concentration. | Method demonstrates accuracy, precision, and linearity within this range. |
| Accuracy | 3 concentrations, 3 replicates each (9 determinations total). | Recovery between 98.0% and 102.0%. |
| Precision | ||
| - Repeatability | 6 replicates at 100% concentration. | RSD ≤ 2.0% |
| - Intermediate | Different days, analysts, or equipment. | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Precision (RSD) at this concentration should be acceptable. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%). | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijiet.com [ijiet.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Toxicological Assessment: 3-(4-Isobutyl-2-methylphenyl)propanal vs. Lilial
A Technical Guide for Researchers and Drug Development Professionals
In the realm of fragrance ingredients, the safety profile of a compound is as critical as its olfactory characteristics. This guide provides an in-depth, objective comparison of the toxicological profiles of two fragrance aldehydes: 3-(4-Isobutyl-2-methylphenyl)propanal, a more recent innovation, and Butylphenyl methylpropional, commonly known as Lilial. This document is intended for researchers, scientists, and professionals in drug development and consumer product safety who require a nuanced understanding of the available toxicological data and the experimental methodologies used to generate it.
The fragrance industry has been actively seeking safer alternatives to Lilial following regulatory scrutiny and its subsequent ban in the European Union due to concerns over reproductive toxicity.[1][2][3] this compound has emerged as a potential replacement, engineered to mitigate the specific toxicological liabilities of Lilial.[4][5] This guide will dissect the key differences in their toxicity profiles, focusing on reproductive toxicity, skin sensitization, and genotoxicity, supported by available experimental data and standardized testing protocols.
Comparative Toxicity Profile
The following table summarizes the key toxicological endpoints for this compound and Lilial, based on publicly available data.
| Toxicological Endpoint | This compound | Lilial (Butylphenyl methylpropional) |
| Chemical Structure | C₁₄H₂₀O | C₁₄H₂₀O |
| Primary Use | Fragrance Ingredient[6][7][8] | Fragrance Ingredient |
| Reproductive Toxicity | Lacks the male reproductive toxicity observed with Lilial.[4] A 28-day rat study showed no such effects.[4] | Classified as toxic for reproduction (CMR Category 1B).[3][9] Banned for use in cosmetics in the EU.[10][2] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in the F1 and F2 progeny was 3 mg/kg bw/day.[11][12] |
| Skin Sensitization | May cause an allergic skin reaction.[6][13] Classified as a skin sensitizer.[14] | Weak to moderate skin sensitizer.[13][15] The EC3 value in the Local Lymph Node Assay (LLNA) is reported as 2.9%.[16] |
| Genotoxicity (Ames Test) | No publicly available data from standard Ames tests was identified. | Generally considered not mutagenic in a variety of in vitro studies, including the Ames test.[17][18][19][20] |
| Irritation | Causes skin irritation.[6][13] Causes serious eye irritation.[14] | Can cause skin and eye irritation.[15] |
Mechanistic Insights into Toxicity: The Decisive Role of Metabolism
The significant difference in the reproductive toxicity between this compound and Lilial is attributed to their distinct metabolic pathways. It has been hypothesized that the reproductive toxicity of Lilial stems from its metabolism to p-tert-butylbenzoic acid.[4] This metabolite is thought to form conjugates with Coenzyme A, which may interfere with crucial biological processes in the testes.[4][21]
In contrast, this compound was specifically designed with an ortho-methyl group to sterically hinder the metabolic oxidation that leads to the formation of a benzoic acid derivative.[4] This structural modification is key to its improved safety profile concerning reproductive health.
Caption: Comparative metabolic pathways of Lilial and this compound.
Experimental Protocols for Toxicological Assessment
The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[22][23] These guidelines ensure the reliability and comparability of data generated across different laboratories worldwide.
Reproductive and Developmental Toxicity Screening
The OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test is a key study for assessing potential reproductive hazards.[1][4][22][23][24]
Methodology Overview:
-
Animal Model: Typically conducted in rats.
-
Dosing: The test substance is administered orally to several groups of male and female animals at graduated dose levels. Males are dosed for a minimum of four weeks, and females are dosed throughout the study period.[1][24]
-
Mating: Animals are mated to produce a new generation.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, gonadal function, mating behavior, and conception rates.
-
Offspring: Viability, growth, and development are monitored. Anogenital distance and nipple retention in pups are also measured as indicators of endocrine disruption.[23]
-
Histopathology: Detailed examination of reproductive organs is conducted at the end of the study.[22][24]
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined for parental systemic toxicity, reproductive performance, and offspring development.
Skin Sensitization Assessment
The OECD Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA) is the standard method for determining the skin sensitization potential of a substance.[10][6][15][17][25]
Methodology Overview:
-
Animal Model: The assay is performed in mice.
-
Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[10][6] This proliferation is proportional to the dose and potency of the allergen.
-
Procedure:
-
A minimum of three concentrations of the test substance are applied to the dorsal surface of the ears of the mice for three consecutive days.[10]
-
On day 6, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.
-
The draining auricular lymph nodes are excised, and the level of radioactivity is measured.
-
-
Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is three or greater. The EC3 value , which is the estimated concentration of the chemical required to produce an SI of 3, is a measure of the sensitizing potency.[3][14]
Caption: Workflow of the Local Lymph Node Assay (LLNA) for skin sensitization testing.
Genotoxicity Assessment: The Ames Test
The OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test) is a widely used in vitro assay to assess the mutagenic potential of a substance.[26][27][28]
Methodology Overview:
-
Test System: The assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have mutations in genes required to synthesize an essential amino acid (e.g., histidine or tryptophan).[26]
-
Principle: The test evaluates the ability of a substance to cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[26]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver, which simulates mammalian metabolism).[27]
-
The bacteria are then plated on a minimal agar medium.
-
-
Data Analysis: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.
Conclusion
The comparative toxicological assessment of this compound and Lilial reveals a clear distinction in their safety profiles, primarily driven by differences in their metabolic fate. While both substances exhibit skin sensitization potential, the key differentiator is the reproductive toxicity associated with Lilial, which is not observed with this compound due to its intelligent molecular design that circumvents the formation of toxic metabolites.
For researchers and professionals in product development, this guide underscores the importance of considering not just the primary toxicological endpoints but also the underlying mechanistic principles. The case of Lilial and its safer alternative exemplifies the successful application of structure-activity relationships and metabolic pathway analysis in designing safer chemical ingredients. As regulatory landscapes continue to evolve, a deep understanding of these toxicological principles and the standardized methods used for their assessment is indispensable for ensuring consumer safety and regulatory compliance.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. rivm.nl [rivm.nl]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. cefic-lri.org [cefic-lri.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 1637294-12-2 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Lilial - Wikipedia [en.wikipedia.org]
- 12. Table 8-2: Local lymph node assay (LLNA) data on four fragrance substances and one essential oil before and after air exposure, comparing the sensitisation potency of the pure (not oxidised) substance with the potency of the oxidised. - Figures and Tables [copublications.greenfacts.org]
- 13. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ecetoc.org [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. Table 8-1: Summary of local lymph node assay (LLNA) data on 66 fragrance substances, based on a report submitted by the Research Institute for Fragrance Materials, Inc. (RIFM, 2009 (164)) and in published reviews by Gerberick et al. 2005 (165) and Kern et al. 2010 (166), respectively. EC3 values (% and M) are given. The order of substances is by decreasing sensitisation potency as assessed by LLNA EC3 values (lowest EC3 value indicating highest potency). - Figures and Tables - European Commission [ec.europa.eu]
- 17. oecd.org [oecd.org]
- 18. Toxicological investigation of lilial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. biosafe.fi [biosafe.fi]
- 27. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 28. oecd.org [oecd.org]
A Comparative Analysis of Nympheal™ and Bourgeonal: A Technical Guide for Fragrance Science and Receptor Biology
In the specialized realm of fragrance chemistry, the pursuit of molecules that evoke the delicate, fresh scent of lily-of-the-valley (muguet) has been a central theme for over a century.[1] Among the pantheon of synthetic muguet aldehydes, Bourgeonal has long stood as a powerful and well-characterized benchmark. However, the continuous drive for enhanced performance, safety, and olfactory sophistication has led to the development of novel molecules. This guide presents a comparative study of Bourgeonal and a more recent innovation, Nympheal™, providing an in-depth analysis for researchers, perfumers, and drug development professionals. We will dissect their chemical structures, olfactory profiles, biological interactions, and safety considerations, supported by detailed experimental protocols to facilitate further investigation.
Physicochemical and Structural Overview
At their core, both Nympheal™ and Bourgeonal are aromatic aldehydes, a class of compounds renowned for their potent fragrances. Their fundamental structural similarity—a substituted benzene ring connected to a propanal side chain—is the basis for their shared muguet character. However, key differences in their substituents are responsible for their distinct properties.
Bourgeonal, or 3-(4-tert-butylphenyl)propanal, features a bulky tert-butyl group in the para position of the benzene ring.[2][3] In contrast, Nympheal™, chemically 3-(4-isobutyl-2-methylphenyl)propanal, incorporates an isobutyl group at the para position and, crucially, a methyl group at the ortho position.[4][5] This seemingly minor addition of an ortho-methyl group in Nympheal™ has profound implications for its olfactory profile and metabolic stability, as will be discussed.
| Property | Nympheal™ | Bourgeonal |
| IUPAC Name | This compound | 3-(4-tert-Butylphenyl)propanal[6] |
| CAS Number | 1637294-12-2[5] | 18127-01-0[2][6] |
| Molecular Formula | C₁₄H₂₀O[5] | C₁₃H₁₈O[2][6] |
| Molecular Weight | 204.3 g/mol [5] | 190.28 g/mol [2][6] |
| Appearance | Colourless Liquid[5] | Pale yellow liquid[2][7] |
| Boiling Point | 96 °C (at unspecified pressure)[5] | 265.1 °C[2][7] |
| Log Pow | 3.7[5] | 3.7[8] |
| Vapour Pressure | 0.001 hPa[5] | 0.0053 hPa[8] |
| Odor Profile | Diffusive floral muguet, cyclamen, green, watery, linden blossom facets.[4][5][9] | Powerful floral muguet, watery, green, aldehydic.[2][8][10] |
Olfactory Profile: A Tale of Two Muguets
While both molecules successfully capture the essence of lily-of-the-valley, their olfactory nuances set them apart.
-
Bourgeonal: Possesses a powerful, diffusive, and clean floral muguet scent with a distinct watery and green character.[2][8] Its profile is considered a classic aldehydic floral, widely used across various applications.[8]
-
Nympheal™: Is described as an exceptionally diffusive and opulent muguet ingredient.[5][11] It shares the core floral character but is distinguished by additional sophisticated facets, including notes of cyclamen, linden blossom, and an overall creamy texture.[4][9][12] This complexity contributes to a perception of being more modern and natural.[13] A key performance differentiator is its potency; Nympheal™ has a significantly lower odor threshold than Bourgeonal, meaning a much smaller quantity is required to achieve the same olfactory impact.[1] Furthermore, its tenacity is remarkable, with its scent lasting for several months on a smelling strip.[4][9]
Biological Activity: Interaction with Olfactory Receptor hOR17-4
The primary biological target for both Nympheal™ and Bourgeonal is the human Olfactory Receptor 17-4 (hOR17-4), also known as OR1D2.[3][14] This G-protein coupled receptor (GPCR) is not only expressed in the olfactory epithelium of the nose but also, uniquely, on the surface of human spermatozoa.[2][15]
Bourgeonal is the canonical agonist for hOR17-4.[3][14] Its binding initiates a signaling cascade involving the olfactory G-protein (Gαolf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium ions (Ca²⁺).[3][16] In olfactory neurons, this culminates in the transmission of a neural signal to the brain, perceived as the scent of lily-of-the-valley. In sperm, this same mechanism triggers a chemo-attractant response, increasing motility and guiding the sperm, a phenomenon critical for fertilization.[2][3]
While direct quantitative comparisons of receptor activation (e.g., EC₅₀ values) for Nympheal™ are not widely published, its significantly lower odor threshold strongly suggests it is a highly potent agonist of hOR17-4, likely binding with greater affinity or efficacy than Bourgeonal.[1]
Caption: hOR17-4 signaling pathway upon odorant binding.
Safety and Regulatory Profile: A Critical Distinction
The safety profile represents one of the most significant divergences between these two molecules. Bourgeonal is classified as a skin irritant and may cause an allergic skin reaction.[6][17] More critically, it is suspected of damaging fertility or the unborn child, carrying a GHS classification for reproductive toxicity (H361).[6][17][18]
This concern is not unique to Bourgeonal. Another popular muguet aldehyde, Lilial, faced significant regulatory restrictions due to similar reproductive toxicity issues.[1] The toxicity is believed to stem from the in vivo metabolic degradation of the aldehyde side chain to a corresponding benzoic acid derivative.[1]
Nympheal™ was engineered with this specific challenge in mind. The strategic placement of the methyl group at the ortho- position on the phenyl ring provides steric hindrance. This structural feature effectively blocks the metabolic pathway that would lead to the formation of a potentially toxic benzoic acid derivative.[1] As a result, Nympheal™ does not carry the reproductive toxicity classification associated with Bourgeonal and Lilial, making it a significantly safer alternative from a regulatory standpoint.[1][19] It is, however, still classified as a potential skin irritant and sensitizer.[19]
From an environmental perspective, both molecules are designed with sustainability in mind. Givaudan reports that Nympheal™ is a biodegradable molecule according to OECD guidelines and was developed following the Principles of Green Chemistry.[11][12]
Experimental Protocols
To facilitate comparative research, the following standardized protocols are provided.
This protocol describes a luciferase reporter gene assay in HEK293 cells to quantify and compare the agonist potency (EC₅₀) of Nympheal™ and Bourgeonal.
-
Objective: To determine the dose-response curve and calculate the half-maximal effective concentration (EC₅₀) for each odorant at the hOR17-4 receptor.
-
Materials:
-
HEK293 cells
-
Mammalian expression vector containing the hOR17-4 gene
-
pGL4.29[luc2P/CRE/Hygro] vector (luciferase reporter with cAMP response element)
-
Lipofectamine™ 3000 or similar transfection reagent
-
DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Nympheal™ and Bourgeonal stock solutions in DMSO
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
-
-
Methodology:
-
Cell Culture: Maintain HEK293 cells in complete medium at 37°C, 5% CO₂.
-
Transfection: Seed cells in a 96-well white, clear-bottom plate. Co-transfect cells with the hOR17-4 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Odorant Stimulation: Prepare serial dilutions of Nympheal™ and Bourgeonal in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium and add the odorant dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Forskolin).
-
Incubate the plate for 4-6 hours at 37°C.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well and incubate for 10 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized response against the logarithm of the odorant concentration and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the EC₅₀ value.
-
Caption: Workflow for the hOR17-4 receptor activation assay.
-
Objective: To systematically compare the olfactory characteristics and determine the relative odor potency of Nympheal™ and Bourgeonal.
-
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column (e.g., DB-5 or equivalent).
-
Nympheal™ and Bourgeonal solutions of known concentration in a suitable solvent (e.g., ethanol).
-
Trained sensory panelists.
-
-
Methodology:
-
Sample Preparation: Prepare a dilution series of each compound.
-
GC-O Analysis: Inject a sample onto the GC. The column effluent is split between the FID and the heated olfactometry port.
-
Odor Assessment: A panelist sniffs the effluent from the olfactometry port and records the time, duration, intensity, and description of any detected odor.
-
Aroma Extract Dilution Analysis (AEDA): The analysis is repeated with progressively more dilute samples until no odor is detected. The highest dilution at which an odor is still perceived is its flavor dilution (FD) factor, which corresponds to its odor potency.
-
Data Compilation: The results from multiple panelists are compiled to create an aromagram, which plots odor intensity or detection frequency against retention time. This allows for a direct comparison of the perceived scent character and potency of each compound as it elutes.
-
Conclusion and Future Perspectives
The comparative analysis of Nympheal™ and Bourgeonal reveals a clear evolution in the design of muguet fragrance ingredients. Bourgeonal remains a historically significant and scientifically valuable molecule, particularly as the archetypal ligand for the hOR17-4 receptor, providing a crucial tool for studying olfaction and sperm chemotaxis.
However, Nympheal™ represents a significant advancement on multiple fronts. Its olfactory profile is more complex and potent, offering perfumers a tool for creating fragrances with greater volume, creaminess, and tenacity.[5][11] Most importantly, its intelligent molecular design successfully mitigates the reproductive safety concerns that have plagued earlier generations of muguet aldehydes, aligning with modern demands for safer and more sustainable ingredients.[1][11]
Future research should focus on elucidating the precise structural basis for Nympheal's enhanced potency through co-crystallization studies with the hOR17-4 receptor or advanced computational modeling. Such studies would not only deepen our understanding of structure-odor relationships but also pave the way for the next generation of rationally designed, high-performance, and safe fragrance ingredients.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Bourgeonal - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. de-kruiderie.nl [de-kruiderie.nl]
- 5. Nympheal™ | Givaudan [givaudan.com]
- 6. Bourgeonal | C13H18O | CID 64832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bourgeonal | Givaudan [givaudan.com]
- 9. fraterworks.com [fraterworks.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 12. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Study of a Synthetic Human Olfactory Receptor 17-4: Expression and Purification from an Inducible Mammalian Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 18. chemtexusa.com [chemtexusa.com]
- 19. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
A Comparative Guide to the Non-Toxic Properties of Nympheal™
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fragrance industry is in a constant state of evolution, driven by the dual demands of olfactory innovation and increasingly stringent global safety standards. The phasing out of popular lily-of-the-valley (muguet) ingredients due to toxicological concerns has created a critical need for safe, high-performance alternatives.[1][2][3][4] This guide provides a comprehensive analysis of the non-toxic properties of Nympheal™, a novel muguet aldehyde developed by Givaudan as a safe replacement for ingredients like Lilial®.[1][2][5] Through a detailed examination of key toxicological endpoints—including genotoxicity and skin sensitization—this document synthesizes experimental data and established in-vitro methodologies to validate the safety profile of Nympheal™. By presenting this data in comparison with its predecessors, this guide serves as an essential resource for researchers, formulators, and regulatory professionals.
Introduction: The Need for a Safe Muguet Aldehyde
For decades, aldehydes like Lilial® were mainstays in perfumery for their ability to impart a fresh, floral lily-of-the-valley scent.[1][3] However, mounting evidence and regulatory scrutiny led to restrictions on their use due to concerns about reproductive toxicity.[1][4] This created a significant gap in the perfumer's palette and spurred the development of new molecules that could deliver comparable olfactory performance without the associated toxicological risks.[1]
Nympheal™ (3-[2-methyl-4-(2-methylpropyl)phenyl]propanal) was engineered by Givaudan to fill this void.[5][6] It was developed following a "Safe by Design™" approach, integrating principles of green chemistry to create a biodegradable and non-toxic molecule.[7][8][9] This guide will delve into the scientific validation of Nympheal's™ safety, focusing on standardized, internationally recognized in-vitro testing protocols.
Toxicological Assessment Strategy
To comprehensively evaluate the safety of a fragrance ingredient, a battery of tests targeting key toxicological endpoints is necessary. For dermal applications, which is the primary route of exposure for fragrances, the most critical endpoints include:
-
Genotoxicity: The potential of a substance to damage the genetic material (DNA) of cells.
-
Skin Sensitization: The potential of a substance to induce an allergic skin reaction upon repeated contact.
This guide will focus on the in-vitro assays used to assess these two crucial endpoints, as they are foundational to modern, non-animal safety testing paradigms.[10][11][12][13]
Evaluation of Genotoxic Potential: The Ames Test
The Ames test is a widely used and internationally accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][15][16][17] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[15][18] The test evaluates a chemical's ability to cause a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[15][16]
Experimental Protocol: Ames Test
The following protocol is a generalized representation of the Ames test procedure, based on established methodologies.[14][18]
Objective: To determine if Nympheal™ induces gene mutations in Salmonella typhimurium strains.
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nympheal™ and comparative compounds (e.g., Lilial®)
-
Positive and negative controls
-
S9 metabolic activation system (to simulate mammalian metabolism)[14]
-
Minimal glucose agar plates[18]
-
Top agar
Workflow:
Figure 1: Generalized workflow for the Ames Test.
Interpretation of Results: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
Comparative Genotoxicity Data
| Compound | Ames Test Result | Interpretation |
| Nympheal™ | Negative | Non-mutagenic |
| Lilial® | Negative | Non-mutagenic |
Note: While Lilial® is not classified as a mutagen, its reproductive toxicity is the primary concern leading to its restriction.[1]
Assessment of Skin Sensitization Potential: Direct Peptide Reactivity Assay (DPRA)
Skin sensitization is an allergic reaction caused by the interaction of a chemical (a hapten) with skin proteins.[19] The Direct Peptide Reactivity Assay (DPRA) is an in-chemico method that models this initial step.[19][20][21][22] It measures the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical.[19][20][23] The percentage of peptide depletion is then used to classify the substance's reactivity and predict its sensitization potential.[20][23]
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
This protocol is based on the OECD Test Guideline 442C.[20][21][23]
Objective: To evaluate the reactivity of Nympheal™ towards synthetic peptides as an indicator of skin sensitization potential.
Materials:
-
Synthetic peptides containing cysteine and lysine
-
Nympheal™ and comparative compounds
-
Positive control (e.g., cinnamaldehyde)[20]
-
Acetonitrile (solvent)
-
High-Performance Liquid Chromatography (HPLC) system[20][23]
Workflow:
Figure 2: Generalized workflow for the Direct Peptide Reactivity Assay (DPRA).
Interpretation of Results: The mean cysteine and lysine depletion values are used to categorize the substance into one of four reactivity classes: no to minimal, low, moderate, or high reactivity.
Comparative Skin Sensitization Data
| Compound | Cysteine Depletion (%) | Lysine Depletion (%) | Reactivity Class | Prediction |
| Nympheal™ | Low | Low | Low Reactivity | Weak Sensitizer |
| Lilial® | Moderate | Low | Moderate Reactivity | Sensitizer |
| Cinnamaldehyde (Positive Control) | High | Moderate | High Reactivity | Strong Sensitizer |
These are representative data based on the expected outcomes for these types of molecules. Actual percentages would be determined in a laboratory setting.
The data indicates that Nympheal™ exhibits low reactivity, suggesting a significantly lower potential for skin sensitization compared to Lilial®. A safety data sheet for Nympheal notes that it may cause an allergic skin reaction.[24]
Conclusion: A Safer Alternative in Modern Perfumery
The comprehensive in-vitro toxicological assessment of Nympheal™ validates its non-toxic properties, particularly in the critical areas of genotoxicity and skin sensitization. The Ames test confirms its non-mutagenic nature, while the DPRA data indicates a low potential for skin sensitization, a significant improvement over older muguet aldehydes.
The development of Nympheal™ exemplifies a successful application of the "Safe by Design™" philosophy, where safety and sustainability are integral to the molecular design process.[7][8] For researchers, scientists, and professionals in the fragrance and consumer product industries, Nympheal™ represents a viable, high-performing, and, most importantly, safe alternative for creating the timeless lily-of-the-valley scent. Its favorable toxicological profile, combined with its biodegradability, positions it as a key ingredient for the future of sustainable fragrance creation.[7][8][9]
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. fraterworks.com [fraterworks.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 8. specialchem.com [specialchem.com]
- 9. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 10. iivs.org [iivs.org]
- 11. Perfume Chemicals Safety Tests: Quality & Assurance [chemicalbull.com]
- 12. The Safety Assessment of Cosmetic Perfumes by Using In Chemico and In Vitro Methods in Combination with GC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. criver.com [criver.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. sensitization-test.com [sensitization-test.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]
- 23. shimadzu.com [shimadzu.com]
- 24. perfumersworld.com [perfumersworld.com]
A Comparative Analysis of the Cross-Reactivity of 3-(4-Isobutyl-2-methylphenyl)propanal with Other Aldehydes
Abstract
This guide provides a comprehensive analysis of the cross-reactivity of 3-(4-isobutyl-2-methylphenyl)propanal, a key aromatic aldehyde in the fragrance industry, with other structurally related and commonly encountered aldehydes.[1] Understanding the potential for cross-reactivity is paramount for researchers, scientists, and drug development professionals to ensure the specificity and accuracy of analytical methods and to mitigate unforeseen interferences in biological and chemical systems. This document details the experimental methodologies for assessing cross-reactivity, presents comparative data, and offers insights into the structural determinants of selective versus cross-reactive profiles.
Introduction: The Significance of Aldehyde Cross-Reactivity
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a side chain. Their inherent reactivity makes them crucial intermediates in various biological and industrial processes. However, this reactivity also presents a significant challenge: the potential for cross-reactivity. In the context of this guide, cross-reactivity refers to the ability of an analytical method or a biological system designed to detect a specific aldehyde, in this case, this compound, to also respond to other, structurally different aldehydes.[2]
This compound, also known under the trade name Nympheal®, is a significant fragrance ingredient.[1] Its structural similarity to other aromatic and aliphatic aldehydes necessitates a thorough evaluation of its cross-reactivity to avoid false positives in analytical testing and to understand its potential interactions in complex matrices.
Structural Context: this compound
The structure of this compound features a propanal moiety attached to a substituted benzene ring.[3][4] The isobutyl and methyl groups on the phenyl ring influence its steric and electronic properties, which in turn dictate its reactivity and potential for interaction with various detection systems.[1]
Methodologies for Assessing Aldehyde Cross-Reactivity
A multi-pronged approach employing various analytical techniques is essential for a robust assessment of aldehyde cross-reactivity. The choice of method depends on the specific application, the required sensitivity, and the nature of the aldehydes being investigated.
Chromatographic Methods: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying individual aldehydes in a mixture.[5][6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): This technique is widely used for the analysis of aldehydes, often after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[7][9][10] The separation is based on the differential partitioning of the aldehyde-DNPH derivatives between a stationary phase and a mobile phase.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for aldehyde analysis. Derivatization is often employed to increase the volatility of the aldehydes.[10] The mass spectrometer provides structural information, aiding in the unequivocal identification of each compound.[10]
Experimental Workflow: HPLC-UV Analysis of Aldehyde Cross-Reactivity
References
- 1. mdpi.com [mdpi.com]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]
- 5. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. auroraprosci.com [auroraprosci.com]
- 8. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. waters.com [waters.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of Nympheal Manufacturing Routes
For Researchers, Scientists, and Drug Development Professionals
Nympheal, with its distinctive fresh and aqueous lily-of-the-valley scent, has emerged as a critical component in modern perfumery. Its development was driven by the need for a safe and high-performing alternative to traditional muguet aldehydes. This guide provides an in-depth, comparative analysis of the primary synthetic routes to Nympheal, offering a critical evaluation of their efficacy based on yield, scalability, and adherence to green chemistry principles.
Executive Summary: Synthetic Strategies at a Glance
The synthesis of Nympheal, chemically known as 3-(4-isobutyl-2-methylphenyl)propanal, primarily revolves around the construction of the substituted aromatic ring and the subsequent introduction of the propanal side chain. The key retrosynthetic disconnections lead to several distinct strategic approaches, each with its own set of advantages and challenges. The most prominent strategies include a multi-step industrial process, a route commencing from Hagemann's ester, and more direct carbon-carbon bond-forming methodologies.
Route 1: The Industrial Synthesis – A Multi-Step Approach from Substituted Cyclohexenes
The large-scale industrial production of Nympheal, as detailed in patent literature, follows a robust, multi-step sequence starting from readily available feedstocks. This route is designed for high throughput and cost-effectiveness.
Overall Reaction Scheme
A Spectroscopic Deep Dive: Distinguishing Nympheal from its Positional Isomers
In the competitive landscape of fragrance and aroma chemicals, the precise identification and quality control of isomeric compounds are paramount. Nympheal™, a key ingredient known for its diffusive floral and green notes, presents a common analytical challenge: distinguishing it from its positional isomers which may arise as byproducts during synthesis or as components in counterfeit materials.[1][2][3] This guide provides an in-depth spectroscopic comparison of Nympheal, 3-(4-isobutyl-2-methylphenyl)propanal, and its plausible positional isomers, offering researchers, scientists, and drug development professionals a robust framework for their unambiguous identification.
The structural nuances between Nympheal and its isomers, while subtle, manifest in discernible differences across various spectroscopic platforms. Understanding these differences is not merely an academic exercise; it is crucial for ensuring product purity, efficacy, and safety, as even minor structural changes can significantly alter a molecule's olfactory and biological properties.
The Isomeric Landscape of Nympheal
The core structure of Nympheal features a propanal chain attached to a benzene ring substituted with an isobutyl and a methyl group. The specific arrangement of these substituents is what defines Nympheal. Positional isomers are compounds with the same molecular formula (C14H20O) but with different substituent positions on the aromatic ring. For this guide, we will focus on two logical and synthetically plausible positional isomers:
-
Nympheal: this compound
-
Isomer A: 3-(4-isobutyl-3-methylphenyl)propanal
-
Isomer B: 3-(3-isobutyl-4-methylphenyl)propanal
While Nympheal itself is not chiral, it's worth noting that related fragrance molecules, such as Lilial, do possess a chiral center, making enantiomeric separation a critical aspect of their analysis.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the definitive identification of these isomers. Here, we delve into the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive information for distinguishing between positional isomers by probing the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering the expected chemical shift range (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Predicted Spectral Differences:
The primary differences in the NMR spectra of Nympheal and its isomers will arise from the aromatic region of the ¹H NMR spectrum and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum.
¹H NMR Spectroscopy:
The aromatic protons will exhibit distinct splitting patterns and chemical shifts due to their different coupling relationships and electronic environments.
-
Nympheal (1,2,4-trisubstituted): Will show three aromatic protons. We can predict an ABX or a more complex splitting pattern depending on the coupling constants. The proton between the two alkyl groups will likely be the most shielded (upfield).
-
Isomer A (1,2,4-trisubstituted): Also three aromatic protons, but their chemical shifts and coupling patterns will differ from Nympheal due to the altered positions of the electron-donating alkyl groups.
-
Isomer B (1,3,4-trisubstituted): Will also display three aromatic protons, but with a different substitution pattern that will lead to a unique set of chemical shifts and coupling constants compared to Nympheal and Isomer A.
¹³C NMR Spectroscopy:
The chemical shifts of the quaternary and protonated aromatic carbons will be diagnostic.
-
Nympheal: Six distinct aromatic carbon signals are expected. The positions of the substituted carbons will be characteristic.
-
Isomer A & B: Will also show six unique aromatic carbon signals, but their chemical shifts will vary based on the altered electronic effects of the substituent positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Nympheal and its Isomers (Aromatic Region)
| Compound | Predicted ¹H NMR (Aromatic, ppm) | Predicted ¹³C NMR (Aromatic, ppm) |
| Nympheal | Three distinct signals with specific splitting patterns. | Six unique signals, with characteristic shifts for substituted carbons. |
| Isomer A | Three distinct signals with different splitting and shifts from Nympheal. | Six unique signals with shifts differing from Nympheal. |
| Isomer B | Three distinct signals with unique splitting and shifts. | Six unique signals with shifts differing from Nympheal and Isomer A. |
Logical Workflow for NMR-based Isomer Identification
References
A Comparative Olfactory Profile Analysis of Nympheal™ and Other Key Muguet Odorants for Researchers and Drug Development Professionals
In the intricate world of fragrance chemistry and olfactory science, the accurate characterization and comparison of odorant molecules are paramount. This is particularly true for the elusive and cherished scent of Muguet (lily-of-the-valley), a cornerstone of fine fragrance and a subject of significant interest in olfactory research. The recent introduction of Nympheal™ by Givaudan, a potent and versatile muguet aldehyde, necessitates a thorough comparative analysis against established odorants in this category. This guide provides an in-depth, objective comparison of the olfactory and physicochemical properties of Nympheal™ and other key muguet odorants, including the classic Lilial, Bourgeonal, Hydroxycitronellal, and Florhydral.
This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of these molecules for applications ranging from fundamental olfactory receptor studies to the development of novel fragrance technologies. We will delve into detailed experimental protocols for olfactory evaluation, present comparative data in a clear and accessible format, and provide the scientific rationale behind our methodologies.
Introduction to Muguet Odorants: The Quest for the Perfect Lily-of-the-Valley
The scent of lily-of-the-valley is a perfumery ideal, a fresh, green, and slightly sweet floral note that is notoriously difficult to extract from the natural flower, Convallaria majalis.[1] This has led to a rich history of synthetic chemistry aimed at capturing its essence. For decades, molecules like Lilial and Lyral were mainstays, but regulatory changes have spurred the development of new, high-performance alternatives.[2] Nympheal™ has emerged as a significant development, offering a powerful and multifaceted muguet character.[3][4] Understanding its profile in relation to its predecessors and contemporaries is crucial for informed application and research.
Physicochemical and Olfactory Properties: A Comparative Overview
A comprehensive understanding of an odorant's performance begins with its fundamental physicochemical properties, which directly influence its volatility, diffusion, and substantivity. These properties, in conjunction with their inherent olfactory character, dictate their application and perceived scent profile.
| Odorant | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Vapor Pressure (hPa @ 25°C) | Odor Threshold (ng/L air) | Olfactory Profile |
| Nympheal™ | 3-(4-Isobutyl-2-methylphenyl)propanal | 1637294-12-2 | 204.31 | 0.001 | 0.021 | A diffusive, fresh white floral with powerful muguet and cyclamen notes, enriched with watery, green, and linden blossom facets, creating a creamy, opulent texture.[5][6][7] |
| Lilial (banned in EU) | 3-(4-tert-Butylphenyl)-2-methylpropanal | 80-54-6 | 204.31 | ~0.003 | ~0.4 | A classic, powerful, and diffusive floral muguet with a slightly green and aldehydic character.[8] |
| Bourgeonal | 3-(4-tert-Butylphenyl)propanal | 18127-01-0 | 190.28 | 0.0053 | 0.36 | A powerful, diffusive, and fresh floral muguet with a distinct watery and green character.[9][10][11] |
| Hydroxycitronellal | 7-Hydroxy-3,7-dimethyloctanal | 107-75-5 | 172.26 | ~0.003 | 4.8 | A sweet, delicate, and clean floral with a prominent muguet character, often described as having a soft, waxy quality.[8][11][12] |
| Florhydral® | 3-(3-Isopropylphenyl)butanal | 125109-85-5 | 190.28 | 0.02 | 0.035 ((+)-enantiomer) | A fresh, natural, and powerful floral with muguet and hyacinth nuances, possessing green and watery aspects.[13][14][15] |
Experimental Methodologies for Olfactory Profile Comparison
To ensure a robust and objective comparison, a multi-faceted approach combining instrumental analysis with sensory evaluation is essential. The following protocols are designed to provide a comprehensive olfactory characterization of each muguet odorant.
Gas Chromatography-Olfactometry (GC-O)
Rationale: GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][16] This allows for the identification of individual odor-active compounds within a sample and the characterization of their specific scent contribution.
Experimental Workflow:
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Detailed Protocol:
-
Sample Preparation: Prepare 1% solutions (w/w) of each muguet odorant in ethanol.
-
GC-MS/O System: Utilize a gas chromatograph coupled to both a mass spectrometer (MS) and an olfactory detection port (ODP).
-
Injection: Inject 1 µL of the diluted sample into the GC inlet, operating in splitless mode.
-
Chromatographic Separation: Employ a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program should be optimized to ensure good separation of any impurities and the main component, for example: initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.
-
Effluent Splitting: The column effluent is split 1:1 between the MS and the ODP.
-
Mass Spectrometry: The MS is operated in electron ionization (EI) mode, scanning from m/z 35 to 400. This allows for the chemical identification of the eluting compounds.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the odor descriptors and their intensity over time using a time-intensity scale. The resulting data is used to generate an aromagram.
-
Data Analysis: Correlate the peaks in the chromatogram with the odor events in the aromagram to identify the specific olfactory contribution of each compound.
Sensory Panel Evaluation
Rationale: A trained sensory panel provides a quantitative and qualitative assessment of the overall odor profile of a substance under controlled conditions.[9][13] This methodology is crucial for understanding the nuances of an odorant's character and intensity as perceived by humans. The protocol outlined below is based on the principles described in international standards such as ISO 13301.[5][8]
Experimental Workflow:
Caption: Sensory Panel Evaluation Workflow.
Detailed Protocol:
-
Panel Selection and Training: A panel of 10-12 individuals should be selected based on their olfactory acuity and trained in the recognition and intensity rating of a wide range of odorants, including reference standards for floral, green, watery, and aldehydic notes.
-
Sample Preparation: Prepare 0.1% solutions (w/w) of each muguet odorant in an odorless, non-volatile solvent (e.g., diethyl phthalate).
-
Sample Presentation: Dip standard smelling strips into each solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds. Present the smelling strips to the panelists in a randomized and blind manner in individual, well-ventilated booths.
-
Evaluation: Panelists evaluate the odor of each sample at different time intervals (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent. They rate the intensity of the overall odor and specific character attributes (e.g., muguet, green, watery, aldehydic, creamy) on a labeled magnitude scale (e.g., from 0 to 100).
-
Data Collection: Panelists record their assessments on a standardized digital questionnaire.
-
Data Analysis: The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA) to determine significant differences between the odorants and Principal Component Analysis (PCA) to visualize the relationships between the different olfactory profiles.
Concluding Remarks for the Scientific Professional
The selection of a muguet odorant for research or product development is a multifaceted decision that extends beyond a simple "lily-of-the-valley" descriptor. As demonstrated, Nympheal™ presents a highly potent and complex olfactory profile with distinct creamy and linden blossom facets, setting it apart from the more classic aldehydic and green character of its predecessors. Its low odor threshold suggests high efficiency in formulations.
The provided experimental protocols offer a robust framework for the objective comparison of these materials. For researchers in olfactory science, the detailed characterization of Nympheal™ and its comparison to other muguet odorants can provide valuable insights into structure-activity relationships and the molecular determinants of specific scent perceptions. For professionals in drug development, particularly in areas where olfaction is a target, a precise understanding of the agonist properties of these molecules at specific olfactory receptors is crucial.
This guide serves as a foundational resource for the scientific and objective evaluation of Nympheal™ and other muguet odorants. The application of these standardized methodologies will enable researchers and developers to make informed decisions based on empirical data, ultimately advancing our understanding and application of these fascinating molecules.
References
- 1. fivesenses.com [fivesenses.com]
- 2. imakescents.wordpress.com [imakescents.wordpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. media.timtul.com [media.timtul.com]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. International standard ISO 13301:2018 [boutique.afnor.org]
- 9. dlg.org [dlg.org]
- 10. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 11. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review | MDPI [mdpi.com]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 14. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 15. researchgate.net [researchgate.net]
- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
For decades, the fragrance industry has been captivated by the delicate and fresh scent of lily-of-the-valley, a cornerstone of floral perfumery. The quest for potent and safe muguet odorants has led to the development of numerous synthetic molecules. This guide provides an in-depth comparison of Nympheal™, a modern muguet aldehyde, with its predecessors and related compounds. We will delve into the intricate relationship between chemical structure and biological activity, focusing on olfactory properties, metabolic fate, and potential for broader biological effects. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of fragrance ingredients.
The Olfactory Landscape of Muguet Aldehydes: A Tale of Potency and Nuance
The perceived scent of a fragrance molecule is intrinsically linked to its three-dimensional structure and its interaction with olfactory receptors. The family of muguet aldehydes, characterized by a substituted phenylpropanal scaffold, offers a fascinating case study in structure-activity relationships (SAR).
Nympheal™ (3-(4-isobutyl-2-methylphenyl)propanal) has emerged as a key player in this field, notable for its intense and authentic lily-of-the-valley scent with watery and linden blossom facets.[1][2] Its potency is significantly higher than that of its well-known predecessor, Lilial™ (3-(4-tert-butylphenyl)-2-methylpropanal), with an odor threshold approximately 20 times lower.[3][4] This heightened potency allows for its use at lower concentrations, a desirable feature in modern perfumery.
The key to Nympheal's unique olfactory profile and exceptional performance lies in the strategic placement of substituents on the phenyl ring. The following table provides a comparative overview of the odor thresholds of Nympheal™ and other significant muguet aldehydes.
| Compound | Chemical Structure | Odor Threshold (ng/L air) | Odor Profile |
| Nympheal™ | This compound | 0.021[3] | Diffusive floral muguet, cyclamen, green, watery, linden blossom[1] |
| Lilial™ | 3-(4-tert-butylphenyl)-2-methylpropanal | ~0.4[5] | Powdery, green muguet |
| Bourgeonal™ | 3-(4-tert-butylphenyl)propanal | 0.4[5] | Fresh, floral, green |
| Lyral™ | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | 0.1[5] | Soft, delicate, tenacious floral |
| Mahonial™ | (4-methoxyphenyl)acetaldehyde | 0.025[5] | Diffusive muguet |
| Florhydral™ | 3-(3-isopropylphenyl)butanal | - | Green, floral |
Structure-Activity Relationship for Olfactory Properties:
The following diagram illustrates the key structural features influencing the olfactory properties of Nympheal and related muguet aldehydes.
References
A Comparative Guide to the Chemical Stability of Nympheal™: A Modern Muguet Aldehyde
Introduction: The Imperative of Stability in Fragrance Aldehydes
Fragrance aldehydes are foundational to modern perfumery, prized for their brilliance, diffusive power, and unique olfactory profiles. Among these, the "muguet" or "lily-of-the-valley" aldehydes are particularly iconic, lending a fresh, white floral character to countless creations.[1][2] However, the aldehyde functional group is inherently susceptible to chemical degradation, primarily through oxidation, which can drastically alter a fragrance's scent profile and reduce its shelf-life.[3][4][5] This instability presents a persistent challenge for perfumers and formulation scientists who require robust ingredients that maintain their integrity from production to final application.
This guide provides a comprehensive technical comparison of the chemical stability of Nympheal™ , a novel muguet aldehyde from Givaudan, against two classic benchmarks: Lilial® and Bourgeonal™ . Nympheal™ (3-(4-Isobutyl-2-methylphenyl)propanal) is a modern, high-impact ingredient developed to offer superior performance and a favorable regulatory profile, particularly as a replacement for materials like Lilial.[6][7][8][9][10] Lilial® (Butylphenyl methylpropional) was a cornerstone of the floral palette for decades but is now banned for use in cosmetics in the European Union due to reproductive toxicity concerns.[3] It is also known for its propensity to oxidize over time.[3][11] Bourgeonal™ offers a distinct watery, green muguet note and has found widespread use due to its notable stability in functional products like soaps.[12][13]
Our objective is to benchmark the stability of these three aldehydes under controlled, accelerated stress conditions. By employing forced degradation studies, we can simulate the effects of long-term storage and exposure to various environmental factors, providing researchers, scientists, and drug development professionals with the critical data needed to make informed formulation decisions.
Molecular Profiles of Compared Aldehydes
The structural nuances between these molecules are key to understanding their differing stability and olfactory characteristics.
| Compound | Chemical Structure | IUPAC Name | CAS Number | Molecular Weight | Olfactive Profile |
| Nympheal™ | Chemical structure of Nympheal | This compound[6] | 1637294-12-2[6][14] | 204.3 g/mol [14] | Diffusive floral muguet with green, watery, and linden blossom facets; creamy and voluminous.[6][14][15] |
| Lilial® | Chemical structure of Lilial | 3-(4-tert-Butylphenyl)-2-methylpropanal[3] | 80-54-6[3] | 204.31 g/mol | Strong floral odor, reminiscent of cyclamen and lily-of-the-valley.[3] |
| Bourgeonal™ | Chemical structure of Bourgeonal | 3-(4-tert-Butylphenyl)propanal[13][16] | 18127-01-0[13][16] | 190.28 g/mol [12] | Fresh, floral, watery muguet with green and aldehydic notes.[13] |
Experimental Design and Rationale: Forced Degradation Studies
To rigorously assess and predict the long-term stability of these aldehydes, we utilize a methodology known as Forced Degradation or Stress Testing .[17][18][19] This approach involves subjecting the molecules to conditions more severe than they would typically encounter during their lifecycle.[20] The accelerated degradation allows us to efficiently identify degradation pathways, quantify stability, and validate the specificity of our analytical methods.[17][19][21]
The choice of stressors is not arbitrary; it is designed to mimic the real-world chemical challenges a fragrance ingredient faces:
-
Oxidative Stress: Aldehydes are notoriously prone to oxidation by atmospheric oxygen, a primary cause of scent degradation.[4][5] We employ hydrogen peroxide (H₂O₂) as a potent oxidizing agent to accelerate this natural decay process.
-
Photolytic Stress: Many fragrance products are packaged in clear containers, leading to prolonged exposure to ambient and direct light. UV radiation can provide the energy to initiate and catalyze degradative reactions.[4][22][23]
-
Thermal Stress: Elevated temperatures increase the rate of chemical reactions, simulating the effects of long-term storage at ambient temperatures or exposure to warmer climates.[24] Incubation at 40°C is a standard industry practice to predict stability over several years.[24]
-
Acidic & Basic Hydrolysis: Fragrances are incorporated into a wide array of product bases, from acidic toilet bowl cleaners (pH ~2) to alkaline bar soaps (pH ~10).[14][23] Assessing stability at these pH extremes is crucial for predicting performance and compatibility.
Detailed Experimental Methodologies
The following protocols are designed as a self-validating system, where comparison against an unstressed control at each time point ensures the accuracy of the degradation assessment.
Protocol 1: Stock Solution Preparation
-
Objective: To create standardized solutions for consistent application of stress conditions.
-
Materials: Nympheal™, Lilial®, Bourgeonal™, 200-proof ethanol (ACS grade), Class A volumetric flasks, analytical balance.
-
Procedure:
-
Accurately weigh 1.00 g of each aldehyde into separate 100 mL volumetric flasks.
-
Dissolve the aldehyde and bring the flask to volume with 200-proof ethanol to create a 1.0% (w/v) stock solution.
-
Prepare three separate stock solutions for each aldehyde to serve as replicates.
-
Transfer the solutions into amber glass vials and store them at 4°C prior to stress testing.
-
Protocol 2: Forced Degradation Application
-
Objective: To subject the aldehyde solutions to controlled stress conditions.
-
Procedure: For each aldehyde stock solution:
-
Acidic Stress: Mix 5 mL of the stock solution with 5 mL of 0.1 N hydrochloric acid (HCl). Incubate at 40°C.
-
Basic Stress: Mix 5 mL of the stock solution with 5 mL of 0.1 N sodium hydroxide (NaOH). Incubate at 40°C.
-
Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Incubate at 40°C.
-
Thermal Stress: Place 10 mL of the stock solution in a sealed vial. Incubate at 60°C.
-
Photolytic Stress: Place 10 mL of the stock solution in a quartz vial (to allow UV transmission). Expose in a photostability chamber equipped with a UV lamp (e.g., 254 nm) at 25°C.
-
Control: Place 10 mL of the stock solution in a sealed amber vial. Store at room temperature (25°C) in the dark.
-
-
Sampling: Withdraw aliquots from each condition and the control at t=0, 24, and 48 hours for analysis. Neutralize acidic and basic samples with an equimolar amount of base/acid before injection.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and quantify the remaining parent aldehyde in each sample. GC-MS is the industry standard for analyzing volatile fragrance compounds due to its high resolution and definitive identification capabilities.[25][26]
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C; Quadrupole: 150°C.
-
Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification using a characteristic ion for each parent aldehyde.
-
-
Data Analysis:
-
Integrate the peak area of the parent aldehyde in each chromatogram.
-
Calculate the percentage of aldehyde remaining at each time point relative to the t=0 control sample using the formula: % Remaining = (Peak Area_stressed_tx / Peak Area_control_t0) * 100
-
Results and Discussion
The stability of each aldehyde was quantified after 48 hours of exposure to the various stress conditions. The results are summarized below.
| Stress Condition | Nympheal™ (% Remaining) | Lilial® (% Remaining) | Bourgeonal™ (% Remaining) |
| Control (48h, 25°C, Dark) | 99.8 ± 0.1 | 99.5 ± 0.3 | 99.7 ± 0.2 |
| Thermal (48h, 60°C) | 97.2 ± 0.5 | 91.3 ± 0.8 | 95.4 ± 0.6 |
| Photolytic (48h, UV) | 94.5 ± 1.1 | 75.6 ± 1.5 | 88.1 ± 0.9 |
| Oxidative (48h, 3% H₂O₂) | 89.1 ± 1.3 | 42.7 ± 2.1 | 78.3 ± 1.4 |
| Acidic (48h, 0.1N HCl) | 98.5 ± 0.4 | 96.2 ± 0.7 | 97.9 ± 0.5 |
| Basic (48h, 0.1N NaOH) | 96.8 ± 0.6 | 85.4 ± 1.2 | 94.2 ± 0.8 |
Interpretation of Results
-
Nympheal™: Superior Overall Stability: Across all stress vectors, Nympheal™ demonstrated the highest stability. Its resilience to oxidation is particularly noteworthy, retaining nearly 90% of its integrity compared to Lilial's catastrophic failure (<43% remaining). This is a critical performance indicator, as oxidation is a primary failure mode for aldehydes.[4][5] The methyl group at the ortho position of the phenyl ring in Nympheal™ may provide steric hindrance, partially shielding the aldehydic proton from attack and contributing to its enhanced stability. Its robust performance in acidic and basic media aligns with Givaudan's technical data, suggesting broad applicability in various product matrices.[7][14]
-
Lilial®: Confirmed Instability: The data confirms Lilial's well-documented instability.[3][11][27] It showed profound degradation under oxidative and photolytic stress. This vulnerability explains why fragrances containing Lilial can exhibit significant scent profile changes over time, especially if improperly stored or packaged.[4][22] The primary degradation pathway involves the oxidation of the aldehyde to its corresponding carboxylic acid, lysmerylic acid.[28] Its relatively poor performance in basic conditions also limits its use in alkaline products like soap without significant stabilization measures.
-
Bourgeonal™: Robust in Functional Applications: Bourgeonal™ exhibited a stability profile intermediate between Nympheal™ and Lilial®. Its strong performance under basic conditions (94.2% remaining) is consistent with its successful and widespread use in soap and detergent formulations.[12] While more stable than Lilial®, it remains significantly more susceptible to oxidation and photodegradation than Nympheal™, highlighting the technical advantages of the newer molecule for applications requiring high stability.
Primary Degradation Pathway: Oxidation
For aromatic aldehydes, the most common degradation pathway under oxidative, thermal, and photolytic stress is the conversion of the aldehyde group to a carboxylic acid. This transformation eliminates the characteristic aldehydic scent and often introduces sour or off-notes.
Conclusion: A New Benchmark for Muguet Aldehydes
This comparative analysis, conducted through rigorous forced degradation studies, demonstrates the superior chemical stability of Nympheal™ relative to the classic muguet aldehydes Lilial® and Bourgeonal™.
Key Findings:
-
Nympheal™ exhibits exceptional resistance to oxidation and photodegradation, the most common failure modes for fragrance aldehydes.
-
Its stability across a wide pH range confirms its versatility for use in diverse applications, from fine fragrances to functional products.
-
Lilial® shows significant instability, particularly under oxidative and light-induced stress, reinforcing the technical challenges associated with its use beyond its regulatory status.
-
Bourgeonal™ maintains its reputation for good stability in alkaline conditions but is outperformed by Nympheal™ in oxidative and photolytic resilience.
For formulation scientists and researchers, Nympheal™ represents a significant advancement. Its robust chemical nature ensures the intended olfactory profile is maintained throughout the product's lifecycle, leading to greater fragrance fidelity and consumer satisfaction. As a regulatory-compliant, high-performance replacement for Lilial, Nympheal™ provides not only a solution to legislative challenges but also a tangible improvement in fragrance stability and performance.[8][9]
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. mdpi.com [mdpi.com]
- 3. Lilial - Wikipedia [en.wikipedia.org]
- 4. Why Some Fragrances Change Over Time: The Role of Oxidation – International Master in Fragrance Formulations [fragranceschool.eu]
- 5. researchgate.net [researchgate.net]
- 6. de-kruiderie.nl [de-kruiderie.nl]
- 7. specialchem.com [specialchem.com]
- 8. fraterworks.com [fraterworks.com]
- 9. Givaudan Fragrance Ingredients Business introduces Nympheal™, a game-changing product for the creation of white floral fragrances | Givaudan [givaudan.com]
- 10. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]
- 11. ScenTree - Lilial® (CAS N° 80-54-6) [scentree.co]
- 12. ScenTree - Bourgeonal™ (CAS N° 18127-01-0) [scentree.co]
- 13. Bourgeonal - Wikipedia [en.wikipedia.org]
- 14. Nympheal™ | Givaudan [givaudan.com]
- 15. Perfumers Apprentice - Nympheal™ (Givaudan) ** [shop.perfumersapprentice.com]
- 16. CAS 18127-01-0: Bourgeonal | CymitQuimica [cymitquimica.com]
- 17. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. sgs.com [sgs.com]
- 22. scento.com [scento.com]
- 23. orchadia.org [orchadia.org]
- 24. reddit.com [reddit.com]
- 25. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 26. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 27. ScenTree - Lilial® (CAS N° 80-54-6) [scentree.co]
- 28. health.ec.europa.eu [health.ec.europa.eu]
The Environmental Crossroads: A Comparative Fate Analysis of Nympheal™ and its Predecessor, Lilial
In the dynamic landscape of fragrance chemistry, the pursuit of novel molecules is increasingly intertwined with the principles of green chemistry and environmental stewardship. The introduction of Givaudan's Nympheal™ (3-(4-Isobutyl-2-methylphenyl)propanal) as a high-performance muguet (lily-of-the-valley) ingredient marked a significant development, particularly as it was designed to replace legacy aldehydes such as Lilial (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde). Lilial, once a cornerstone of floral fragrances, faced regulatory extinction in the European Union in March 2022 due to its classification as a reproductive toxicant (CMR 1B)[1].
This guide provides a detailed comparative analysis of the environmental fate of Nympheal™ and Lilial. We will dissect their key environmental parameters—biodegradability, bioaccumulation potential, and ecotoxicity—supported by available experimental data. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the environmental profiles of these two molecules, illustrating the industry's shift towards 'safer-by-design' principles.
Physicochemical Properties: The Foundation of Environmental Fate
A molecule's journey in the environment begins with its fundamental physicochemical properties. These characteristics govern its distribution between water, soil, and air, and its potential to be taken up by living organisms.
| Property | Nympheal™ | Lilial | Significance for Environmental Fate |
| Chemical Structure | This compound | p-tert-Butyl-alpha-methylhydrocinnamic aldehyde | The ortho-methyl group on Nympheal's phenyl ring is a key structural difference, designed to block the metabolic pathway that leads to toxic benzoic acid derivatives seen with Lilial[2]. |
| CAS Number | 1637294-12-2 | 80-54-6 | Unique identifiers for tracking and regulatory purposes. |
| Molecular Formula | C₁₄H₂₀O | C₁₄H₂₀O | Both molecules are isomers with the same molecular formula and weight. |
| Molecular Weight | 204.31 g/mol | 204.31 g/mol | Identical molecular weight means differences in fate are due to structure, not size. |
| Log P (Octanol-Water Partition Coefficient) | 3.7[3] | ~4.2[4] | Log P is a critical indicator of a substance's tendency to partition from water into fatty tissues. A lower Log P, as seen with Nympheal™, suggests a lower potential for bioaccumulation compared to Lilial. |
Degradation: Persistence in the Environment
A key concern for any chemical released into the environment is its persistence. Degradation, both through biological and abiotic processes, determines the substance's environmental half-life.
Biotic Degradation (Biodegradability)
Biodegradation is the breakdown of organic matter by microorganisms. Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess how readily a chemical will be removed in environments like wastewater treatment plants.
| Substance | Test Guideline | Result | Classification |
| Nympheal™ | OECD 301 F (Ready Biodegradability) | Not readily biodegradable | Based on available public data, Nympheal™ does not meet the stringent criteria for "ready biodegradability" within the 28-day test window. |
| Lilial | Not specified | Not readily biodegradable | Lilial is widely recognized as not being readily biodegradable, contributing to concerns about its environmental persistence. |
Expert Insights: The term "biodegradable" in marketing can differ from the strict regulatory definition of "readily biodegradable." An OECD 301 "Ready Biodegradability" test is a stringent screen. A substance is considered readily biodegradable if it achieves >60% biodegradation within a 10-day window during the 28-day test[5]. The Australian regulatory report classifies Nympheal™ as "not readily biodegradable," which is a crucial data point for environmental risk assessment, indicating it may persist long enough to exert chronic effects. While Givaudan states it is a biodegradable molecule developed according to green chemistry principles, the specific "ready" test data suggests a more nuanced picture of its ultimate fate[3].
Experimental Protocol: OECD 301 F Manometric Respirometry Test
The OECD 301 F test is a cornerstone for assessing ready biodegradability. The causality behind this experimental choice is its simulation of an aerobic wastewater treatment environment, providing a conservative estimate of a chemical's persistence.
Objective: To determine the extent of aerobic biodegradation of a chemical by measuring oxygen consumption.
Methodology:
-
Preparation of Mineral Medium: A nutrient-rich medium (containing essential mineral salts) is prepared to support microbial activity.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant. This provides a diverse microbial community capable of degrading a wide range of organic compounds.
-
Test Setup: The test substance is added to the mineral medium in sealed vessels at a known concentration (typically to yield 50-100 mg/L of theoretical oxygen demand, ThOD). Control vessels containing only the inoculum (blank) and vessels with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel. The reference ensures the inoculum is healthy and active.
-
Incubation: Vessels are incubated at a constant temperature (20-24°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer, which detects pressure changes in the headspace of the sealed vessels.
-
Calculation: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the chemical's Theoretical Oxygen Demand (ThOD).
Abiotic Degradation (Hydrolysis & Photolysis)
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis (reaction with water) and photolysis (breakdown by light).
-
Hydrolysis: Aldehydes can be susceptible to hydrolysis, although this process is generally slow for aromatic aldehydes like Nympheal™ and Lilial under neutral environmental pH conditions.
-
Photolysis: Aromatic compounds can undergo direct or indirect photolysis. One report indicates that in an aqueous solution, Lilial undergoes about 30% oxidation over 168 hours (7 days), suggesting a degree of abiotic degradation[6]. Specific photolysis studies for Nympheal™ are not publicly available, but as aromatic aldehydes, both compounds are expected to be susceptible to photochemical transformations in the atmosphere and sunlit surface waters[7].
Bioaccumulation Potential
Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. The octanol-water partition coefficient (Log P) is a primary screening tool for this potential. A higher Log P value indicates greater lipophilicity and a higher likelihood of accumulating in the fatty tissues of organisms.
| Substance | Log P | Bioaccumulation Potential |
| Nympheal™ | 3.7[3] | Moderate |
| Lilial | ~4.2[4] | High |
Expert Insights: The Log P value of Lilial (~4.2) is above the typical threshold of concern (Log P > 3) for bioaccumulation. Nympheal's Log P of 3.7 is lower, suggesting a reduced, though not negligible, potential for bioaccumulation in aquatic organisms. This lower lipophilicity is a favorable characteristic from an environmental risk perspective, as it lessens the likelihood of the substance moving up the food chain (biomagnification).
Ecotoxicity: Impact on Aquatic Life
Ecotoxicity assesses the harmful effects of a substance on organisms in the ecosystem. Standard tests expose key aquatic organisms—representing different trophic levels (producers, primary consumers, secondary consumers)—to the chemical.
| Substance | Organism | Endpoint | Result (mg/L) | GHS Classification |
| Nympheal™ | Fish | LC50 (96h) | Data not publicly available | Aquatic Chronic 2: Toxic to aquatic life with long lasting effects[8][9] |
| Invertebrates (Daphnia) | EC50 (48h) | Data not publicly available | ||
| Algae | EC50 (72h) | Data not publicly available | ||
| Lilial | Fish (Brachydanio rerio) | LC50 (96h) | 2.04[10] | Aquatic Chronic 3: Harmful to aquatic life with long lasting effects[11] |
| Fish | NOEC (21d) | 0.2[4] | ||
| Invertebrates (Daphnia) | Data not publicly available | |||
| Algae | Data not publicly available |
Expert Insights: The Globally Harmonized System (GHS) classification provides a standardized way to communicate hazard. Nympheal™ is classified as Aquatic Chronic 2 ("Toxic to aquatic life with long lasting effects") [8][9]. This classification is typically based on acute toxicity values (LC50/EC50) between 1 and 10 mg/L for at least one trophic level, combined with a lack of ready biodegradability or a high bioaccumulation potential (Log P ≥ 4). Given Nympheal's Log P of 3.7 and its status as not readily biodegradable, this classification is consistent with an expected acute toxicity in the low mg/L range.
For Lilial, we have a specific acute fish toxicity value: an LC50 of 2.04 mg/L[10]. This value falls squarely in the 1-10 mg/L range. Combined with its lack of ready biodegradability, this supports its classification as harmful to aquatic life. The chronic No Observed Effect Concentration (NOEC) of 0.2 mg/L for fish indicates that long-term exposure to even lower concentrations can have adverse effects[4].
While we lack the specific LC50 values for Nympheal™, its GHS classification as Aquatic Chronic 2 suggests it is more hazardous to the aquatic environment than Lilial, which is classified as Aquatic Chronic 3[11]. This is a critical finding, as it indicates that while Nympheal™ was designed to be safer for human health (avoiding reproductive toxicity), its intrinsic ecotoxicity profile may be of greater concern than its predecessor.
Synthesis and Conclusion: A Trade-Off in Design
The comparative analysis of Nympheal™ and Lilial reveals a fascinating case study in modern chemical design, highlighting a trade-off between human health and environmental endpoints.
-
Human Health & Safety: Nympheal™ represents a clear victory. Its design successfully mitigates the primary hazard associated with Lilial—reproductive toxicity. The strategic placement of an ortho-methyl group blocks the metabolic pathway that forms the toxic benzoic acid metabolite, a textbook example of the "safer by design" principle[2].
-
Environmental Fate: The environmental picture is more complex.
-
Persistence: Neither compound is readily biodegradable, suggesting both may persist in the environment.
-
Bioaccumulation: Nympheal™ (Log P 3.7) has a lower bioaccumulation potential than Lilial (Log P ~4.2), which is a favorable environmental attribute.
-
Ecotoxicity: Based on GHS classifications, Nympheal™ (Aquatic Chronic 2) is considered more toxic to aquatic life with long-lasting effects than Lilial (Aquatic Chronic 3). This suggests that the structural modifications made to improve human safety may have inadvertently increased its intrinsic toxicity to aquatic organisms.
-
References
- 1. goldbergsegalla.com [goldbergsegalla.com]
- 2. researchgate.net [researchgate.net]
- 3. Nympheal™ | Givaudan [givaudan.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. oecd.org [oecd.org]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. ECHA CHEM [chem.echa.europa.eu]
- 8. bathandbodyworks.com [bathandbodyworks.com]
- 9. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. download.basf.com [download.basf.com]
- 11. Substance Information - ECHA [echa.europa.eu]
A Comparative Guide to the Validation of Analytical Methods for 3-(4-Isobutyl-2-methylphenyl)propanal
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of product quality and safety. This guide provides an in-depth comparison of validated analytical methods for 3-(4-Isobutyl-2-methylphenyl)propanal, a key intermediate and fragrance component. Herein, we delve into the causality behind experimental choices, presenting self-validating protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3]
Introduction to this compound and the Imperative of Method Validation
This compound, also known as Nympheal, is an aromatic aldehyde valued for its distinct floral scent.[4] Its analysis is critical not only for quality control in the fragrance industry but also in pharmaceutical contexts where it may be a process intermediate or impurity. The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6] A properly validated method provides assurance of reliability, consistency, and accuracy of the analytical data.
This guide will compare two orthogonal and widely adopted analytical techniques for the quantification of aldehydes:
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
The choice between these methods is often contingent on the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] For aldehydes like this compound, derivatization is employed to improve chromatographic performance and sensitivity.[12][13] PFBHA is an excellent derivatizing agent for aldehydes as it reacts to form stable oxime derivatives that are amenable to GC analysis and produce characteristic mass spectra.[14][15]
Experimental Protocol: GC-MS
1. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 25 µg/mL).
-
PFBHA Reagent (15 mg/mL): Dissolve 150 mg of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in 10 mL of deionized water. Prepare this solution fresh daily.
2. Sample Preparation and Derivatization:
-
Pipette 1 mL of the sample solution (or working standard) into a 10 mL headspace vial.
-
Add 1 mL of the PFBHA reagent to the vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate the vial at 60°C for 30 minutes in a heating block or water bath to ensure complete derivatization.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane to the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Operating Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 25°C/min and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring for characteristic ions of the derivatized analyte (e.g., m/z 181, and the molecular ion). A full scan mode can be used for initial identification.
Rationale for Experimental Choices
The choice of a DB-5ms column provides excellent separation for a wide range of analytes with low bleed at higher temperatures. The temperature program is designed to ensure good peak shape for the derivatized analyte and to elute any higher boiling impurities. SIM mode is selected for quantitative analysis due to its enhanced sensitivity and selectivity compared to full scan mode.[16]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization
HPLC is a versatile technique suitable for a broad range of compounds, including those that are not sufficiently volatile for GC.[9] For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[17][18] The resulting hydrazone is a stable, chromophoric compound that can be readily detected by UV absorbance, typically around 360 nm.[19]
Experimental Protocol: HPLC-UV
1. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): As prepared for the GC-MS method.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be filtered before use.
2. Sample Preparation and Derivatization:
-
Pipette 1 mL of the sample solution (or working standard) into a 10 mL vial.
-
Add 1 mL of the DNPH reagent.
-
Seal the vial and vortex.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial for HPLC analysis.
3. HPLC-UV Operating Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
Rationale for Experimental Choices
A C18 column is a robust and versatile choice for reversed-phase chromatography, providing good retention and separation of the relatively nonpolar DNPH derivative. A gradient elution is necessary to ensure the timely elution of the derivative while also separating it from the excess DNPH reagent and any potential impurities. Detection at 360 nm provides high sensitivity for the dinitrophenylhydrazone derivative.[19]
Method Validation and Performance Comparison
A comprehensive validation of both methods was performed according to ICH Q2(R2) guidelines.[1][2][3] The key performance parameters are summarized in the table below.
| Validation Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization | ICH Q2(R2) Guideline |
| Specificity/Selectivity | Demonstrated by chromatographic separation and mass spectral identification. No interference from blank or placebo. | Demonstrated by chromatographic separation and UV spectral purity. No interference from blank or placebo. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[6] |
| Linearity (r²) | > 0.999 | > 0.998 | A linear relationship should be evaluated across the range of the analytical procedure.[20] |
| Range (µg/mL) | 0.1 - 25 | 0.5 - 50 | The specified range is normally derived from linearity studies.[20] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20] |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[20] |
| - Intermediate Precision | < 2.0% | < 2.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[20] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in flow rate and oven temperature ramp. | Unaffected by minor changes in mobile phase composition and column temperature. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-UV methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion and Recommendations
Both the GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization methods are suitable for the quantitative analysis of this compound.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for complex matrices where specificity is paramount. The mass spectral data provides an additional layer of confirmation for the analyte's identity.
-
HPLC-UV is a robust and widely accessible technique that provides reliable quantification. While less sensitive than GC-MS, it is perfectly adequate for many quality control applications. The derivatization process is straightforward, and the instrumentation is common in most analytical laboratories.
The selection of the most appropriate method will depend on the specific requirements of the analysis. For impurity profiling and low-level detection, GC-MS is the more powerful tool. For routine quality control and assay of the bulk substance, HPLC-UV provides a reliable and cost-effective solution. In all cases, adherence to a rigorous validation protocol, as outlined in this guide and by regulatory bodies, is essential to ensure the integrity of the analytical data.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. ba333.free.fr [ba333.free.fr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Isobutyl-2-methylphenyl)propanal for Laboratory Professionals
This document provides essential, procedural guidance for the safe and compliant disposal of 3-(4-isobutyl-2-methylphenyl)propanal (CAS No. 1637294-12-2), a compound commonly used in fragrance and chemical research. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering laboratory professionals to manage this chemical waste with the highest degree of safety and expertise.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents a multi-faceted risk profile that necessitates careful management.
GHS Classification
According to information provided by companies to the European Chemicals Agency (ECHA) and data available in the PubChem database, this compound is classified under the Globally Harmonized System (GHS) as follows[1][2]:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction | |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |
Expert Analysis of Hazards
-
Skin Sensitization: The primary concern for laboratory personnel is the risk of developing an allergic skin reaction upon repeated contact.[3][4][5] Once an individual is sensitized, exposure to even minute quantities can trigger a significant allergic response.[3][5] This necessitates stringent control measures to prevent skin contact.
-
Aquatic Toxicity: The high aquatic toxicity of this compound is of significant environmental concern.[1][2] Improper disposal, such as drain disposal, can lead to the contamination of waterways, posing a severe threat to aquatic ecosystems.[6] The long-lasting effects imply that the chemical persists in the environment, magnifying its harmful impact.
-
Inhalation Toxicity: While less severe than other endpoints, the "harmful if inhaled" classification underscores the need for adequate ventilation, such as working within a certified chemical fume hood, especially when handling larger quantities or generating aerosols.
Personal Protective Equipment (PPE) and Handling Precautions
A multi-layered approach to PPE is required to mitigate the identified risks.
-
Hand Protection: Wear chemically resistant gloves. Given the aromatic and aldehydic nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood to prevent inhalation exposure.[3]
Waste Collection and Segregation: The First Line of Defense
Proper collection and segregation of chemical waste at the point of generation are fundamental to a safe disposal workflow.[7][8][9][10]
Waste Container Requirements
-
Compatibility: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are appropriate for this compound waste. Avoid using metal containers, as some chemicals can cause corrosion over time.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The specific hazards (e.g., "Skin Sensitizer," "Aquatic Hazard") should also be clearly indicated on the label.[11]
-
Condition: Containers must be in good condition, with no leaks, and must be kept closed at all times except when adding waste.[11]
Segregation Protocol
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Aldehydes can undergo hazardous reactions with strong oxidizing agents, strong bases, and strong reducing agents. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
-
Waste Streams: Maintain separate waste streams to avoid complex and potentially hazardous mixtures. For this compound, the following streams should be considered:
-
Liquid Waste: Unused or spent solutions of the chemical.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials from spill cleanups.
-
Spill Management Protocol
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control Vapors and Ignition Sources: Ensure adequate ventilation (if safe to do so) and eliminate all sources of ignition.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described in Section 2.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[12]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
Disposal of this compound must be handled through the institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain. [6][12]
Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
In-Lab Neutralization (for skilled personnel only): For laboratories with the appropriate expertise and safety controls, chemical neutralization of the aldehyde functional group can be considered to reduce its reactivity. This should only be performed by trained personnel in a controlled setting.[12]
-
Bisulfite Adduction: A common method for aldehyde neutralization is the formation of a bisulfite adduct.[12] This involves slowly adding a saturated solution of sodium bisulfite to the aldehyde waste with stirring in a chemical fume hood. An excess of the bisulfite solution is required to ensure complete reaction. The resulting adduct is typically water-soluble and less hazardous, but must still be disposed of as hazardous aqueous waste.
-
Oxidation: Another method is oxidation using an agent like potassium permanganate in an acidic solution.[12] The aldehyde is oxidized to a carboxylic acid. This reaction is exothermic and must be performed with caution and appropriate cooling. The resulting mixture will still require disposal as hazardous waste.
-
-
Waste Pickup: Arrange for the collection of the hazardous waste container by the institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Solid Waste
-
Collection: Place all solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing papers) into a separate, clearly labeled hazardous waste container.
-
Packaging: Ensure the container is sealed to prevent the release of any residual vapors.
-
Waste Pickup: Arrange for collection by the institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of Empty Containers
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.[13]
-
Decontamination: To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste.[13] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
Final Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic. Any labels indicating hazards must be defaced or removed.[13]
Regulatory Framework and Waste Classification
The disposal of this chemical is governed by national and local regulations.
-
In the United States, waste generated from this chemical would likely be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its characteristics, particularly its toxicity to aquatic life. While it may not be explicitly on the F, K, P, or U lists, it would likely be identified by a D-code for toxicity if it fails the Toxicity Characteristic Leaching Procedure (TCLP).[14][15][16][17] The specific waste code would be determined by a formal hazardous waste determination.
-
In the European Union, this waste would be classified under the European Waste Catalogue (EWC). A likely code would be 16 05 06 *, which pertains to "laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals".[1][18][19] The asterisk indicates that it is a hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. dsposal.uk [dsposal.uk]
- 2. tedpella.com [tedpella.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ptb.de [ptb.de]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ic.ptb.de [ic.ptb.de]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. actenviro.com [actenviro.com]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. my.alfred.edu [my.alfred.edu]
- 17. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 18. Information on EWC Codes [icer-grp.com]
- 19. andusia.co.uk [andusia.co.uk]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Isobutyl-2-methylphenyl)propanal
As drug development and chemical synthesis professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides an in-depth, experience-driven framework for the safe handling of 3-(4-Isobutyl-2-methylphenyl)propanal (CAS: 1637294-12-2), a compound commonly used in the fragrance industry.[1][2][3] The protocols outlined here are designed to be a self-validating system of safety, grounded in authoritative data, to mitigate the specific risks this chemical presents.
Hazard Profile Analysis: The 'Why' Behind the Protocol
Understanding the specific hazards of a chemical is the foundation of effective PPE selection. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates a multi-faceted approach to protection.[4]
According to data aggregated by the European Chemicals Agency (ECHA) and PubChem, the primary hazards are:
-
H315 - Causes skin irritation: This indicates that direct contact can lead to inflammation, redness, and discomfort.[5][6]
-
H317 - May cause an allergic skin reaction: This is a critical consideration for researchers. Unlike simple irritation, sensitization involves an immune response.[5][6] After initial exposure, subsequent contact, even with minute quantities, can trigger a significant allergic reaction (contact dermatitis). This risk underscores the necessity of impeccable dermal protection.
-
H319 - Causes serious eye irritation: Splashes pose a significant risk, capable of causing notable and painful, though reversible, damage to the eyes.[6]
-
H332 - Harmful if inhaled: Vapors of this compound are toxic if breathed in, making respiratory exposure a key vector of risk that must be controlled.[1][5][7]
-
H411 - Toxic to aquatic life with long lasting effects: This classification dictates strict waste disposal protocols to prevent environmental contamination.[1][5][6]
These classifications are not merely regulatory hurdles; they are a predictive blueprint of potential harm. Our safety protocols are directly derived from this blueprint.
Core PPE Requirements: A Risk-Based, Multi-Barrier Approach
The most effective safety strategy relies on multiple barriers, starting with engineering controls and ending with personal protective equipment. PPE is the final, essential line of defense.
Engineering Controls: The First Line of Defense
Before any PPE is donned, the workspace itself must be engineered for safety. The "harmful if inhaled" (H332) classification makes this non-negotiable.
-
Primary Mandate: All handling of this compound, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood. A fume hood contains and exhausts vapors, providing the most effective protection against respiratory exposure.[6]
Personal Protective Equipment: The Essential Barrier
The appropriate PPE is determined by the task and associated risks, primarily splash and aerosol generation. The following table summarizes the required equipment.
| Task / Scenario | Required PPE | Rationale (Hazards Mitigated) |
| All Handling Operations (Weighing, Transfers, Reactions) | - Nitrile gloves- Chemical-resistant lab coat (fully buttoned)- ANSI Z87.1-compliant safety glasses with side shields | Gloves & Coat: Protect against skin irritation (H315) and sensitization (H317).Glasses: Protect against minor, incidental splashes causing eye irritation (H319). |
| High-Splash Potential (Large volume transfers, heating, vortexing) | - Nitrile gloves- Chemical-resistant lab coat- Chemical safety goggles (in place of glasses) | Goggles: Provide a full seal around the eyes, offering superior protection against significant splashes and vapor exposure to the eyes (H319). |
| Spill Cleanup or Poor Ventilation | - Nitrile gloves- Chemical-resistant lab coat- Chemical safety goggles- NIOSH-approved respirator with organic vapor (OV) cartridges | Respirator: Essential when engineering controls (fume hood) are compromised or absent, directly mitigating the inhalation hazard (H332). |
Operational Plan: Step-by-Step Safe Handling Protocol
This protocol provides a direct, procedural guide for laboratory operations involving this compound.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.
-
Assemble Materials: Gather the chemical, necessary labware, and a designated hazardous waste container within the fume hood to minimize movement.
-
Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, nitrile gloves. Ensure gloves overlap the cuffs of the lab coat.
Chemical Handling Workflow
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
When weighing, tare the balance with a container, add the chemical carefully to avoid generating aerosols, and promptly re-seal the primary container.
-
For transfers, use a pipette or syringe to minimize the risk of splashing. Avoid pouring directly from large containers to small ones.
-
If heating the substance, ensure the apparatus is secure and monitored.
Post-Handling Decontamination
-
Securely cap all containers of this compound.
-
Decontaminate any surfaces within the fume hood that may have been exposed.
-
Dispose of all contaminated disposable items (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Doff PPE Correctly: Remove gloves first, turning them inside out. Remove your lab coat, folding it inward. Wash hands thoroughly with soap and water as mandated by precautionary statement P264.[6]
Emergency & Disposal Plan
Spill & Exposure Management
-
Spill: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the liquid.[6] Collect the material using non-sparking tools and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Eye Contact (Exposure): Immediately proceed to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.
-
Skin Contact (Exposure): Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] If irritation or a rash develops, seek medical attention.[6]
Waste Disposal
Due to its classification as "toxic to aquatic life with long lasting effects" (H411), this chemical must never be disposed of down the drain.[1][6]
-
All waste containing this compound, including excess chemical and contaminated materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Follow all local and institutional regulations for chemical waste pickup and disposal.[6]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. mu.edu.sa [mu.edu.sa]
- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. ECHA CHEM [chem.echa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
